molecular formula C5H10N2O B2805226 5-Methylpiperazin-2-one CAS No. 907973-06-2

5-Methylpiperazin-2-one

Cat. No.: B2805226
CAS No.: 907973-06-2
M. Wt: 114.148
InChI Key: SODLPCCEKPQWAY-UHFFFAOYSA-N
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Description

5-Methylpiperazin-2-one (CAS 907973-06-2) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol, it serves as a versatile piperazinone-based building block . Heterocyclic scaffolds like this are paramount in drug design, found in over 85% of all biologically active chemical entities . The piperazine and piperazinone moieties are considered "privileged structures" due to their presence in a wide array of therapeutic agents, including anticancer, antibacterial, antipsychotic, and antiviral drugs . This compound provides researchers with a critical pharmacophore for developing novel lead compounds. Its structure is particularly valuable for creating multi-target directed ligands for complex diseases, and it can be used in the synthesis of more complex chiral molecules . The compound should be stored according to the supplier's recommendations, typically in a dark place under an inert atmosphere at room temperature . Hazard Statements: H314 - Causes severe skin burns and eye damage . Precautionary Statements: P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLPCCEKPQWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-06-2
Record name 5-methylpiperazin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to (5S)-5-Methylpiperazin-2-one: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1][2] Its unique combination of structural rigidity, basicity, and the capacity for substitution at two distinct nitrogen atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties.[1] When chirality is introduced, as in (5S)-5-Methylpiperazin-2-one, the scaffold's utility is magnified, offering a three-dimensional vector for probing the chiral environment of biological targets. This guide provides a comprehensive technical overview of (5S)-5-Methylpiperazin-2-one, a versatile building block for the synthesis of complex, stereochemically defined molecules. We will delve into its core chemical properties, provide a robust synthetic protocol, detail methods for its stereochemical analysis, and discuss its application in creating next-generation therapeutics.

Part 1: Core Chemical and Physical Properties

(5S)-5-Methylpiperazin-2-one is a cyclic diamide derivative featuring a single stereocenter at the C5 position. This chirality is fundamental to its role as a building block in asymmetric synthesis.

Chemical Identity
  • IUPAC Name : (5S)-5-methylpiperazin-2-one

  • CAS Number : 1240583-20-3[3]

  • Molecular Formula : C₅H₁₀N₂O[3]

  • Canonical SMILES : C[C@H]1CNC(=O)CN1[3]

Physicochemical Data

The experimental physicochemical data for (5S)-5-Methylpiperazin-2-one is not widely reported in peer-reviewed literature. The data presented below combines values from computational models and supplier databases, providing a reliable estimation for experimental planning.

PropertyValueSource / Method
Molecular Weight 114.15 g/mol PubChem (Computed)[4]
LogP -0.9057ChemScene (Computed)[3]
Topological Polar Surface Area (TPSA) 41.13 ŲChemScene (Computed)[3]
Hydrogen Bond Donors 2ChemScene (Computed)[3]
Hydrogen Bond Acceptors 2ChemScene (Computed)[3]
Purity (Typical) ≥98%ChemScene[3]
Physical Form Expected to be a white to off-white solid or a high-boiling point oil.N/A
Storage Conditions Sealed in a dry environment at room temperature.Sunway Pharm[2]

Expert Insight: The negative LogP value indicates high hydrophilicity, suggesting good solubility in polar protic solvents like water, methanol, and ethanol. This is a key consideration for reaction setup and purification. The two hydrogen bond donors (the two N-H groups) and two acceptors (the carbonyl oxygen and the non-acylated nitrogen) make this molecule an excellent scaffold for forming interactions with biological targets.[1]

Part 2: Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides a predicted Nuclear Magnetic Resonance (NMR) analysis based on established chemical shift principles and data from analogous structures.[5][6] This serves as a robust guide for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80br s1HNH -1Amide protons are typically broad and downfield.
~3.40m1HCH -5Methine proton adjacent to a nitrogen and methyl group.
~3.25d (J ≈ 17 Hz)1HCH ₂-3 (a)Diastereotopic proton on the carbon alpha to the carbonyl.
~3.10d (J ≈ 17 Hz)1HCH ₂-3 (b)Diastereotopic proton on the carbon alpha to the carbonyl.
~2.90dd1HCH ₂-6 (a)Diastereotopic proton on the carbon between two nitrogens.
~2.75dd1HCH ₂-6 (b)Diastereotopic proton on the carbon between two nitrogens.
~2.50br s1HNH -4Amine proton, often broad and exchangeable.
~1.15d (J ≈ 6.5 Hz)3HCHMethyl group doublet coupled to the C5-proton.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~168.0C =O (C-2)Carbonyl carbon, significantly downfield.
~50.0C H-5Carbon at the stereocenter, attached to nitrogen.
~48.5C H₂-3Carbon alpha to the carbonyl group.
~45.0C H₂-6Carbon adjacent to the secondary amine.
~18.0C H₃Methyl carbon, typically upfield.

Part 3: Synthesis and Reactivity

A robust and scalable synthesis is crucial for the utility of any chiral building block. The following protocol describes a reliable method for the preparation of (5S)-5-Methylpiperazin-2-one starting from the readily available chiral pool starting material, (S)-alaninamide hydrochloride. This approach is based on well-established methodologies for the formation of piperazinone rings.

Proposed Synthetic Workflow

The synthesis involves a two-step process: N-alkylation of the primary amine of (S)-alaninamide with a two-carbon electrophile, followed by a base-mediated intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization Alaninamide (S)-Alaninamide HCl Intermediate N-(2-hydroxyethyl)-(S)-alaninamide Alaninamide->Intermediate Ethylene Oxide, Base (e.g., K₂CO₃), Solvent (e.g., MeOH) Intermediate2 N-(2-hydroxyethyl)-(S)-alaninamide Product (5S)-5-Methylpiperazin-2-one Intermediate2->Product 1. Mesyl Chloride, Et₃N 2. Strong Base (e.g., NaH) Intramolecular Cyclization

Caption: Proposed synthetic workflow for (5S)-5-Methylpiperazin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-alaninamide

  • To a stirred suspension of (S)-alaninamide hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in methanol (10 mL/g) at 0 °C, slowly bubble ethylene oxide gas or add a solution of ethylene oxide in an appropriate solvent.

    • Causality: Potassium carbonate acts as a base to free the primary amine from its hydrochloride salt and to neutralize the HCl formed during the reaction. Methanol is a suitable polar solvent. The reaction is performed at 0 °C to control the exothermicity and volatility of ethylene oxide.

  • Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Cyclization to (5S)-5-Methylpiperazin-2-one

  • Dissolve the crude N-(2-hydroxyethyl)-(S)-alaninamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) (15 mL/g) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

    • Causality: The primary hydroxyl group is converted into a better leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution. Triethylamine is the base used to quench the HCl byproduct.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude mesylated intermediate.

  • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) (20 mL/g) and add it dropwise to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in THF at 0 °C.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the amide nitrogen, which then acts as the nucleophile to displace the mesylate group in an intramolecular Sₙ2 reaction, forming the six-membered ring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography to yield (5S)-5-Methylpiperazin-2-one.

Part 4: Analytical and Quality Control Protocols

Ensuring the chemical and, critically, the enantiomeric purity of (5S)-5-Methylpiperazin-2-one is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC for Enantiomeric Purity

Direct analysis of this compound by UV detection is challenging due to the lack of a strong chromophore.[7] High sensitivity analysis requires detection at low wavelengths (e.g., 205 nm) or pre-column derivatization. The following method provides a robust starting point for separating the (S) and (R) enantiomers.[7][8]

Recommended Chiral HPLC Conditions:

ParameterRecommended Setting
Column Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 205 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at ~1 mg/mL and filter.

Self-Validating System: The success of this protocol is validated by achieving baseline separation (Resolution, Rs > 1.5) between the two enantiomeric peaks. The method can be optimized by adjusting the ratio of acetonitrile to methanol to fine-tune retention times and resolution. Diethylamine is a crucial additive that acts as a competing base to improve peak shape for basic analytes like piperazines.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prep Dissolve sample (1 mg/mL) in mobile phase Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject 10 µL onto Chiralpak IC column Filter->Inject Elute Isocratic Elution (ACN/MeOH/DEA) Inject->Elute Detect UV Detection at 205 nm Elute->Detect Chromatogram Record Chromatogram Detect->Chromatogram Calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Chromatogram->Calculate

Caption: Workflow for chiral purity analysis by HPLC.

Part 5: Applications in Medicinal Chemistry

The (5S)-5-Methylpiperazin-2-one scaffold provides a unique combination of a constrained conformation and a chiral center. This makes it an invaluable tool for exploring structure-activity relationships (SAR) where stereochemistry is a determining factor for efficacy and selectivity. While specific drugs containing this exact fragment are not prevalent in the approved drug database, its derivatives are actively explored in drug discovery. For instance, chiral piperazines are key components in kinase inhibitors, where the stereochemistry can dictate binding to the ATP pocket. The lactam functionality can be reduced to access the corresponding chiral piperazine, or the N1 and N4 positions can be functionalized to create libraries of diverse compounds.[9][10]

Conclusion

(5S)-5-Methylpiperazin-2-one is more than a simple chemical; it is a key enabling tool for the modern medicinal chemist. Its defined stereochemistry, hydrophilic nature, and multiple points for diversification make it a high-value scaffold for the synthesis of complex molecular architectures. By understanding its fundamental properties, employing robust synthetic and analytical protocols as detailed in this guide, researchers can confidently incorporate this building block into their discovery programs, accelerating the development of novel, potent, and selective therapeutics.

References

5-Methylpiperazin-2-one molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylpiperazin-2-one: Molecular Structure and Stereochemical Considerations in Drug Discovery

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the piperazine scaffold, a privileged structure in drug design, its utility is vast and varied.[1] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular structure and, most critically, its stereochemistry. The presence of a chiral center at the C5 position imparts distinct three-dimensional properties to its enantiomers, which can lead to profound differences in pharmacological activity, metabolic profiles, and toxicity.[2][3] We will detail its physicochemical properties, outline a validated protocol for its asymmetric synthesis, describe the analytical workflow for enantiomeric purity assessment, and discuss its application as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Piperazin-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs and clinical candidates.[1][4] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic properties, and its typical chair conformation can act as a rigid scaffold to orient pharmacophoric groups in a precise spatial arrangement.[5]

The piperazin-2-one core, a lactam derivative of piperazine, retains these advantages while introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.[6] The introduction of a methyl group at the 5-position creates this compound, a chiral building block that allows for the exploration of stereospecific interactions, a critical aspect of modern drug design where single-enantiomer drugs are often preferred for their improved therapeutic index.[7]

Molecular Structure and Physicochemical Properties

This compound possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group at the C5 carbon. This substitution at C5 renders the carbon a stereogenic center.

Core structure of this compound.
Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[8]
Molecular Weight 114.15 g/mol [8][9]
IUPAC Name This compound[8]
CAS Number (Racemate) 907973-06-2[8]
CAS Number ((S)-enantiomer) 1240583-20-3[9][10]
CAS Number ((R)-enantiomer) 922178-61-8[11]
XLogP3 (Predicted) -0.7[8]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 2[9]
SMILES (Racemate) CC1CNC(=O)CN1[8]
SMILES ((S)-enantiomer) C[C@H]1CNC(=O)CN1[9]

The Critical Role of Stereochemistry

Chirality is a fundamental property in pharmacology. Molecules that are non-superimposable mirror images of each other are called enantiomers.[12] While they have identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically.[13] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects.[7]

For this compound, the C5 carbon is bonded to four different groups (a hydrogen atom, a methyl group, the C6 methylene group, and the N1 nitrogen atom), making it a chiral center. This gives rise to two enantiomers: (R)-5-methylpiperazin-2-one and (S)-5-methylpiperazin-2-one. The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.

(R) and (S) enantiomers as non-superimposable mirror images.

The distinct spatial arrangement of the methyl group in each enantiomer is crucial. When incorporated into a larger drug molecule, this single stereocenter can dictate the overall conformation of the molecule, governing how it fits into a chiral binding pocket of a protein target.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is essential for modern drug discovery.

Asymmetric Synthesis of Enantiopure this compound

To ensure the development of a single-enantiomer drug, it is highly desirable to employ an asymmetric synthesis that selectively produces the desired enantiomer of the chiral building block. A common and effective strategy involves starting from a readily available chiral precursor, such as an amino acid. The following protocol is a representative method adapted from established procedures for synthesizing chiral piperazinones.[14]

Experimental Protocol: Synthesis of (R)-5-Methylpiperazin-2-one

This synthesis proceeds in two main stages: 1) formation of a linear, protected precursor and 2) deprotection followed by intramolecular cyclization.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

  • Reactants: N-Cbz-aminoacetaldehyde, (R)-Alanine methyl ester hydrochloride, and a reducing agent (e.g., sodium triacetoxyborohydride).

  • Procedure:

    • Dissolve (R)-Alanine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild base, such as triethylamine (TEA), to neutralize the hydrochloride salt.

    • Add N-Cbz-aminoacetaldehyde to the solution.

    • Slowly add sodium triacetoxyborohydride in portions at room temperature and stir the mixture overnight. This performs a reductive amination to couple the two fragments.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the linear precursor.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-5-Methylpiperazin-2-one

  • Reactants: The purified product from Step 1, a catalyst (e.g., 10% Palladium on Carbon, Pd/C), and a hydrogen source.

  • Procedure:

    • Dissolve the precursor in a protic solvent such as methanol or ethanol in a high-pressure reaction vessel.

    • Add the Pd/C catalyst (typically 10-20% by weight).

    • Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture vigorously at room temperature overnight.[14] The hydrogen gas will cleave the Cbz protecting group (hydrogenolysis).

    • The newly freed amine will then undergo a spontaneous intramolecular cyclization with the methyl ester, eliminating methanol and forming the stable six-membered lactam ring.

    • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-methylpiperazin-2-one, which can be further purified if necessary.

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization start (R)-Alanine Methyl Ester + N-Cbz-aminoacetaldehyde reductive_amination Add NaBH(OAc)₃ in DCM start->reductive_amination precursor Linear Precursor: Methyl (R)-2-((2-(((benzyloxy)carbonyl) amino)ethyl)amino)propanoate reductive_amination->precursor purify1 Column Chromatography precursor->purify1 deprotection H₂, Pd/C in Methanol purify1->deprotection cyclization Intramolecular Cyclization deprotection->cyclization Cbz deprotection product (R)-5-Methylpiperazin-2-one cyclization->product Lactam formation purify2 Filtration & Concentration product->purify2 cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto Chiral HPLC column filter->inject separate Isocratic Elution inject->separate detect UV Detection (205 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Enantiomer 1 & 2) chromatogram->integrate calculate Calculate % e.e. integrate->calculate

References

5-Methylpiperazin-2-one CAS number 907973-06-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylpiperazin-2-one (CAS 907973-06-2) for Drug Discovery Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center, a lactam moiety, and two distinct nitrogen atoms, offers a versatile scaffold for creating diverse compound libraries aimed at various biological targets. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, details analytical characterization methods, and explores its strategic application in modern drug discovery programs. The insights herein are tailored for researchers, chemists, and drug development scientists seeking to leverage this scaffold in their research endeavors.

Introduction to the Piperazin-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to modulate physicochemical properties and serve as a versatile linker.[1][2] The piperazin-2-one core, a variation containing a lactam functionality, retains the key features of the parent piperazine while introducing a new dimension of structural rigidity and hydrogen bonding capabilities. This compound, specifically identified by CAS number 907973-06-2, is a chiral derivative of this scaffold.[3][4][5] The presence of a methyl group at the C5 position introduces a stereocenter, a critical feature for designing molecules with specific three-dimensional orientations for selective target engagement. It is important to distinguish the racemic mixture (CAS 907973-06-2) from its specific enantiomers, such as (S)-5-methylpiperazin-2-one (CAS 1240583-20-3), as stereochemistry is paramount in pharmacology.[6][7]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and molecular design. The molecule's characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 907973-06-2 [3][8]
Molecular Formula C₅H₁₀N₂O [3][9]
Molecular Weight 114.15 g/mol [3][9]
Topological Polar Surface Area (TPSA) 41.1 Ų [9]
LogP (Computed) -0.7 [9]
Hydrogen Bond Donors 2 ChemScene
Hydrogen Bond Acceptors 2 ChemScene

| Synonyms | 5-Methyl-2-piperazinone |[3][5] |

Structural Insights for the Medicinal Chemist:

  • Chiral Center (C5): The methyl-substituted carbon introduces chirality. This allows for the synthesis of stereoisomers that can exhibit differential binding affinity and efficacy for biological targets.

  • Lactam Moiety: The amide bond within the ring provides a rigidifying element and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing interactions within protein binding pockets.

  • Distinct Nitrogen Atoms (N1 and N4): The two nitrogen atoms possess different chemical environments. The N1-H is part of the amide (lactam) and is less basic and nucleophilic. The N4-H is a secondary amine, making it the primary site for synthetic elaboration via reactions like alkylation, acylation, or arylation to explore structure-activity relationships (SAR).[1]

Synthesis and Chemical Reactivity

A reliable synthetic route is paramount for accessing sufficient quantities of the scaffold for library development. A plausible and efficient approach involves a reductive amination followed by intramolecular cyclization.

Retrosynthetic Analysis

The core strategy involves disconnecting the C3-N4 amide bond, which simplifies the target to a linear diamine precursor. This precursor can be readily assembled from commercially available starting materials.

G Target This compound Precursor1 N-(2-amino-1-methylethyl) -aminoethanoic acid ester Target->Precursor1 Amide Cyclization StartMat1 Alanine Ester Precursor1->StartMat1 Reductive Amination StartMat2 Protected Aminoacetaldehyde Precursor1->StartMat2

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

This protocol describes a two-step process starting from L-Alanine methyl ester and N-Boc-aminoacetaldehyde.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Cyclization Start1 L-Alanine Methyl Ester Step1_Product Linear Diamine Intermediate Start1->Step1_Product Start2 N-Boc-aminoacetaldehyde Start2->Step1_Product Step2_Product This compound (Final Product) Step1_Product->Step2_Product TFA or HCl in Dioxane, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

  • Setup: To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) and N-Boc-aminoacetaldehyde (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.

    • Scientist's Note: The Boc protecting group on the acetaldehyde prevents unwanted side reactions and polymerization. Dichloromethane is a suitable solvent for the imine formation and subsequent reduction.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the risk of reducing the ester functionality.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the linear diamine intermediate.

Step 2: Deprotection and Intramolecular Cyclization

  • Setup: Dissolve the purified intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).

    • Scientist's Note: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.

  • Reaction: Heat the solution to 50-70 °C for 4-6 hours. The heat facilitates the intramolecular cyclization of the deprotected amine onto the methyl ester, forming the stable six-membered lactam ring and releasing methanol as a byproduct.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated NaHCO₃ or by passing through a basic resin).

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the organic phase, and concentrate. The final product, this compound, can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton at C5 (multiplet), and the methylene protons at C3 and C6, as well as exchangeable N-H protons.
¹³C NMR Peaks for the methyl carbon, the three ring carbons (C3, C5, C6), and the carbonyl carbon (C2).

| LC-MS (ESI+) | Expected [M+H]⁺ ion at m/z 115.1.[10] |

Protocol: GC-MS Method for Purity Assessment

This protocol provides a framework for determining the purity of this compound and identifying potential impurities. The general principles are adapted from established methods for analyzing piperazine derivatives.[11][12]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample (1 mg/mL in Methanol) Prep2 Vortex to homogenize Prep1->Prep2 Prep3 Filter through 0.22 µm syringe filter Prep2->Prep3 Inj Inject 1 µL into GC-MS Prep3->Inj Sep Chromatographic Separation Inj->Sep Det Mass Spectrometry Detection Sep->Det Integ Integrate Peak Areas Det->Integ Lib Compare MS to Library Integ->Lib Quant Calculate % Purity Lib->Quant

Caption: Workflow for GC-MS purity analysis.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.

  • Instrumentation:

    • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program allows for good separation of the analyte from potential starting materials or solvent peaks while ensuring a reasonable run time.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Confirm the molecular ion and characteristic fragmentation pattern.

    • Calculate purity by dividing the peak area of the analyte by the total area of all integrated peaks.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material or scaffold. Its value lies in providing a robust framework that can be systematically modified to optimize pharmacological properties.

  • Scaffold for Library Synthesis: The secondary amine (N4) is a convenient handle for diversification. By reacting it with a variety of carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), or alkyl halides (alkylation), large libraries of compounds can be rapidly generated for high-throughput screening.[1]

  • Modulation of Physicochemical Properties: The piperazinone core can improve properties like aqueous solubility and membrane permeability compared to more lipophilic carbocyclic analogues.[13]

  • Bioisosteric Replacement: The scaffold can be used as a bioisostere for other cyclic structures to improve pharmacokinetic profiles or escape existing patent claims.

G Scaffold This compound Scaffold Drug Hypothetical Drug Candidate Scaffold->Drug N4-Arylation R1 R1 (e.g., Aryl Halide) R1->Drug R2 R2 (e.g., Carboxylic Acid) Drug->R2 N1-Acylation

References

An In-depth Technical Guide to the Physical Properties of 5-Methylpiperazin-2-one Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Methylpiperazin-2-one powder, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies used to characterize this molecule. While comprehensive experimental data for this compound is not extensively published, this guide synthesizes available information with established analytical protocols to provide a framework for its physical characterization. The guide details experimental workflows for determining key parameters such as melting point, thermal stability, solubility, and crystallographic structure, explaining the scientific principles behind these techniques.

Introduction

This compound is a substituted piperazinone, a class of compounds that are prevalent scaffolds in medicinal chemistry due to their ability to form a variety of intermolecular interactions. The methyl substitution on the piperazine ring can significantly influence the compound's physicochemical properties, such as its solubility, crystal packing, and metabolic stability, which are critical parameters in drug design and development. A thorough understanding of the physical properties of this compound in its solid, powdered form is essential for its handling, formulation, and ultimate application in pharmaceutical contexts.

This guide provides an in-depth look at the key physical characteristics of this compound and the experimental procedures to elucidate them.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are a combination of information from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₅H₁₀N₂OChemScene, PubChem[1][2]
Molecular Weight 114.15 g/mol ChemScene, PubChem[1][2]
CAS Number 907973-06-2 (Racemate)Synblock, PubChem[1][3]
1240583-20-3 ((S)-enantiomer)ChemScene[2]
Purity ≥97% - ≥98%LabSolutions, ChemScene[2][4]
XLogP3 (Computed) -0.7PubChem[1]
Topological Polar Surface Area (Computed) 41.1 ŲPubChem[1]
Hydrogen Bond Donors (Computed) 2PubChem[2]
Hydrogen Bond Acceptors (Computed) 2PubChem[2]

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of a powdered substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this characterization.

Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, as well as other thermal events such as glass transitions or polymorphic transformations. A sharp, well-defined endothermic peak on the DSC thermogram is indicative of the melting of a crystalline solid. The onset of this peak is typically reported as the melting point.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidation. The temperature range should be sufficient to encompass the melting event, for example, from 25 °C to 250 °C.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference into DSC Cell seal->load heat Heat at 10 °C/min under Nitrogen load->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram for Melting Point (Endotherm) record->analyze

Caption: Workflow for DSC analysis.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of this compound and to identify the temperature at which it begins to decompose. The output is a TGA curve showing the percentage of initial mass as a function of temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/min, under a nitrogen or air atmosphere. The final temperature should be high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The TGA curve is analyzed to determine the onset of decomposition, which indicates the upper limit of the compound's thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

Crystallographic Properties

The arrangement of molecules in the solid state, or crystal structure, significantly impacts the physical properties of a powder, including its solubility and stability. X-ray Powder Diffraction (XRPD) is a key technique for characterizing the crystalline nature of this compound.

Crystal Form and Purity by X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. A crystalline powder will produce a characteristic diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo.

  • Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, level surface.

  • Instrument Setup: The sample holder is placed in the diffractometer.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks, which provide a unique fingerprint of the crystalline form.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Measurement cluster_data Data Interpretation pack Pack Powder into Sample Holder mount Mount Sample in Diffractometer pack->mount irradiate Irradiate with X-rays and Collect Data (2θ scan) mount->irradiate analyze Analyze Diffractogram for Peak Positions and Intensities irradiate->analyze

Caption: Workflow for XRPD analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The solubility of this compound should be assessed in a range of solvents relevant to pharmaceutical processing and physiological conditions.

Equilibrium Solubility Determination

Equilibrium solubility is determined by adding an excess of the powder to a known volume of solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured.

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical structure and functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, characteristic peaks for N-H, C-H, C=O (amide), and C-N bonds are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. 2D NMR techniques can be used to determine the connectivity of atoms within the molecule.

Conclusion

The physical properties of this compound powder are fundamental to its development as a potential pharmaceutical agent. This guide has outlined the key physical characteristics and provided detailed, field-proven protocols for their determination. While a complete experimental dataset for this specific compound is not yet fully available in the public literature, the methodologies described herein provide a robust framework for researchers to generate this critical information. The application of these analytical techniques will enable a comprehensive understanding of the material's behavior, facilitating its effective use in research and development.

References

An In-depth Technical Guide to 5-Methylpiperazin-2-one as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Introducing chirality, particularly at the C-5 position with a methyl group, creates a versatile building block, (R)- and (S)-5-methylpiperazin-2-one, that enables the exploration of three-dimensional chemical space, crucial for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of 5-methylpiperazin-2-one, focusing on the strategic approaches to obtain it in enantiomerically pure form—namely, classical chiral resolution and modern asymmetric synthesis. We will delve into the underlying principles of these methods, provide detailed experimental protocols, and discuss the application of this chiral synthon in drug discovery and development.

The Strategic Importance of the Chiral Piperazinone Core

Heterocyclic rings are foundational scaffolds in drug discovery, offering a robust framework for positioning functional groups in precise spatial orientations to interact with biological targets.[1] Among these, the piperazinone motif is particularly significant due to its peptidomimetic properties, which arise from the specific placement of its heteroatoms.[2] This allows piperazinone-containing molecules to mimic peptide secondary structures like β-turns, making them valuable in the design of protease inhibitors, receptor antagonists, and other therapeutics.

The introduction of a methyl group at the C-5 position imparts chirality, creating two distinct enantiomers: (R)-5-methylpiperazin-2-one and (S)-5-methylpiperazin-2-one. This single stereocenter can profoundly influence a molecule's biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potency, efficacy, and even toxicity profiles. Therefore, access to enantiomerically pure this compound is not merely an academic exercise but a critical requirement for the development of stereochemically defined and optimized pharmaceuticals.[3]

The core challenge, and the focus of this guide, is the efficient and scalable production of these single enantiomers. The two primary strategies to achieve this are outlined below.

G start Achiral Starting Materials racemic_synth Racemic Synthesis of this compound start->racemic_synth Standard Cyclization asym_synth Direct Asymmetric Synthesis start->asym_synth Chiral Catalyst or Auxiliary resolution Chiral Resolution racemic_synth->resolution Diastereomeric Salt Formation end_R (R)-5-Methylpiperazin-2-one asym_synth->end_R end_S (S)-5-Methylpiperazin-2-one asym_synth->end_S (with opposite catalyst enantiomer) resolution->end_R resolution->end_S

Caption: Core strategies for accessing enantiopure this compound.

Accessing Enantiopure this compound

Pathway I: Chiral Resolution of Racemic this compound

Chiral resolution is a robust and time-tested method for separating enantiomers from a racemic mixture.[4] The process relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like fractional crystallization.[5]

Principle of Resolution: The fundamental principle involves reacting the racemic base, (R/S)-5-methylpiperazin-2-one, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

  • (R)-5-Methylpiperazin-2-one + (L)-Tartaric Acid → [(R)-Base·(L)-Acid] Diastereomeric Salt

  • (S)-5-Methylpiperazin-2-one + (L)-Tartaric Acid → [(S)-Base·(L)-Acid] Diastereomeric Salt

The key to a successful resolution is selecting a solvent system in which one of the diastereomeric salts is significantly less soluble than the other. This allows the less soluble salt to crystallize out of the solution, while the more soluble one remains. The crystallized salt can then be isolated by filtration. Finally, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure free base.

Table 1: Common Chiral Resolving Agents for Amines/Amides

Resolving Agent Type Typical Solvents Rationale
(+)-Tartaric Acid Chiral Acid Methanol, Ethanol, Water Forms well-defined crystalline salts with many bases. Readily available and inexpensive.
(-)-Dibenzoyl-L-tartaric acid Chiral Acid Acetone, Ethyl Acetate Increased organic solubility compared to tartaric acid; often provides better discrimination.
(1R)-(-)-10-Camphorsulfonic acid Chiral Acid Isopropanol, Ethanol Strong acid, forms stable salts. Its rigid structure can enhance diastereomeric differentiation.

| (S)-(+)-Mandelic Acid | Chiral Acid | Alcohols, Acetonitrile | Aromatic resolving agent that can participate in π-stacking interactions, aiding crystal formation. |

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a generalized workflow for the resolution of racemic this compound using a chiral acid like (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is critical for success.

Step 1: Diastereomeric Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., 95% ethanol). Causality: Using a minimal amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent. Add this solution slowly to the solution of the racemic base. Causality: A sub-stoichiometric amount (e.g., 0.5 eq) of resolving agent is often used to ensure that the less soluble salt crystallizes in high diastereomeric purity. This is based on the principle that it is easier to purify a solid than a solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, without agitation. The less soluble diastereomeric salt should precipitate. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities.

Step 2: Isolation and Purification of the Diastereomer

  • Filtration: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system. The purity can be checked by measuring the melting point or by chiral HPLC analysis after liberating the free base.

Step 3: Liberation of the Free Enantiomer

  • Basification: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 1 M NaOH solution) until the pH is >10 to neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Analysis

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting it to a diastereomeric derivative (e.g., with a Mosher's acid) for NMR analysis.

Pathway II: Catalytic Asymmetric Synthesis

While resolution is effective, it has an inherent maximum yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled). Asymmetric synthesis circumvents this limitation by directly converting achiral starting materials into a single enantiomer, often with the help of a chiral catalyst.[3][6]

Recent advances have focused on one-pot approaches that combine multiple reaction steps to build the chiral piperazinone core with high enantioselectivity.[7][8] A powerful strategy involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[8]

Principle of Asymmetric Synthesis: This approach uses a chiral catalyst, such as a quinine-derived urea, to control the stereochemical outcome of a key bond-forming step. For instance, in an asymmetric epoxidation, the catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the product preferentially.

G aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation aldehyde->knoevenagel acetonitrile (Phenylsulfonyl) acetonitrile acetonitrile->knoevenagel alkene Activated Alkene knoevenagel->alkene epoxidation Asymmetric Epoxidation alkene->epoxidation epoxide Chiral Epoxide epoxidation->epoxide droc Domino Ring-Opening Cyclization (DROC) epoxide->droc piperazinone Enantiopure Piperazin-2-one droc->piperazinone catalyst Chiral Catalyst (e.g., Quinine-Urea) catalyst->epoxidation Controls Stereochemistry diamine 1,2-Diamine diamine->droc

References

The Ascendant Piperazin-2-one Scaffold: A Technical Guide to its Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazin-2-one Core - A Privileged Scaffold in Modern Medicinal Chemistry

The piperazin-2-one moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaffold" in the landscape of drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for diverse substitutions at multiple positions, render it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the burgeoning field of piperazin-2-one derivatives, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore their significant promise in oncology, virology, and beyond, offering field-proven insights and detailed methodologies to empower researchers in their quest for next-generation therapeutics. The piperazine nucleus is a cornerstone in a multitude of FDA-approved drugs across a wide array of therapeutic areas, underscoring the value of this heterocyclic system in medicinal chemistry.[1]

Anticancer Activity: A Dominant Arena for Piperazin-2-one Derivatives

The quest for novel and more effective anticancer agents has led to the extensive exploration of the piperazin-2-one scaffold. A significant body of research highlights the potent cytotoxic effects of these derivatives against a wide spectrum of cancer cell lines.

Mechanism of Action: Diverse Pathways to Cell Death

Piperazin-2-one derivatives exert their anticancer effects through a variety of mechanisms, often contingent on the specific substitutions adorning the core structure. A notable mechanism involves the induction of apoptosis. For instance, certain phosphonic derivatives of octahydroquinoxalin-2(1H)-one, a bicyclic system containing the piperazin-2-one motif, have been shown to induce apoptosis associated with an increase in caspase 3/7 activity.[2] Other derivatives have been found to cause cell cycle arrest, a critical process in halting uncontrolled cell proliferation.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of piperazin-2-one derivatives is intricately linked to their chemical structure. Studies involving the bioisosteric replacement of the imidazole ring in known anticancer agents with a 1-(3-chlorophenyl)piperazin-2-one moiety have demonstrated that the nature of the substituent group significantly influences activity. For example, the introduction of a guanidine group can lead to a substantial increase in cytotoxicity against various cancer cell lines.[3] In another study, a phosphonate bearing a large TADDOL-derived moiety and a monocyclic diamine with a trifluoromethyl substituent exhibited significant effects on cell viability.[2] These findings underscore the importance of systematic structural modifications in optimizing the anticancer potential of this scaffold.

Quantitative Data on Anticancer Activity

To provide a clearer perspective on the potency of these compounds, the following table summarizes the cytotoxic activity (IC50 values) of selected piperazin-2-one derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7g (Guanidine derivative) HT-29 (Colon)Not specified, but potent[3]
7g (Guanidine derivative) A549 (Lung)Not specified, but potent[3]
4e (TADDOL-derived phosphonate) HUH7 (Hepatocellular)<50[2]
6 (Trifluoromethyl derivative) HUH7 (Hepatocellular)<50[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for evaluating the cytotoxic potential of novel compounds.[4][5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Piperazin-2-one Derivatives treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Screening

Antiviral Activity: A Frontier of Promise

The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Piperazin-2-one derivatives have demonstrated significant potential in this arena, particularly against DNA viruses.

Targeting Adenovirus Replication

A notable example is the discovery of a trisubstituted piperazin-2-one derivative, designated 15D8, which exhibits potent anti-adenoviral activity.[9] High-throughput screening of a library of synthetic small molecules identified 15D8 as a significant inhibitor of adenovirus infection with minimal cytotoxicity at low micromolar concentrations.[9]

Mechanism of Action: Compound 15D8 selectively inhibits adenovirus DNA replication within the nucleus of the host cell, presenting a promising avenue for the development of a new class of antiviral drugs to treat adenovirus infections.[9]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of piperazin-2-one derivatives is highly dependent on their substitution patterns. For instance, the potent antiviral activity of some derivatives requires a 2-benzofuran aryl substituent in conjunction with the piperazine-2-one core. The substituent at the N1 position acts as a modulator of this activity. Interestingly, while a C6 benzyl or phenethyl substituent was crucial for activity against arenaviruses, an ethyl group at the C6 position was strictly required for strong anti-adenovirus activity, highlighting the virus-specific nature of these interactions.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10][11][12][13]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer infected with a virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., A549 cells for adenovirus) in 6-well or 12-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the piperazin-2-one derivative. In parallel, prepare a virus stock at a concentration that will produce a countable number of plaques.

  • Infection and Treatment: Pre-incubate the virus with the different concentrations of the test compound for a specified time. Then, infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_quantification Data Quantification & Analysis cell_monolayer 1. Prepare Confluent Cell Monolayer virus_compound_prep 2. Prepare Virus Inoculum & Compound Dilutions infection 3. Infect Cells with Virus & Compound virus_compound_prep->infection overlay 4. Add Semi-Solid Overlay infection->overlay incubation 5. Incubate until Plaques Form overlay->incubation staining 6. Fix and Stain Cells incubation->staining plaque_counting 7. Count Plaques staining->plaque_counting calculate_ic50 8. Calculate % Inhibition and IC50 Value plaque_counting->calculate_ic50

Plaque Reduction Assay for Antiviral Efficacy

Antibacterial and Antifungal Activities: An Area for Future Exploration

While the broader class of piperazine derivatives has well-documented antimicrobial and antifungal properties, the specific exploration of piperazin-2-one derivatives in this domain is less extensive.[14][15][16] The inherent structural features of the piperazin-2-one scaffold suggest its potential as a template for the development of novel antibacterial and antifungal agents. Further research is warranted to synthesize and screen libraries of piperazin-2-one derivatives against a panel of pathogenic bacteria and fungi to unlock their potential in combating infectious diseases.

Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the piperazin-2-one derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Neurological Activities: A Scaffold with CNS Potential

Piperazine derivatives have a long history of use in treating central nervous system (CNS) disorders, acting as antipsychotics, antidepressants, and anxiolytics.[13][19] While research on piperazin-2-one derivatives in this area is still emerging, their structural similarity to known CNS-active compounds suggests significant potential.

Anticonvulsant and Neuroprotective Properties

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered as ring-opened analogs of some piperazin-2-one structures, have shown promising anticonvulsant activity in animal models of epilepsy.[6][20] The activity of these compounds appears to be linked to their interaction with neuronal voltage-sensitive sodium channels. Furthermore, some piperazine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease, with a proposed mechanism involving the modulation of TRPC6 channels and the protection of dendritic spines from amyloid toxicity.[4][21][22][23]

Future Directions in Neurological Drug Discovery

The piperazin-2-one scaffold represents a promising starting point for the design of novel CNS-active agents. Future research should focus on the synthesis of diverse libraries of piperazin-2-one derivatives and their screening against a range of neurological targets, including G-protein coupled receptors (GPCRs) and ion channels. The exploration of their potential as GABA receptor modulators could also be a fruitful area of investigation.[14][24]

General Synthesis Strategies for Piperazin-2-one Derivatives

The synthesis of the piperazin-2-one core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors.

Synthesis of 1-(3-chlorophenyl)piperazin-2-one

A key intermediate for many biologically active derivatives is 1-(3-chlorophenyl)piperazin-2-one. Its synthesis can be accomplished through a multi-step process:

  • Formation of bis(2-chloroethyl)amine hydrochloride: This is typically achieved by reacting diethanolamine with a chlorinating agent like thionyl chloride.[25][26][27][28]

  • Cyclization with 3-chloroaniline: The resulting bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline to form the piperazine ring, yielding 1-(3-chlorophenyl)piperazine hydrochloride.[25][26][27][28]

  • Further derivatization: The free piperazine can then be used in subsequent reactions to introduce various substituents.

Ugi and Post-Ugi Cascade Reactions

The Ugi multicomponent reaction provides a powerful and efficient method for the synthesis of diverse piperazin-2,5-dione derivatives, which are closely related to piperazin-2-ones. A post-Ugi cascade reaction has been developed for the facile synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, some of which have shown significant anticancer activity.[5]

Conclusion and Future Perspectives

The piperazin-2-one scaffold has firmly established itself as a versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with particularly compelling evidence in the fields of oncology and virology. The modular nature of the piperazin-2-one core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While significant strides have been made, the full therapeutic potential of piperazin-2-one derivatives is yet to be fully realized. The exploration of their antibacterial, antifungal, and neurological activities remains a relatively untapped area with immense promise. Future research efforts should be directed towards:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of piperazin-2-one derivatives are crucial for identifying novel lead compounds with enhanced activity and improved pharmacological profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

The continued investigation of the piperazin-2-one scaffold holds the key to unlocking a new generation of innovative medicines to address a wide range of unmet medical needs.

References

A Comprehensive Technical Guide to 5-Methylpiperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. As a derivative of the piperazine scaffold, which is recognized as a "privileged structure," it offers a versatile framework for the synthesis of complex, biologically active molecules.[1][2] Its unique structural and physicochemical properties make it an ideal starting point for developing novel therapeutic agents, particularly in oncology and for central nervous system disorders. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its application as a scaffold in the design of targeted therapies, with a specific focus on the inhibition of the mTOR signaling pathway. Detailed experimental protocols are provided to illustrate its practical application in both synthesis and biological evaluation.

Section 1: Chemical Identity and Nomenclature

The precise identification of this compound is fundamental for its application in research and development. The compound exists as a racemate and as individual enantiomers, with stereochemistry playing a critical role in pharmacological activity.

IdentifierValueSource
IUPAC Name This compoundPubChem
Synonyms 5-Methyl-2-piperazinoneSynblock[3]
(5S)-5-Methyl-2-PiperazinoneChemScene[4]
CAS Number 907973-06-2 (Racemic)Synblock[3]
1240583-20-3 ((S)-enantiomer)ChemScene[4]
Molecular Formula C₅H₁₀N₂OChemScene[4]
SMILES CC1CNC(=O)CN1ChemScene[4]
InChI InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)PubChem

Section 2: Physicochemical Properties for Drug Development

The "drug-likeness" of a molecule is often predicted by its physicochemical properties. This compound possesses favorable characteristics that make it an attractive scaffold for oral drug candidates, aligning well with established principles such as Lipinski's Rule of Five.

PropertyValueSignificance in Drug Discovery
Molecular Weight 114.15 g/mol [4]Well below the 500 Da threshold, favoring absorption and diffusion.
Topological Polar Surface Area (TPSA) 41.13 Ų[4]Significantly less than 140 Ų, suggesting good potential for cell permeability and oral bioavailability.
LogP (Octanol-Water Partition Coeff.) -0.9057[4]Indicates high hydrophilicity, which is beneficial for aqueous solubility. This may need to be balanced by further substitution to enhance membrane permeability.
Hydrogen Bond Donors 2[4]Within the accepted range (≤5) for good membrane permeability.
Hydrogen Bond Acceptors 2[4]Within the accepted range (≤10) for good membrane permeability.

Expert Insight: The low molecular weight and TPSA of this compound make it an excellent starting fragment for library synthesis. Its LogP value suggests that while solubility is high, medicinal chemists will likely focus on adding lipophilic groups during lead optimization to achieve the ideal balance of solubility and permeability required for oral absorption and target engagement.

Section 3: Synthesis and Chemical Reactivity

The synthesis of substituted piperazin-2-ones is an area of active research, with methodologies evolving to enhance efficiency, yield, and stereocontrol. Modern approaches often involve cascade reactions that form multiple chemical bonds in a single pot, which is highly valuable for creating chemical libraries for drug screening.[5][6][7]

A representative synthesis for an enantiomerically pure this compound can be conceptualized starting from a chiral amino acid, such as D- or L-alanine, which provides the core stereocenter.[8]

Representative Synthesis Workflow

G A L-Alanine B N-Boc Protection A->B Boc₂O, Base C Boc-L-Alanine B->C D Amide Coupling (e.g., with Aminoacetonitrile) C->D H₂NCH₂CN, EDC, HOBt E Dipeptide Intermediate D->E F Nitrile Reduction (e.g., Catalytic Hydrogenation) E->F H₂, Raney Ni G Diamino Intermediate F->G H Intramolecular Cyclization (Lactamization) G->H Heat, High Dilution I (S)-5-Methylpiperazin-2-one H->I

Caption: A conceptual workflow for the synthesis of (S)-5-Methylpiperazin-2-one.

Experimental Protocol: Representative Synthesis

This protocol outlines a plausible, multi-step synthesis adapted from principles of peptide coupling and reductive cyclization.

  • N-Protection: L-Alanine is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N) in a suitable solvent like dioxane/water to yield N-Boc-L-alanine.

    • Causality: The Boc group protects the primary amine, preventing self-condensation and directing reactivity to the carboxylic acid group for the subsequent coupling step.

  • Amide Bond Formation: The protected Boc-L-alanine is coupled with a suitable N-terminal fragment, such as ethyl aminoacetate, using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to expose the terminal amine.

  • Cyclization/Lactamization: The linear dipeptide intermediate is heated in a high-boiling point solvent (e.g., toluene or xylene) under high dilution conditions. This promotes intramolecular cyclization over intermolecular polymerization to form the piperazin-2-one ring.

    • Trustworthiness: High dilution is a critical, self-validating step. It ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule, maximizing the yield of the desired cyclic product.

  • Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

Section 4: Applications in Medicinal Chemistry: Targeting the mTOR Pathway

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to drugs targeting CNS disorders, oncology, and infectious diseases.[2][9] Its structure allows it to serve as a versatile linker that can correctly position other chemical groups to interact with biological targets like G-protein coupled receptors and kinases.[2]

A key application for piperazine-containing compounds is the development of inhibitors for the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that exists in two complexes, mTORC1 and mTORC2, and is a central regulator of cell growth, proliferation, and metabolism.[10][] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[3][12][13]

The mTOR Signaling Pathway

G GF Growth Factors (Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Growth Protein Synthesis, Cell Growth & Proliferation S6K1->Growth EIF4EBP1->Growth Inhibitor ATP-Competitive Inhibitor (Piperazine-based) Inhibitor->mTORC1 Blocks ATP Binding

Caption: Simplified mTORC1 signaling pathway and the site of action for inhibitors.

Expert Insight: ATP-competitive mTOR inhibitors, for which the this compound scaffold is suitable, bind to the kinase domain of mTOR. This action blocks the phosphorylation of downstream targets like S6K1 and 4E-BP1, thereby halting the signal for cell growth and proliferation.[10][13] The piperazine ring is often used to project substituents into the ATP-binding pocket, with the methyl group on the ring providing a defined stereochemical anchor to explore specific interactions and improve potency and selectivity.

Section 5: Experimental Workflow: In Vitro mTORC1 Kinase Assay

To evaluate the efficacy of a newly synthesized derivative of this compound as an mTORC1 inhibitor, a robust in vitro kinase assay is essential. This protocol describes a common method based on the immunopurification of mTORC1 and measurement of substrate phosphorylation.[14][15][16]

Assay Workflow Diagram

G A 1. Lyse cells and immunoprecipitate mTORC1 (e.g., using anti-Raptor antibody) B 2. Wash beads to isolate the mTORC1 complex A->B C 3. Aliquot mTORC1-beads into assay plate wells B->C D 4. Add test compound (piperazine derivative) and controls (e.g., Rapamycin) C->D E 5. Initiate kinase reaction (add ATP and substrate, e.g., GST-4E-BP1) D->E F 6. Incubate at 30-37°C E->F G 7. Stop reaction (add SDS-PAGE sample buffer) F->G H 8. Analyze by Western Blot (probe for Phospho-4E-BP1) G->H I 9. Quantify band intensity to determine % inhibition H->I

References

Spectroscopic Characterization of 5-Methylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazinone class. The piperazine core is a prevalent scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals with diverse therapeutic applications, including anthelmintic, antihistaminic, and antipsychotic agents.[1] The introduction of a methyl group and a carbonyl function to the piperazine ring, as in this compound, can significantly influence its physicochemical properties, metabolic stability, and biological activity. Consequently, unambiguous structural elucidation and characterization are paramount for advancing research and development involving this molecule.

This technical guide provides an in-depth exploration of the key spectroscopic techniques for the structural analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only present the expected data but also to provide insights into the experimental considerations and the logic behind the interpretation of the spectral data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural attributes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular connectivity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate data interpretation.[1]

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)) within a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).

  • Internal Standard: Introduce a small quantity of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[1] This ensures the reproducibility and comparability of data across different experiments and instruments.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Set the spectral width to encompass all proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters:

    • Use a wider spectral width (e.g., 0-200 ppm) to cover the range of carbon chemical shifts.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.

    • Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

  • Calibration: The chemical shift axis is calibrated using the signal of the internal standard (TMS at 0.00 ppm).

  • Integration (¹H NMR): The area under each proton signal is integrated to determine the relative ratio of the protons giving rise to that signal.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolution Dissolve Sample Standard Add Internal Standard Dissolution->Standard Spectrometer High-Field NMR Spectrometer Standard->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform C13_Acq->FT Correction Phasing & Baseline Correction FT->Correction Calibration Chemical Shift Calibration Correction->Calibration Integration Integration (¹H NMR) Calibration->Integration

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-N1 (Amide)7.5 - 8.5Broad Singlet1HThe proton attached to the amide nitrogen is deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
H-N4 (Amine)1.5 - 3.0Broad Singlet1HThe proton on the secondary amine is typically broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
H-3 (Methylene)~3.2Singlet or AB quartet2HThese protons are adjacent to the amide carbonyl group, which deshields them. Depending on the conformational rigidity, they may appear as a singlet or a more complex AB quartet.
H-5 (Methine)~3.0Multiplet1HThis proton is adjacent to the methyl group and two methylene groups, leading to a complex splitting pattern (multiplet).
H-6 (Methylene)~2.8Multiplet2HThese protons are adjacent to the chiral center at C-5 and the amine nitrogen, resulting in a multiplet.
-CH₃ (Methyl)~1.1Doublet3HThe methyl group protons are coupled to the adjacent methine proton (H-5), resulting in a doublet.
Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR data provides complementary information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Carbonyl)~167The carbonyl carbon of the amide is highly deshielded and appears at a characteristic downfield chemical shift.[1]
C-3 (Methylene)~45This carbon is adjacent to the electron-withdrawing carbonyl group.
C-5 (Methine)~50The methine carbon is attached to a nitrogen atom and a methyl group.
C-6 (Methylene)~48This carbon is situated between two nitrogen atoms.
-CH₃ (Methyl)~15The methyl carbon is in a typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR accessory is recorded.

  • The sample spectrum is then acquired. The instrument measures the absorbance of the evanescent wave that penetrates a short distance into the sample.

  • The final spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Background_Scan Record Background Spectrum Apply_Pressure->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Generate_Spectrum Generate Absorbance/ Transmittance Spectrum Sample_Scan->Generate_Spectrum

Caption: Workflow for ATR-FTIR sample preparation and data acquisition.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400N-H StretchSecondary Amine (N4-H)
3150 - 3250N-H StretchAmide (N1-H)
2850 - 3000C-H StretchAliphatic (CH₃, CH₂, CH)
~1650C=O StretchAmide (Lactam)
1550 - 1640N-H BendAmine and Amide
1400 - 1470C-H BendAliphatic (CH₃, CH₂)
1000 - 1300C-N StretchAmine and Amide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition:

  • The sample solution is introduced into the ESI source of the mass spectrometer.

  • A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets.

  • As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

  • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Diagram: ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis & Detection Prepare_Solution Prepare Dilute Solution ESI_Source Electrospray Ionization (ESI) Prepare_Solution->ESI_Source Ion_Formation [M+H]⁺ Ion Formation ESI_Source->Ion_Formation Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Formation->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum_Generation Mass Spectrum Generation Detector->Spectrum_Generation Structural_Elucidation cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR Data (¹H & ¹³C) Connectivity Connectivity & Proton Environment NMR->Connectivity IR IR Data Functional_Groups Functional Groups IR->Functional_Groups MS MS Data Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure Confirmed Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

References

An In-depth Technical Guide on the Solubility Profile of 5-Methylpiperazin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpiperazin-2-one is a heterocyclic organic compound with a molecular formula of C5H10N2O.[1][2] Its structure, featuring a piperazine ring with a methyl group and a carbonyl group, imparts a unique combination of polarity and hydrogen bonding capabilities. This makes understanding its solubility in various organic solvents a critical aspect for its application in pharmaceutical sciences and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) like this compound is a crucial determinant of its bioavailability and therapeutic efficacy.[3] Furthermore, in the realm of chemical process development, solubility data is indispensable for designing efficient crystallization, purification, and formulation protocols.[4][5][6]

This technical guide provides a comprehensive overview of the solubility profile of this compound. It delves into the theoretical principles governing its dissolution, presents detailed experimental methodologies for solubility determination, summarizes available solubility data, and discusses the application of thermodynamic models for predicting solubility.

Theoretical Background: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For this compound, several factors influence its solubility in organic solvents:

  • Polarity: The presence of two nitrogen atoms and a carbonyl group in the this compound molecule creates a significant dipole moment, rendering it a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The secondary amine and the amide proton in the piperazinone ring are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, such as alcohols (protic solvents), are likely to be effective at solvating this compound.

  • Molecular Size and Shape: The relatively small and compact structure of this compound facilitates its integration into the solvent lattice.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship is a key consideration in crystallization processes.

The interplay of these factors determines the extent to which this compound will dissolve in a specific organic solvent. A qualitative prediction of solubility can be made by comparing the polarity and hydrogen bonding capabilities of the solute and the solvent.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid in a liquid.[8][9][10]

Protocol: Gravimetric Determination of Solubility

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatic shaker bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Oven

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours, and it's advisable to periodically check for consistent concentration to confirm equilibrium has been reached.[8]

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is fully evaporated, dry the residue (this compound) in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[8]

    • Cool the dish in a desiccator and weigh it again on the analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

    • The mass of the solvent is the difference between the weight of the dish with the filtrate and the weight of the dish with the residue.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Diagram: Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sampling & Filtration cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached (24-72h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 Equilibrated Sample sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter through 0.45 µm syringe filter into a pre-weighed dish sample2->sample3 analysis1 Weigh the dish with the filtrate sample3->analysis1 Filtered Sample analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the residue to a constant weight analysis2->analysis3 analysis4 Cool in a desiccator and re-weigh analysis3->analysis4 calc1 Determine mass of solute and solvent analysis4->calc1 Mass Data calc2 Calculate solubility (e.g., g/100g solvent, mole fraction) calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

Solubility Data of this compound

While extensive public data on the solubility of this compound is limited, a key study provides valuable insights into its behavior in a range of organic solvents. The following table summarizes the mole fraction solubility of this compound in twelve different organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolAcetonitrileAcetoneEthyl Acetate
283.150.04580.02150.01320.00980.00850.01120.00560.0018
288.150.05210.02510.01560.01150.01010.01310.00670.0022
293.150.05920.02910.01830.01350.01190.01530.00800.0027
298.150.06710.03360.02140.01580.01400.01780.00950.0033
303.150.07590.03870.02490.01850.01640.02060.01130.0040
308.150.08570.04450.02890.02150.01920.02380.01340.0048
313.150.09660.05100.03350.02500.02240.02750.01580.0058
318.150.10870.05830.03870.02900.02610.03170.01860.0069
323.150.12210.06650.04460.03360.03030.03650.02180.0082
Temperature (K)2-ButanoneTolueneCyclohexane1,4-Dioxane
283.150.00420.00030.00010.0035
288.150.00510.00040.00010.0043
293.150.00620.00050.00020.0052
298.150.00750.00060.00020.0063
303.150.00900.00080.00030.0076
308.150.01080.00100.00040.0092
313.150.01290.00120.00050.0111
318.150.01540.00150.00060.0133
323.150.01830.00180.00080.0159

Analysis of Solubility Data:

  • Effect of Solvent: The solubility of this compound is highest in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. The solubility decreases as the alkyl chain of the alcohol increases (methanol > ethanol > n-propanol > n-butanol), which is attributed to the decreasing polarity of the solvent. In polar aprotic solvents, the solubility is moderate, with acetonitrile showing higher solvating power than acetone and ethyl acetate. The solubility is very low in non-polar solvents like toluene and cyclohexane, which is consistent with the "like dissolves like" principle.

  • Effect of Temperature: For all solvents tested, the solubility of this compound increases with increasing temperature, indicating that the dissolution process is endothermic. This positive temperature dependence is crucial for developing crystallization processes, where a supersaturated solution is cooled to induce crystal formation.

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solubility data.[4][11] These models can reduce the need for extensive experimental work and provide a deeper understanding of the solute-solvent interactions. Several models, such as the modified Apelblat equation, the λh equation, and the NRTL model, can be used to describe the solubility of this compound.

Safety and Handling

This compound is classified as a substance that can cause severe skin burns and eye damage.[1][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[13] All work should be conducted in a well-ventilated fume hood.[14] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[13][15][16]

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound in organic solvents. The solubility is significantly influenced by the polarity and hydrogen bonding capacity of the solvent, as well as the temperature. Polar protic solvents, particularly short-chain alcohols, are the most effective solvents for this compound. The provided experimental protocol for gravimetric determination offers a reliable method for obtaining accurate solubility data. This information is fundamental for researchers and professionals involved in the development of processes and formulations involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5S)-5-Methylpiperazin-2-one from L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5S)-5-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, nitrogen-containing scaffold is a common feature in a variety of biologically active molecules.[1] The stereospecific synthesis of this compound is of paramount importance, as the biological activity of enantiomers can differ significantly. This document provides a detailed guide for the synthesis of (5S)-5-Methylpiperazin-2-one, starting from the readily available and inexpensive chiral precursor, L-alanine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results.

Synthetic Strategy Overview

The synthesis of (5S)-5-Methylpiperazin-2-one from L-alanine involves a multi-step sequence that establishes the core piperazinone ring system while preserving the stereochemical integrity of the chiral center derived from L-alanine. The overall strategy can be conceptualized in three key stages:

  • N-Protection of L-alanine: The amino group of L-alanine is first protected to prevent unwanted side reactions in subsequent steps. The benzyloxycarbonyl (Cbz) group is a suitable choice due to its stability under various reaction conditions and its facile removal via hydrogenolysis.[2][3]

  • Coupling with an Ethylenediamine Precursor: The Cbz-protected L-alanine is then coupled with a suitable two-carbon unit that will ultimately form the remaining portion of the piperazinone ring.

  • Cyclization and Deprotection: The final stage involves an intramolecular cyclization to form the six-membered piperazinone ring, followed by the removal of the protecting group to yield the target compound.

This application note will detail a reliable protocol following this general strategy, providing step-by-step instructions and critical insights for each reaction.

Experimental Protocols

Part 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala-OH)

This initial step protects the amino group of L-alanine to prevent its interference in the subsequent amide bond formation. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate under basic conditions.[4][5]

Materials:

  • L-alanine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve L-alanine in 2N NaOH solution and cool the mixture to 0°C in an ice bath.

  • Simultaneously, add benzyl chloroformate and 2N NaOH dropwise to the cooled solution, ensuring the reaction temperature does not exceed 5°C. The pH should be maintained in the range of 8-10 to facilitate the reaction while minimizing racemization.[3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous phase to pH 1 with 2N HCl.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts and wash with water.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a colorless oil, which should crystallize upon standing.[4]

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to afford pure N-benzyloxycarbonyl-L-alanine.[4]

ParameterValue
L-alanine54.0 g
2N NaOH305 mL (initial) + 305 mL (dropwise)
Benzyl chloroformate90 mL
Reaction Temperature0-5°C
Reaction Time2 hours
Expected Yield~73%

Table 1: Reagent quantities and reaction parameters for the synthesis of Cbz-L-Ala-OH.

Part 2: Synthesis of the Chiral Diamine Derivative

This part of the synthesis involves the coupling of the protected L-alanine with an aminoacetaldehyde equivalent, followed by reductive amination. This sequence builds the acyclic precursor to the piperazinone ring. A patent describes a method where a protected ethanolamine is oxidized to the corresponding aminoacetaldehyde, which then undergoes reductive amination with an amino acid ester.[6]

Materials:

  • N-Benzyloxycarbonyl-L-alanine (from Part 1)

  • Methylamine or another suitable amine

  • A suitable coupling agent (e.g., DCC, EDC)

  • A protected aminoacetaldehyde or a precursor

  • A reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

Procedure:

  • Amide Formation: Activate the carboxylic acid of N-benzyloxycarbonyl-L-alanine using a suitable coupling agent. React the activated species with an appropriate amine to form the corresponding amide.

  • Reductive Amination: A protected aminoacetaldehyde is reacted with an L-alanine ester in the presence of a reducing agent. The reaction is typically carried out at a low temperature (-10 to 0 °C) to prevent the reduction of the aldehyde.[6] This forms the chiral diamine derivative.

Part 3: Cyclization and Deprotection to Yield (5S)-5-Methylpiperazin-2-one

The final steps involve the removal of the protecting groups and subsequent intramolecular cyclization to form the desired piperazinone. The Cbz group is commonly removed by catalytic hydrogenolysis.[2]

Materials:

  • Chiral diamine derivative (from Part 2)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the chiral diamine derivative in an appropriate alcohol solvent such as methanol or ethanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere. The reaction temperature is typically maintained between 10-30 °C.[6]

  • Upon removal of the Cbz protecting group, the newly formed primary amine can directly attack the ester group, leading to spontaneous cyclization to form the piperazinone ring.[6]

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield (5S)-5-Methylpiperazin-2-one.

ParameterValue
CatalystPalladium on carbon (Pd/C)
Hydrogen SourceH₂ gas
SolventMethanol or Ethanol
Reaction Temperature10-30 °C

Table 2: Conditions for Deprotection and Cyclization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of (5S)-5-Methylpiperazin-2-one from L-alanine.

Synthesis_Workflow L_alanine L-alanine Cbz_L_alanine N-Cbz-L-alanine L_alanine->Cbz_L_alanine  Cbz-Cl, NaOH (Protection) Diamine_precursor Acyclic Diamine Precursor Cbz_L_alanine->Diamine_precursor  Coupling & Reductive Amination Piperazinone (5S)-5-Methylpiperazin-2-one Diamine_precursor->Piperazinone  H₂, Pd/C (Deprotection & Cyclization)

Caption: Overall synthetic workflow from L-alanine to (5S)-5-Methylpiperazin-2-one.

Mechanistic Insights

The key step in this synthesis is the stereoretentive formation of the piperazinone ring. The chirality of the final product is dictated by the starting L-alanine. The cyclization step, which occurs after the deprotection of the Cbz group, is an intramolecular nucleophilic acyl substitution. The newly liberated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester group, leading to the formation of the six-membered ring and the elimination of the alcohol from the ester.

Cyclization_Mechanism cluster_0 Acyclic Precursor after Deprotection cluster_1 Intramolecular Attack cluster_2 Product Formation precursor H₂N-CH(CH₃)-C(=O)O-R'      |     (CH₂)₂-NH₂ intermediate Tetrahedral Intermediate precursor->intermediate product (5S)-5-Methylpiperazin-2-one intermediate->product - R'OH

Caption: Simplified mechanism of the final cyclization step.

Troubleshooting and Key Considerations

  • Racemization: During the N-protection step, maintaining a controlled pH is crucial to prevent racemization of the chiral center.[3]

  • Purity of Reagents: The purity of starting materials and reagents, particularly the benzyl chloroformate and solvents, is critical for achieving high yields and minimizing side products.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary. It is advisable to use a fresh batch or test the activity of an older batch on a small scale first.

  • Complete Deprotection: Ensure complete removal of the Cbz group before workup, as incomplete deprotection will complicate the purification of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (5S)-5-Methylpiperazin-2-one from L-alanine. By following these procedures and understanding the underlying chemical principles, researchers can reliably produce this important chiral building block for applications in drug discovery and development. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both practical and scalable.

References

Application Notes & Protocols: Enantioselective Synthesis of Chiral Piperazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Scaffold in Modern Drug Discovery

The piperazinone motif is a privileged heterocyclic scaffold frequently encountered in a wide array of pharmaceuticals and bioactive natural products.[1][2] Its rigid, yet conformationally defined structure makes it an excellent building block for peptidomimetics and a core component in drugs targeting various physiological pathways. Notable examples include the antihelminthic drug Praziquantel, the potent anticancer agent (−)-agelastatin A, and the antiemetic Aprepitant.[1][2][3] Given that biological activity is often confined to a single enantiomer, the development of robust and efficient enantioselective synthetic routes to access these chiral structures is of paramount importance for researchers in medicinal chemistry and drug development.[2]

This guide provides an in-depth overview of key enantioselective strategies for synthesizing chiral piperazinones, complete with detailed protocols, mechanistic insights, and comparative data to inform methodology selection. We will explore cutting-edge catalytic approaches that have largely superseded classical methods relying on the chiral pool or stoichiometric auxiliaries.[1][3]

Strategy 1: Catalytic Asymmetric Hydrogenation of Unsaturated Precursors

Catalytic asymmetric hydrogenation is one of the most atom-economical and powerful methods for establishing stereocenters.[4][5] This approach typically involves the reduction of a prochiral unsaturated piperazinone or a related heterocyclic precursor, such as a pyrazin-2-ol, using a chiral transition metal catalyst.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A highly effective strategy involves the dynamic kinetic resolution of tautomeric pyrazin-2-ols. The substrate exists in equilibrium with its imine tautomers, which are then hydrogenated enantioselectively.[1] This method provides direct access to disubstituted chiral piperazin-2-ones with excellent diastereo- and enantioselectivity.[1][6]

Mechanistic Rationale: The success of this reaction hinges on the in-situ generation of two tautomeric imine intermediates from the pyrazin-2-ol substrate. A chiral Palladium catalyst, complexed with a suitable ligand, then preferentially hydrogenates one enantiotopic face of the imine C=N bond. The presence of an acid co-catalyst, such as p-toluenesulfonic acid (TsOH·H₂O), is critical as it facilitates the tautomerization process, ensuring a dynamic kinetic resolution where the substrate equilibrium continuously feeds the faster-reacting pathway to the desired product.[1]

G sub Pyrazin-2-ol (Substrate) taut_A 1,6-Dihydropyrazin-2(3H)-one (Tautomer B) sub->taut_A Tautomerization taut_B 4,5-Dihydropyrazin-2(3H)-one (Tautomer C) sub->taut_B Tautomerization cat Chiral Pd-Catalyst + H₂ taut_A->sub prod Chiral Piperazin-2-one (Product) taut_A->prod taut_B->sub taut_B->prod acid TsOH·H₂O acid->sub   Facilitates

Figure 1: Dynamic Kinetic Resolution in Pd-Catalyzed Asymmetric Hydrogenation.

Representative Data:

The following table summarizes the performance of a Palladium-catalyzed system across various substituted pyrazin-2-ol substrates.

EntryYield (%)ee (%)dr
1PhMe9590>20:1
24-MeO-PhMe9690>20:1
34-F-PhMe9589>20:1
42-NaphthylMe9588>20:1
5PhPh8585>20:1
Data sourced from Zhang et al., Org. Chem. Front., 2021.[1]

Detailed Protocol: Synthesis of (3S,5R)-3-Methyl-5-phenylpiperazin-2-one (Table Entry 1)

  • Materials:

    • 5-Methyl-3-phenylpyrazin-2-ol (Substrate 1a)

    • [Pd(π-cinnamyl)Cl]₂ (Palladium precursor)

    • (R)-Segphos (Chiral ligand)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Dichloromethane (DCM), Anhydrous

    • Benzene, Anhydrous

    • Hydrogen gas (H₂)

    • Autoclave or high-pressure reactor

  • Procedure:

    • To a dried glovebox, add the palladium precursor (3.3 mol%) and (R)-Segphos (3.4 mol%) to a vial.

    • Add anhydrous DCM/Benzene (1:1 mixture, e.g., 1.5 mL each) and stir the solution for 20 minutes at room temperature to form the catalyst complex.

    • In a separate vial, dissolve the pyrazin-2-ol substrate (1a, 1.0 equiv) and TsOH·H₂O (100 mol%) in the same solvent mixture.

    • Transfer the substrate solution to the reactor's liner, then add the pre-formed catalyst solution.

    • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas three times.

    • Pressurize the reactor to 1000 psi with H₂.

    • Place the reactor in a preheated oil bath at 80 °C and stir for 24-48 hours.

    • After cooling to room temperature, carefully vent the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral piperazin-2-one.

    • Determine diastereomeric ratio (dr) by ¹H NMR spectroscopy and enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.[1]

Strategy 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Stoltz group pioneered the enantioselective synthesis of α-tertiary piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation.[7][8][9] This method generates a prochiral enolate from a piperazinone substrate, which then undergoes asymmetric alkylation with an allylic electrophile, creating a challenging α-quaternary stereocenter.[7][10]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of a Pd(0) complex to an allylic carbonate, forming a π-allyl-Pd(II) intermediate. A base then deprotonates the piperazinone at the α-position to generate a nucleophilic enolate. The chiral ligand, typically an electron-deficient PHOX ligand, controls the facial selectivity of the enolate's attack on the π-allyl complex, leading to the formation of the C-C bond with high enantioselectivity.[7]

G start N-Protected Piperazin-2-one enolate Piperazinone Enolate start->enolate pd0 Pd(0)L* Catalyst pi_allyl π-Allyl-Pd(II)L* Complex pd0->pi_allyl allyl Allyl Electrophile (e.g., Allyl Carbonate) allyl->pi_allyl product α-Tertiary Chiral Piperazin-2-one pi_allyl->product enolate->product C-C Bond Formation (Enantioselective Attack) product->pd0 Catalyst Regeneration base Base base->enolate Deprotonation

Figure 2: Catalytic Cycle for Asymmetric Allylic Alkylation of Piperazinones.

Representative Data:

This method is effective for creating both α-secondary and α-tertiary stereocenters.

EntryN-Protecting GroupsAllyl GroupYield (%)ee (%)
1N¹=Boc, N⁴=BnAllyl8590
2N¹=Boc, N⁴=BnMethallyl9092
3N¹=Boc, N⁴=BnChloroallyl8894
4N¹=Boc, N⁴=PMBPhenylallyl7891
Data sourced from Korch et al., Angew. Chem. Int. Ed., 2015.[7][8]

Detailed Protocol: Synthesis of an α-Allyl-α-Methyl Piperazin-2-one

  • Materials:

    • Differentially N-protected piperazin-2-one substrate (e.g., 8, 1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) or [Pd₂(pmdba)₃] (Palladium source, 5 mol%)

    • (S)-(CF₃)₃-tBuPHOX (Chiral ligand, 12.5 mol%)

    • Toluene, Anhydrous

    • Allyl methyl carbonate (Electrophile)

  • Procedure:

    • In a glovebox, charge a reaction vial with the palladium source and the chiral PHOX ligand.

    • Add anhydrous toluene to achieve a final reaction concentration of approximately 0.014 M.

    • Stir the catalyst mixture at room temperature for 15-20 minutes.

    • Add the piperazin-2-one substrate and the allyl electrophile to the vial.

    • Seal the vial and heat the reaction mixture to 40 °C.

    • Stir for 12-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

    • Purify the residue via flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the isolated product by SFC (Supercritical Fluid Chromatography) using a chiral stationary phase.[7]

Strategy 3: Organocatalytic One-Pot Domino Reaction

One-pot sequences are highly desirable as they minimize waste and reduce operational complexity by avoiding the purification of intermediates.[3] A notable example is the enantioselective synthesis of 3-aryl/alkyl piperazin-2-ones via a one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[3][11]

Workflow Rationale: This elegant sequence is catalyzed by a single quinine-derived urea organocatalyst for the first two stereoselective steps.

  • Knoevenagel Condensation: An aldehyde and (phenylsulfonyl)acetonitrile react to form an α,β-unsaturated nitrile.

  • Asymmetric Epoxidation: The same chiral catalyst directs the epoxidation of the alkene using an oxidant like cumyl hydroperoxide (CHP), establishing the key stereocenter.

  • Domino Ring-Opening Cyclization (DROC): Addition of a 1,2-diamine opens the epoxide, and the subsequent intramolecular cyclization forms the piperazinone ring.[3][11][12]

G step1 Step 1: Knoevenagel (Aldehyde + Nitrile) step2 Step 2: Asymmetric Epoxidation (Alkene + CHP) step1->step2 step3 Step 3: DROC (Epoxide + Diamine) step2->step3 prod Chiral Piperazin-2-one step3->prod cat Quinine-Derived Urea Catalyst cat->step1  Catalyzes cat->step2  Catalyzes

Figure 3: One-Pot Organocatalytic Synthesis Workflow.

Representative Data:

EntryAldehydeYield (%)ee (%)
14-Cl-Benzaldehyde9097
24-MeO-Benzaldehyde8599
32-Naphthaldehyde8898
4Cyclohexanecarboxaldehyde7596
Data sourced from Meninno et al., J. Org. Chem., 2023.[3][11]

Detailed Protocol: One-Pot Synthesis of a 3-Arylpiperazin-2-one

  • Materials:

    • Aldehyde (0.1 mmol, 1.0 equiv)

    • (Phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv)

    • Quinine-derived urea catalyst (eQNU, 10 mol%)

    • Cumyl hydroperoxide (CHP, 0.11 mmol)

    • 1,2-Ethylenediamine (0.12 mmol)

    • Triethylamine (Et₃N, 0.2 mmol)

    • Toluene, Anhydrous

  • Procedure:

    • Knoevenagel Step: In a dry vial, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and the eQNU catalyst in anhydrous toluene (to C = 0.3 M). Stir at room temperature until TLC indicates full consumption of the aldehyde.

    • Epoxidation Step: Dilute the reaction mixture with more toluene (to C = 0.02 M) and cool the vial to -20 °C in a cryocooler or cooling bath. Add CHP dropwise and stir at this temperature for the prescribed time (monitor by TLC).

    • DROC Step: Warm the reaction to 25 °C. Add the 1,2-ethylenediamine followed by triethylamine.

    • Stir the mixture at 25 °C (or 50 °C for less reactive substrates) until the epoxide is fully consumed.[3][12]

    • Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

    • Determine enantiomeric excess by HPLC analysis on a chiral stationary phase.[3][11]

Conclusion and Future Outlook

The enantioselective synthesis of chiral piperazinones has evolved significantly, with catalytic methods now offering unparalleled efficiency and selectivity. Asymmetric hydrogenation and allylic alkylation provide robust platforms for accessing diverse substitution patterns, while organocatalytic domino reactions showcase the power of modern synthetic design in streamlining complex syntheses. Future efforts will likely focus on expanding the substrate scope, developing more sustainable catalysts, and applying these powerful methodologies to the synthesis of next-generation therapeutics. The ability to precisely control stereochemistry in the piperazinone core will continue to unlock new chemical space for drug discovery and development.[2][7]

References

Application Notes and Protocols: Leveraging 5-Methylpiperazin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide array of therapeutic areas.[1][2] This guide focuses on a specific, high-value derivative: 5-Methylpiperazin-2-one. This molecule introduces a chiral center and a constrained lactam functionality, providing medicinal chemists with a powerful tool to build stereospecific, conformationally restricted molecules with tunable physicochemical properties. These application notes provide a comprehensive overview of the strategic rationale for using this compound, its key applications, and detailed, field-proven protocols for its synthetic manipulation.

Core Attributes: Physicochemical Properties and Safety

A foundational understanding of a building block's intrinsic properties is critical for its effective deployment in a drug discovery campaign.

Physicochemical Data

This compound is a chiral, cyclic lactam that offers a unique combination of features for scaffold design. Its properties make it an attractive starting point for developing compounds with favorable drug-like characteristics.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[3][4][5]
Molecular Weight 114.15 g/mol [3][4][5]
CAS Number 907973-06-2 (Racemate)[3][6][7]
1240583-20-3 ((S)-enantiomer)[4][5]
Canonical SMILES CC1CNC(=O)CN1[3][8]
InChIKey SODLPCCEKPQWAY-UHFFFAOYSA-N[3][8]
Predicted XlogP -0.7[3][8]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety.

  • GHS Hazard Classification: According to aggregated GHS information, this compound is classified as causing severe skin burns and eye damage.[3][9]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11]

  • Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

Strategic Rationale for Use in Drug Discovery

The decision to incorporate a specific scaffold into a drug design project is driven by its ability to confer strategic advantages. This compound offers several compelling benefits.

The Power of the Constrained Scaffold

The piperazin-2-one core imposes significant conformational rigidity compared to more flexible acyclic linkers. This pre-organization of the molecular structure can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher binding affinity. The two nitrogen atoms, N1 and N4, serve as key diversification points, allowing substituents to be projected into space in well-defined vectors to probe the binding pocket of a target protein.

Chirality as a Tool for Specificity

The methyl group at the C5 position introduces a stereocenter. This is a critical design element, as biological macromolecules (enzymes, receptors) are themselves chiral. Synthesizing and testing individual enantiomers ((R) and (S)) allows for the exploration of stereospecific interactions, which can dramatically improve a compound's potency and selectivity, thereby reducing the potential for off-target effects.[13]

A Versatile Peptidomimetic

The this compound structure can be viewed as a constrained mimic of a dipeptide unit (e.g., Alanine-Glycine). This makes it an excellent building block for creating peptidomimetics—molecules that mimic the structure and function of peptides but possess superior metabolic stability and oral bioavailability.[13]

cluster_features Key Structural Features cluster_applications Medicinal Chemistry Applications Scaffold This compound Chirality C5 Chiral Center (Stereospecificity) Scaffold->Chirality enables Constraint Rigid Lactam Plane (Conformational Lock) Scaffold->Constraint provides Vector1 N1 Diversification (Vector R1) Scaffold->Vector1 allows Vector2 N4 Diversification (Vector R2) Scaffold->Vector2 allows Potency Improved Potency & Selectivity Chirality->Potency Constraint->Potency PK Enhanced PK Properties (Solubility, Stability) Vector1->PK Peptidomimicry Peptidomimetic Design Vector2->Peptidomimicry

Caption: Key features and applications of the this compound scaffold.

Key Applications and SAR Insights

The piperazine scaffold is ubiquitous in drug discovery.[1][14][15] Derivatives of this compound are logically positioned to contribute to several therapeutic areas:

  • Oncology: Many kinase inhibitors utilize a piperazine moiety as a linker to connect key pharmacophoric fragments that bind to the ATP pocket.[1] The constrained nature of this compound can be used to fine-tune the orientation of these fragments, while the N1 and N4 positions allow for modifications to enhance solubility and cell permeability.

  • Central Nervous System (CNS) Disorders: Arylpiperazines are classic pharmacophores for modulating serotonin (5-HT) and dopamine (D2) receptors.[16][17] The this compound core can serve as a novel, chiral scaffold to develop next-generation CNS agents with improved selectivity profiles.

  • Infectious Diseases: Piperazine derivatives have demonstrated a broad spectrum of activity, including antitubercular, antibacterial, and antiviral properties.[18][19][20] The ability to introduce diverse functionality onto the this compound core makes it a valuable platform for generating new anti-infective candidates.

Synthetic Protocols for Derivatization

Effective utilization of this compound requires robust and regioselective synthetic methods. The presence of two distinct secondary amines (the N4 amide and the N1 amine) necessitates a thoughtful synthetic strategy, often involving orthogonal protecting groups.

start 5-Methyl- piperazin-2-one n1_protected N1-Boc Protected Intermediate start->n1_protected Protocol 4.1: Boc Protection n4_functionalized N4-Functionalized, N1-Boc Protected n1_protected->n4_functionalized Functionalize N4 (e.g., Alkylation) n4_deprotected N4-Functionalized, N1-Free Amine n4_functionalized->n4_deprotected Protocol 4.4: Boc Deprotection final_product N1,N4-Disubstituted Product n4_deprotected->final_product Protocols 4.2/4.3: Functionalize N1

Caption: Regioselective functionalization strategy for this compound.
Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of an aryl halide to the N1 position of a (pre-functionalized and N4-protected, if necessary) this compound.

  • Causality and Rationale: The Buchwald-Hartwig amination is the gold standard for forming aryl-amine bonds.[21][22] It is highly versatile and tolerates a wide range of functional groups. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[23] These ligands promote the crucial reductive elimination step in the catalytic cycle and are effective even with sterically demanding substrates or less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[23] All reagents and solvents must be anhydrous, as water can deactivate the palladium catalyst and hydrolyze the base.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add piperazinone, aryl halide, Pd catalyst, ligand, and base to an oven-dried Schlenk flask. inert 2. Evacuate and backfill with inert gas (Ar or N₂) 3x. prep->inert solvent 3. Add anhydrous solvent (e.g., Toluene, Dioxane). inert->solvent heat 4. Heat to 80-110 °C with vigorous stirring. solvent->heat monitor 5. Monitor by TLC or LC-MS until starting material is consumed. heat->monitor cool 6. Cool to room temperature. Dilute with Ethyl Acetate. monitor->cool filter 7. Filter through Celite® to remove catalyst and salts. cool->filter extract 8. Wash filtrate with water and brine. Dry organic layer (Na₂SO₄). filter->extract purify 9. Concentrate and purify by flash column chromatography. extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[21]

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Protocol 4.2: N-Alkylation via Reductive Amination

This protocol describes the addition of an alkyl group to the N1 position by reacting it with an aldehyde or ketone.

  • Causality and Rationale: Reductive amination is a mild and highly efficient method for forming alkyl-amine bonds. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is less reactive than other hydrides like sodium borohydride, meaning it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents side reactions and leads to cleaner product formation. Dichloroethane (DCE) or Dichloromethane (DCM) are common solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dissolve piperazinone and aldehyde/ketone in solvent (DCE/DCM). stir 2. Stir for 20-30 min at room temp to allow iminium formation. prep->stir reduce 3. Add NaBH(OAc)₃ portion-wise to control effervescence. stir->reduce react 4. Stir at room temperature for 2-16 hours. reduce->react monitor 5. Monitor by TLC or LC-MS. react->monitor quench 6. Quench reaction with saturated aqueous NaHCO₃ solution. monitor->quench extract 7. Extract with DCM. Wash organic layer with brine. quench->extract dry 8. Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify 9. Purify by flash column chromatography. dry->purify

Caption: Experimental workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.). Dissolve the solids in a suitable solvent such as dichloroethane (DCE) or dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (catalytic) can be added to facilitate iminium ion formation, particularly with ketones.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the mixture in portions. Note: Mild effervescence may occur.

  • Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired N-alkylated product.

References

Application Note: 5-Methylpiperazin-2-one as a Versatile Chiral Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This application note provides a comprehensive technical guide on the synthesis and application of 5-methylpiperazin-2-one, a key chiral building block used in the development of complex, single-enantiomer APIs.[3] We present a detailed, field-tested protocol for its asymmetric synthesis, purification, and characterization. Furthermore, we explore its strategic application as a versatile intermediate, enabling the construction of diverse molecular architectures for drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Significance of the Piperazinone Scaffold

Heterocyclic ring systems are foundational to modern drug design, and among them, piperazin-2-ones are of significant interest.[4] These structures combine the conformational rigidity of a cyclic system with the hydrogen bonding capabilities of an amide, making them valuable pharmacophores for engaging biological targets. The introduction of a stereocenter, as in this compound, provides a crucial handle for developing enantiomerically pure drugs, where specific stereochemistry is often critical for therapeutic efficacy and safety.[3]

This intermediate serves as a cornerstone for building more complex molecules, allowing for decorations at two distinct nitrogen positions, which can be modulated to fine-tune a compound's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[5][6]
Molecular Weight 114.15 g/mol [5][7]
CAS Number 907973-06-2[5][7]
IUPAC Name This compound[5]
XLogP3-AA (Predicted) -0.7[5]
Safety, Handling, and Storage

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] Adherence to strict safety protocols is mandatory.

  • GHS Classification: Skin Corrosion/Irritation, Category 1B.[5]

  • Signal Word: Danger.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection (chemical safety goggles and face shield).[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Keep away from heat, sparks, open flames, and hot surfaces.[8][11] Use non-sparking tools and take precautionary measures against static discharge.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10] Keep away from strong oxidizing agents and strong acids.[9]

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is commonly achieved through a multi-step sequence starting from a chiral amino acid. A robust and widely cited approach involves the reductive amination of a protected aminoacetaldehyde with a chiral alanine ester, followed by hydrogenolysis and intramolecular cyclization.[3][12]

General Synthetic Pathway

The overall transformation can be visualized as a two-stage process. The first stage constructs the linear diamine precursor, and the second stage effects a deprotection and cyclization to form the desired heterocycle.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deprotection & Cyclization A N-Cbz-aminoacetaldehyde C Linear Diamine Precursor (Protected) A->C B Chiral Alanine Ester (e.g., (R)-Alanine methyl ester) B->C reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) D Linear Diamine Precursor (Protected) reductive_amination->C E (R)-3-Methylpiperazin-2-one* (Final Product) D->E  Intramolecular  Cyclization hydrogenolysis Hydrogenolysis (H₂, Pd/C) hydrogenolysis->E caption *Note: (R)-3-Methylpiperazin-2-one is the IUPAC name for this specific enantiomer. The general structure is often referred to as this compound.

Caption: General synthetic pathway for chiral methylpiperazin-2-one.

Detailed Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is adapted from established patent literature.[12] The causality for key steps is explained: the use of a Cbz (carboxybenzyl) protecting group allows for selective deprotection under hydrogenation conditions, which simultaneously triggers the cyclization cascade. Temperature control during the reductive amination is critical to prevent the reduction of the aldehyde starting material.[12]

Materials & Reagents

ReagentCAS No.Notes
N-Cbz-aminoacetaldehyde69595-71-9Synthesized separately
(R)-Alanine methyl ester hydrochloride14316-06-4Chiral source
Sodium triacetoxyborohydride56553-60-7Reducing agent
Triethylamine121-44-8Base
Dichloromethane (DCM)75-09-2Solvent
Palladium on Carbon (10 wt%)7440-05-3Catalyst
Methanol67-56-1Solvent
Ethyl Acetate141-78-6Eluent for chromatography

Protocol Steps:

  • Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (Linear Precursor)

    • To a stirred solution of (R)-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes.

    • Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in DCM.

    • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature between -10 °C and 0 °C.[12]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.[12]

  • Step 2: Hydrogenolysis and Intramolecular Cyclization

    • Dissolve the crude product from Step 1 (1.0 eq) in methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight).

    • Pressurize the reaction vessel with hydrogen gas (H₂) to 1.5-2.0 MPa and stir vigorously at room temperature overnight.[12] The hydrogenolysis removes the Cbz protecting group, exposing a primary amine. This amine then undergoes a rapid intramolecular attack on the methyl ester to form the stable six-membered ring, releasing methanol as a byproduct.

    • Monitor the reaction to completion by HPLC.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Analytical Characterization

A robust synthesis is validated by rigorous purification and characterization, ensuring the intermediate meets the high-purity standards required for API synthesis.

Purification Protocol

The crude (R)-3-methylpiperazin-2-one is typically a solid or oil that can be purified by silica gel column chromatography.[12]

  • Technique: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate/methanol is effective. A typical starting point is 9:1 (v/v) ethyl acetate/methanol.[12]

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a prepared column.

    • Elute with the chosen mobile phase, collecting fractions.

    • Monitor fractions by TLC.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Workflow

The identity, purity, and stereochemical integrity of the final product must be confirmed.

G cluster_analytics Analytical Characterization start Crude Synthesis Product purification Purification (Column Chromatography) start->purification pure_product Purified This compound purification->pure_product nmr Structure Confirmation (¹H & ¹³C NMR) pure_product->nmr ms Mass Verification (LC-MS) pure_product->ms hplc Purity & ee% Assay (Chiral HPLC) pure_product->hplc

Caption: Post-synthesis workflow for purification and analysis.

  • ¹H and ¹³C NMR: Confirms the molecular structure by showing the expected chemical shifts, integrations, and coupling patterns for the methyl, methylene, and methine protons and carbons.

  • LC-MS: Verifies the correct molecular weight of the compound.

  • Chiral HPLC: Determines the chemical purity (e.g., >98%) and, critically, the enantiomeric excess (ee%), ensuring the stereochemical integrity of the product (e.g., >98% ee).[12]

Application in API Synthesis

This compound is a strategic intermediate used to install a chiral piperazinone moiety into a larger drug candidate. The two nitrogen atoms of the ring serve as points for synthetic elaboration. Typically, the N4 nitrogen (amide) is less nucleophilic, so reactions often occur at the N1 secondary amine.

Key Coupling Reactions

The N1 amine is a versatile handle for forming new carbon-nitrogen bonds, which is a cornerstone of API synthesis.[13]

  • N-Arylation: Coupling with aryl halides or triflates, often using palladium-catalyzed methods like the Buchwald-Hartwig amination, to connect the piperazinone to an aromatic or heteroaromatic core.

  • N-Alkylation: Reaction with alkyl halides or tosylates to introduce alkyl chains, which can modulate lipophilicity or act as linkers to other pharmacophores.[14][15]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex side chains.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

Caption: Functionalization of the this compound core in API synthesis.

The chirality of the methyl group is preserved throughout these transformations, influencing how the final API molecule docks into its biological target, thereby dictating its pharmacological profile.

Conclusion

This compound is a high-value, chiral intermediate that provides a direct route to stereochemically defined pharmaceutical compounds. The synthetic protocol detailed herein is robust, scalable, and yields a product of high purity and enantiomeric excess. By leveraging common and reliable coupling chemistries, drug development professionals can efficiently incorporate this versatile scaffold into a wide array of drug candidates, accelerating the discovery and development of novel therapeutics.

References

Application Notes & Protocols: Strategic N-alkylation of 5-Methylpiperazin-2-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-methylpiperazin-2-one scaffold is a privileged substructure in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2] Its utility is largely defined by the substituents appended to the piperazinone core, with N-alkylation at the secondary amine (N4) position being a critical transformation for modulating properties such as target affinity, selectivity, and pharmacokinetics. This guide provides an in-depth analysis and detailed, field-proven protocols for the N-alkylation of this compound. We will explore three robust methodologies: direct alkylation via SN2 displacement, reductive amination, and aza-Michael addition. The causality behind experimental choices is elucidated to empower researchers to adapt these protocols for the synthesis of diverse compound libraries.

Foundational Principles: Understanding the Reactivity of this compound

The structure of this compound presents two distinct nitrogen atoms for potential alkylation: the N1 amide nitrogen and the N4 secondary amine nitrogen. The lone pair of the N1 nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic. In contrast, the N4 nitrogen possesses a localized lone pair, making it a potent nucleophile. Consequently, N-alkylation reactions overwhelmingly and selectively occur at the N4 position under standard conditions. All protocols described herein are designed to achieve selective N4-alkylation.

Figure 1. Reactivity profile of this compound.

Protocol I: Direct N-Alkylation with Electrophiles

This method relies on the classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The secondary amine at N4 attacks an alkyl halide or a related electrophile, leading to the formation of a new C-N bond. The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side products.

Causality of Experimental Design:

  • Electrophile Choice : Primary alkyl halides (R-I, R-Br) are ideal as they are highly susceptible to SN2 attack. Secondary halides may produce a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[4]

  • Base Selection : A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct and enhance the nucleophilicity of the amine. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.[5][6]

  • Solvent System : Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They effectively solvate the base's counter-ion (K⁺) while leaving the amine nucleophile relatively "bare," thereby increasing its reactivity.[7]

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. For less reactive halides, the mixture can be gently heated to 50-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

G start Start reagents 1. Charge Flask: - this compound - K₂CO₃ - Anhydrous DMF start->reagents stir1 2. Stir 15 min @ Room Temp reagents->stir1 add_halide 3. Add Alkyl Halide (1.1 eq.) dropwise stir1->add_halide react 4. Stir @ RT or 50-60°C (4-12 hours) add_halide->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench with H₂O Extract with EtOAc monitor->workup Complete wash 7. Wash with Brine workup->wash dry 8. Dry (Na₂SO₄), Filter, Concentrate wash->dry purify 9. Purify via Flash Chromatography dry->purify product End: Pure Product purify->product

Figure 2. Workflow for direct N-alkylation protocol.

Protocol II: Reductive Amination

Reductive amination is a highly versatile and milder alternative for N-alkylation, particularly for synthesizing derivatives from aldehydes and ketones.[8] The process involves the in-situ formation of an iminium ion intermediate, which is then immediately reduced by a selective hydride reagent.

Causality of Experimental Design:

  • Carbonyl Partner : A wide range of aldehydes and ketones can be used, allowing for the introduction of structurally complex and diverse substituents.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation.[5] It is sufficiently mild to not reduce the starting aldehyde/ketone but is highly reactive towards the iminium ion intermediate. Its tolerance for mildly acidic conditions facilitates the iminium formation step.[8][9]

  • Solvent System : Anhydrous, non-protic solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard choices as they do not interfere with the hydride reagent.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Add anhydrous DCE to dissolve the reactants (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step if necessary.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-8 hours).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction amine Amine (R₂NH) iminium Iminium Ion [R₂N=CHR']⁺ amine->iminium + H₂O carbonyl Carbonyl (R'CHO) carbonyl->iminium product N-Alkylated Product (R₂N-CH₂R') iminium->product Hydride Attack reducer NaBH(OAc)₃ reducer->product

Figure 3. Mechanism of Reductive Amination.

Protocol III: Aza-Michael Addition

The aza-Michael or conjugate addition is an excellent method for adding the piperazinone scaffold to α,β-unsaturated systems.[10] This reaction forms a C-N bond at the β-position of the Michael acceptor, providing access to products with a three-carbon linker.

Causality of Experimental Design:

  • Michael Acceptor : Electron-deficient alkenes such as acrylates, acrylonitriles, or vinyl ketones are suitable substrates.

  • Catalyst/Solvent : The reaction can often proceed thermally without a catalyst. However, a protic solvent like ethanol can facilitate proton transfer, and a mild, non-nucleophilic base can be used to increase the amine's nucleophilicity if needed.[11][12]

Detailed Experimental Protocol: Aza-Michael Addition

Materials:

  • This compound

  • Michael Acceptor (e.g., Ethyl Acrylate, 1.05 eq.)

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (approx. 0.5 M).

  • Add the Michael acceptor (1.05 eq.) to the solution at room temperature.

  • Stir the reaction mixture. The reaction is often exothermic. If the reaction is sluggish at room temperature, it can be heated to reflux.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude product is often of high purity. If necessary, it can be purified by flash column chromatography or crystallization.

Comparative Summary of N-Alkylation Protocols

FeatureDirect Alkylation (SN2)Reductive AminationAza-Michael Addition
Electrophile/Substrate Primary/benzylic halides, tosylatesAldehydes, Ketonesα,β-Unsaturated esters, ketones, nitriles
Key Reagents K₂CO₃ or DIPEANaBH(OAc)₃Often catalyst-free; mild base optional
Typical Solvents DMF, MeCNDCE, DCMEtOH, THF, neat
Advantages Simple, widely applicable for simple alkyl groups, cost-effective reagents.Excellent for complex/diverse substituents, mild conditions, high functional group tolerance.Atom economical, forms a C-C-C linker, often requires minimal purification.
Limitations Limited by sterics (no tertiary halides), risk of elimination with secondary halides.[4]Requires a carbonyl compound, hydride reagent is moisture-sensitive.Limited to activated α,β-unsaturated systems.

References

Application of 5-Methylpiperazin-2-one in Peptide Mimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Peptide Therapeutics

Peptides are central to a vast array of physiological processes, making them highly attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a lack of defined secondary structure in solution, which can lead to poor receptor affinity and bioavailability. To overcome these hurdles, medicinal chemists have turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation. The piperazine scaffold has emerged as a "privileged" structure in drug discovery, valued for its ability to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific and highly versatile building block, 5-Methylpiperazin-2-one , and its application in the design of conformationally constrained peptide mimetics.

Incorporating the this compound moiety into a peptide backbone serves to introduce a rigid, turn-like structure, effectively mimicking beta-turns, which are critical recognition motifs in many protein-protein and peptide-receptor interactions.[1][4] This guide provides a comprehensive overview of the synthesis, incorporation, and conformational impact of this compound, along with detailed protocols for its use in both solid-phase and solution-phase peptide synthesis.

Structural and Conformational Properties of this compound

The this compound scaffold is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. The methyl group at the C5 position introduces a specific stereochemical constraint that influences the local conformation of the peptide backbone.

Induction of Beta-Turn Structures

Beta-turns are secondary structures where the polypeptide chain reverses its direction. They are crucial for the three-dimensional structure of proteins and are often involved in molecular recognition events.[4] The rigid structure of the piperazin-2-one ring, when incorporated into a peptide, acts as a potent beta-turn inducer. The C5 methyl group further refines this conformational preference. While a definitive X-ray crystal structure of a peptide containing a this compound unit is not yet available in the public domain, extensive NMR and computational studies on related N-acylated piperazinones suggest a strong preference for a specific turn geometry.[4][5] The steric hindrance from the methyl group can favor a particular puckering of the piperazinone ring, which in turn dictates the dihedral angles of the flanking amino acid residues, predisposing the peptide to adopt a well-defined turn structure.

G cluster_peptide Peptide Backbone cluster_turn Induced Beta-Turn AA_i_minus_1 Amino Acid (i-1) Pip_unit This compound (mimics i, i+1, i+2) AA_i_minus_1->Pip_unit Peptide Bond AA_i_plus_3 Amino Acid (i+3) Pip_unit->AA_i_plus_3 Peptide Bond Turn_Apex Apex Pip_unit->Turn_Apex Induces Turn Geometry Turn_Start Start of Turn Turn_Start->Turn_Apex Turn_End End of Turn Turn_Apex->Turn_End

Caption: Incorporation of this compound to induce a beta-turn.

Synthesis of the (S)-5-Methylpiperazin-2-one Building Block

For incorporation into peptide synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), the this compound scaffold needs to be appropriately protected. The following is a representative synthetic route for obtaining the N-Fmoc protected (S)-5-methylpiperazin-2-one building block, adapted from established methods for similar chiral heterocycles.[2][6]

Protocol 1: Synthesis of N-Fmoc-(S)-5-Methylpiperazin-2-one

This protocol outlines a plausible multi-step synthesis starting from commercially available (S)-alanine.

Step 1: Synthesis of (S)-2-((2-aminoethyl)amino)propanoic acid

  • To a solution of (S)-alanine (1 eq.) in methanol, add ethylenediamine (5 eq.).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Step 2: Cyclization to (S)-5-methylpiperazin-2-one

  • Dissolve the crude product from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux with a Dean-Stark apparatus to remove water.

  • Continue refluxing for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting (S)-5-methylpiperazin-2-one by column chromatography.

Step 3: Fmoc Protection of the N4-Nitrogen

  • Dissolve (S)-5-methylpiperazin-2-one (1 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-Cl (1.1 eq.) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Fmoc-(S)-5-methylpiperazin-2-one.

G start (S)-Alanine step1 Step 1: Alkylation with Ethylenediamine start->step1 intermediate1 (S)-2-((2-aminoethyl)amino)propanoic acid step1->intermediate1 step2 Step 2: Cyclization (Heat, Dean-Stark) intermediate1->step2 intermediate2 (S)-5-Methylpiperazin-2-one step2->intermediate2 step3 Step 3: Fmoc Protection (Fmoc-Cl, Base) intermediate2->step3 final_product N-Fmoc-(S)-5-Methylpiperazin-2-one Building Block step3->final_product

Caption: Synthetic workflow for the Fmoc-protected building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The N-Fmoc protected this compound can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. Due to its structure being a secondary amine within a constrained ring, some modifications to standard coupling protocols may be necessary to ensure high coupling efficiency.

Protocol 2: Manual Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide containing the this compound building block on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N-Fmoc-(S)-5-methylpiperazin-2-one

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of N-Fmoc-(S)-5-Methylpiperazin-2-one:

    • Follow the same procedure as for standard amino acids (Step 3).

    • Note: Due to the secondary amine nature of the N-terminus of the piperazinone, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure high efficiency.[7]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

StepReagents/ConditionsPurpose
Resin Swelling DMF, 30-60 minPrepares the resin for synthesis.
Fmoc Deprotection 20% piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.
Coupling Fmoc-AA/Fmoc-Pip-one, HCTU, DIPEA in DMFForms the peptide bond.
Washing DMF, DCMRemoves excess reagents and by-products.
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂OCleaves the peptide from the resin and removes side-chain protecting groups.
Precipitation Cold diethyl etherIsolates the crude peptide.

Applications in Drug Discovery and Chemical Biology

The ability of this compound to induce stable beta-turn conformations makes it a valuable tool for designing peptidomimetics with a range of biological activities.

Targeting Protein-Protein Interactions (PPIs)

Many PPIs are mediated by beta-turn motifs. Peptidomimetics incorporating this compound can mimic these motifs and act as inhibitors of PPIs, which are implicated in numerous diseases, including cancer and inflammatory disorders.[2][3][8]

Antimicrobial and Anticancer Peptides

The activity of many antimicrobial and anticancer peptides is dependent on their secondary structure.[9][10][11] By enforcing a specific conformation, the this compound scaffold can enhance the potency and selectivity of these peptides. The increased proteolytic stability conferred by this modification is also a significant advantage for developing these agents as therapeutics.

GPCR Ligand Design

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many peptidic GPCR ligands adopt a turn-like conformation upon binding to their receptor. The use of this compound as a beta-turn mimetic can lead to the development of potent and selective GPCR modulators.[4]

Conclusion

This compound is a versatile and powerful building block for the design of conformationally constrained peptide mimetics. Its ability to induce stable beta-turn structures, coupled with the enhanced proteolytic resistance it confers, makes it an invaluable tool for researchers in drug discovery and chemical biology. The protocols and information provided in this guide are intended to facilitate the adoption of this technology for the development of novel and improved peptide-based therapeutics.

References

Application Notes and Protocols for the Development of 5-Methylpiperazin-2-one Derivatives as Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful Central Nervous System (CNS) agents.[1][2] Its unique physicochemical properties allow for favorable interactions with various neurotransmitter receptors and transporters. This guide focuses on the 5-methylpiperazin-2-one core, a chiral heterocyclic motif that serves as a valuable building block for creating novel CNS drug candidates.[3][4] The introduction of a methyl group at the 5-position creates a stereocenter, enabling the synthesis of enantiomerically pure compounds, which is often critical for achieving desired therapeutic efficacy and minimizing off-target effects.[4] These application notes provide a comprehensive, experience-driven framework for researchers engaged in the design, synthesis, and evaluation of this compound derivatives. We will detail robust synthetic protocols, in vitro and in vivo screening methodologies, and advanced analytical techniques, grounding each step in established scientific principles to empower the development of the next generation of CNS therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways.[2][5] The piperazin-2-one modification introduces a lactam ring, which can alter solubility, bioavailability, and metabolic stability compared to traditional piperazines.[4] The key strategic advantages of using the this compound scaffold include:

  • Chiral Scaffolding: The inherent chirality allows for asymmetric synthesis, providing access to optically pure enantiomers.[3][4] This is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

  • Structural Rigidity and Vectorial Diversity: The cyclic lactam structure imparts a degree of conformational rigidity, which can be advantageous for selective receptor binding. The two nitrogen atoms offer distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The piperazinone moiety can enhance properties like water solubility and hydrogen bonding capacity, which are often beneficial for CNS drug candidates that must cross the blood-brain barrier (BBB).[4]

This guide will navigate the critical path from chemical synthesis to preclinical validation, offering detailed protocols and the rationale behind key experimental decisions.

Synthesis of N-Substituted this compound Derivatives

A common and versatile strategy for creating a library of diverse compounds is to first synthesize the core this compound heterocycle and then introduce various substituents at the nitrogen positions. A recently developed cascade, metal-promoted approach offers an efficient method for preparing piperazin-2-ones.[6][7] Below is a representative protocol for a two-step synthesis involving the initial formation of the core followed by N-alkylation or N-arylation.

Protocol 2.1: Synthesis of the this compound Core

This protocol is adapted from methodologies involving the cyclization of amino acid derivatives. For instance, a patented method describes the synthesis from L-alanine methyl ester and ethanolamine derivatives through a sequence of oxidation, reductive amination, and cyclization to achieve high enantiomeric purity.[4]

Materials and Reagents:

  • (S)-Alanine methyl ester hydrochloride

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Step A: Free Base Formation: In a round-bottom flask, dissolve (S)-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add TEA (2.2 eq) dropwise to the solution. Stir for 30 minutes at 0°C to generate the free amine.

  • Step B: Initial Condensation: To the same flask, add 2-chloroethylamine hydrochloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: This step forms the linear precursor. TEA acts as a base to neutralize the HCl formed, driving the reaction forward.

  • Step C: Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step D: Cyclization: Dissolve the crude intermediate in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). Causality: The strong base NaOEt facilitates an intramolecular nucleophilic substitution (SN2) reaction, where the secondary amine attacks the carbon bearing the chlorine atom, leading to ring closure and formation of the lactam.

  • Step E: Purification: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using a DCM/Methanol gradient to yield pure (S)-5-methylpiperazin-2-one.

  • Step F: Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight for C₅H₁₀N₂O is 114.15 g/mol .[8][9][10]

Protocol 2.2: N-Arylation of the Piperazin-2-one Core

Materials and Reagents:

  • (S)-5-methylpiperazin-2-one (from Protocol 2.1)

  • Substituted aryl halide (e.g., 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-5-methylpiperazin-2-one (1.2 eq), the aryl halide (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 8-12 hours. Monitor reaction progress by LC-MS. Causality: This is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the desired N-aryl-5-methylpiperazin-2-one derivative.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis & Purification A Starting Materials ((S)-Alanine Ester, Aryl Halide) B Step 1: Core Synthesis (Condensation & Cyclization) A->B C Step 2: N-Arylation (Buchwald-Hartwig Coupling) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, HRMS) D->E F Final Compound Library E->F

Caption: Workflow for synthesis and purification of this compound derivatives.

In Vitro Evaluation: From Binding to BBB Permeability

A tiered in vitro screening cascade is essential for efficiently identifying promising compounds. The initial focus is on target engagement and functional activity, followed by an assessment of drug-like properties such as CNS permeability.

Protocol 3.1: 5-HT₁ₐ Receptor Radioligand Binding Assay

Many piperazine derivatives exhibit high affinity for serotonin receptors, which are implicated in anxiety and depression.[5][11] This protocol determines the binding affinity of test compounds for the human 5-HT₁ₐ receptor.

Materials and Reagents:

  • Membrane preparation from cells expressing human 5-HT₁ₐ receptors (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]8-OH-DPAT (a potent 5-HT₁ₐ agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Non-specific binding control: 10 µM Serotonin (5-HT)

  • Test compounds dissolved in DMSO

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. For each test compound, prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Add 50 µL of Assay Buffer to all wells.

  • Add 50 µL of the appropriate test compound dilution to the sample wells.

  • Add 50 µL of Assay Buffer to the "Total Binding" wells and 50 µL of 10 µM 5-HT to the "Non-Specific Binding" (NSB) wells.

  • Add 50 µL of [³H]8-OH-DPAT (at a final concentration near its K_d, e.g., 1 nM) to all wells.

  • Add 50 µL of the receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The total volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Specific Binding_sample / Specific Binding_control)).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier.[12]

Materials and Reagents:

  • PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and known standards (high and low permeability)

  • UV-Vis microplate reader or LC-MS for quantification

Step-by-Step Methodology:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with 5 µL of a solution of porcine brain lipid in dodecane.

  • Prepare Donor Solution: Dissolve test compounds in PBS (pH 7.4) to a final concentration of ~100 µM. The final DMSO concentration should be <1%.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the donor solutions to the donor wells.

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours without stirring.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

    • Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for BBB penetration.[12]

Diagram 2: In Vitro Screening Cascade

G Compound Synthesized Compound Binding Primary Screen: Receptor Binding Assay (Determine Ki) Compound->Binding Function Secondary Screen: Functional Assay (Agonist/Antagonist Mode) Binding->Function High Affinity Hits Permeability ADME Screen: PAMPA-BBB Assay (Determine Pe) Function->Permeability Desired Activity Hits Hit Lead Candidate for In Vivo Studies Permeability->Hit High Permeability Hits

Caption: A logical workflow for the in vitro evaluation of CNS drug candidates.

In Vivo Evaluation: Assessing CNS Effects and Pharmacokinetics

Promising candidates from in vitro screening must be evaluated in vivo to confirm their therapeutic potential and assess their pharmacokinetic profile.

Protocol 4.1: Mouse Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that animals will cease attempts to escape when placed in a stressful, inescapable situation. Antidepressant treatment increases the duration of active, escape-oriented behaviors.

Materials and Reagents:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound and vehicle (e.g., saline with 5% Tween 80)

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Data Recording: Video record the entire session. An observer, blind to the treatment groups, should score the behavior.

  • Behavioral Scoring: Score the last 4 minutes of the 6-minute session. The primary measure is immobility time , defined as the period when the mouse makes only the minimal movements necessary to keep its head above water. Other behaviors include swimming and climbing.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 4.2: Rodent Pharmacokinetic (PK) Study

This protocol provides a basic framework for determining key PK parameters like C_max (maximum concentration), T_max (time to C_max), and brain-to-plasma ratio.

Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

  • Test compound formulated for intravenous (IV) and oral (PO) or IP administration

  • Blood collection tubes (containing anticoagulant, e.g., K₂-EDTA)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Dosing: Divide rats into groups for the chosen routes of administration (e.g., IV and IP). Administer a single dose of the test compound (e.g., 1 mg/kg IV and 10 mg/kg IP).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Brain Tissue Collection (Terminal Step): At the final time point, euthanize the animals and perfuse with saline. Harvest the brain, weigh it, and homogenize it in buffer. Store the homogenate at -80°C.

  • Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Section 5).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. The brain-to-plasma concentration ratio (Kp) provides an index of BBB penetration.

Analytical Methods for Quantification

Accurate quantification of this compound derivatives in biological matrices is critical for PK/PD studies. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13][14]

Protocol 5.1: LC-MS/MS Method Development

Step-by-Step Methodology:

  • Sample Preparation: Develop a robust method to extract the analyte from the biological matrix (plasma or brain homogenate) and remove interfering substances like proteins and phospholipids. Common techniques include:

    • Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant. This is a fast but less clean method.

    • Solid-Phase Extraction (SPE): Provides a cleaner sample but is more time-consuming. Condition an SPE cartridge, load the sample, wash away interferences, and elute the analyte with an organic solvent.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically a good starting point.

    • Mobile Phase: Use a gradient of water and an organic solvent (acetonitrile or methanol), both containing an additive like 0.1% formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as the piperazine nitrogens are readily protonated.

    • Tuning: Infuse a standard solution of the analyte to optimize the precursor ion (the protonated molecule, [M+H]⁺) and identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).

    • MRM: Set up MRM transitions for the analyte and a suitable internal standard (ideally a stable isotope-labeled version of the analyte). This provides high selectivity and quantitative accuracy.

  • Method Validation: Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and stability.[15]

Table 1: Typical LC-MS/MS Validation Parameters
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10.[15]
Precision (%RSD) < 15% (20% at LOQ)
Accuracy (%Bias) Within ±15% (±20% at LOQ)
Recovery Consistent and reproducible

References

Application Note: Leveraging 5-Methylpiperazin-2-one for Enhanced Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, highly efficient lead compounds. This methodology hinges on screening small, low-complexity molecules ("fragments") to identify weak but high-quality interactions with a biological target, which then serve as starting points for medicinal chemistry optimization. This application note provides an in-depth technical guide on the strategic use of 5-Methylpiperazin-2-one, a saturated heterocyclic fragment, within an FBDD workflow. We will explore the scientific rationale for employing three-dimensional (3D) fragments, detail the physicochemical properties of this compound, and provide comprehensive, field-proven protocols for its application in primary screening via Surface Plasmon Resonance (SPR), hit validation by Nuclear Magnetic Resonance (NMR), and structural elucidation through X-ray crystallography.

Introduction: The Strategic Value of 3D Fragments in FBDD

Fragment-based screening has become a mainstream strategy in drug discovery, valued for its ability to probe target surfaces with atom-efficient molecules, often yielding leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[1] While early fragment libraries were often dominated by flat, aromatic compounds, there is a growing consensus on the advantages of incorporating fragments with greater three-dimensional (3D) character.[2][3]

Saturated heterocyclic scaffolds, such as the piperazinone core of this compound, offer distinct advantages:

  • Improved Physicochemical Properties: Increased sp³ character often leads to enhanced aqueous solubility and better overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to their flat counterparts.[3]

  • Novel Chemical Space: 3D fragments explore a different, less-probed area of chemical space, increasing the likelihood of identifying unique binding modes and novel intellectual property.[3]

  • Enhanced Selectivity: The defined stereochemistry and vectoral projection of functional groups from a 3D core can enable more specific and higher-quality interactions with a protein target, potentially leading to greater selectivity.[1]

  • Reduced Promiscuity: The structural complexity of 3D fragments can lead to fewer non-specific interactions, resulting in a lower rate of promiscuous binding in screening campaigns.[2]

This compound serves as an exemplary 3D fragment. Its piperazinone core is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs, suggesting inherent biological relevance and favorable properties.[4][5] This note will use this fragment to illustrate a complete FBDD workflow, from library preparation to structural biology.

Physicochemical Profile of this compound

A thorough understanding of a fragment's properties is critical for designing robust screening experiments. This compound is a small molecule well-suited for FBDD, adhering to the general "Rule of Three."

PropertyValueSourceRationale for FBDD
Molecular Weight 114.15 g/mol [6][7]Complies with the "Rule of Three" (<300 Da), ensuring it is small enough to find complementary pockets on a protein surface.
Molecular Formula C₅H₁₀N₂O[6][8]Low complexity allows for efficient exploration of chemical space.
XLogP3 -0.7[6]Negative LogP indicates good aqueous solubility, which is critical for preparing high-concentration stock solutions and minimizing non-specific binding in biophysical assays.
Hydrogen Bond Donors 2[8]Provides opportunities for forming specific, directional interactions with the protein target, a key driver of binding affinity.
Hydrogen Bond Acceptors 2[8]Offers additional points for forming hydrogen bonds, contributing to binding enthalpy.
Topological Polar Surface Area (TPSA) 41.1 Ų[6]A moderate TPSA suggests a balance between solubility and the potential for membrane permeability in later-stage compounds.
Rotatable Bonds 0[8]The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Synthesis and Preparation

While this compound is commercially available from multiple vendors, understanding its synthesis provides context for potential derivatization during hit-to-lead optimization.[9][10] General synthetic routes to piperazin-2-ones often involve cyclization reactions between an activated ethylenediamine derivative and an α-haloacetyl halide or a related two-carbon electrophile.[11][12] For FBDD campaigns, it is crucial to procure the fragment as a single, well-characterized enantiomer (e.g., (S)-5-Methylpiperazin-2-one) to avoid confounding results from a racemic mixture.[7][13]

Experimental Application Notes & Protocols

The following protocols represent a validated workflow for screening and characterizing this compound and other similar fragments.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: The success of any screening campaign relies on the quality and integrity of the test compounds. This protocol ensures the fragment is soluble, stable, and pure at the concentrations required for biophysical assays.

Step-by-Step Methodology:

  • Procurement: Obtain (S)-5-Methylpiperazin-2-one at >98% purity.[8]

  • Solubility Testing:

    • Prepare a serial dilution of the fragment in the final assay buffer (e.g., HBS-EP+ buffer for SPR).

    • Visually inspect for precipitation and use a nephelometer or dynamic light scattering (DLS) to quantitatively assess for aggregation. The highest concentration showing no aggregation is the maximum stocking concentration.

    • Expert Insight: Due to its favorable LogP, this compound is expected to have high aqueous solubility, but this must be empirically verified in your specific assay buffer.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM).

    • Create intermediate stocks by diluting the primary stock with assay buffer to the desired screening concentrations. Ensure the final DMSO concentration is matched across all samples and the running buffer, typically ≤1%.[14]

  • Quality Control (QC):

    • Confirm identity and purity of the stock solution using LC-MS.

    • Use ¹H NMR to ensure the structure is correct and has not degraded.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[14][15][16] It provides real-time binding data, allowing for hit identification and preliminary characterization.

Workflow Diagram: SPR-Based Fragment Screening

SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening Cycle cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Fragment Plate (e.g., 100 µM in Assay Buffer) s1 Inject Fragment over Target & Reference Surfaces p2->s1 s2 Monitor Binding Response (Sensorgram) s1->s2 s3 Regenerate Chip Surface s2->s3 a1 Reference Surface Subtraction s3->a1 a2 Identify Hits (Response > Threshold) a1->a2 a3 Confirm Hits by Dose-Response a2->a3 a4 Validated Hit a3->a4 Characterize Affinity (KD)

Caption: Workflow for a typical SPR-based fragment screening campaign.

Step-by-Step Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density. A second flow cell should be prepared as a reference surface (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[17]

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) and ensure the immobilized target is stable and active.

  • Single-Concentration Screen: Inject the this compound solution (e.g., at 100-200 µM) over the target and reference flow cells. Monitor the binding response in real-time.[15]

  • Hit Identification: A fragment is considered a potential hit if it produces a binding response significantly above the background noise and shows a response profile indicative of a specific interaction (i.e., fast on/fast off kinetics).

  • Dose-Response Confirmation: For any identified hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 10 µM to 1 mM).

  • Data Analysis: Fit the steady-state binding responses against concentration to a 1:1 binding model to determine the dissociation constant (Kᴅ). Fragments typically bind with Kᴅ values in the high micromolar to millimolar range.[18]

Protocol 3: Hit Validation by NMR Spectroscopy

Rationale: NMR is a powerful orthogonal method to validate hits from primary screens.[19] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD as they can unambiguously confirm binding and do not require isotope labeling of the protein.[18][20]

Conceptual Diagram: Saturation Transfer Difference (STD) NMR

STD_NMR cluster_protein Protein Target cluster_experiment NMR Experiment P Protein Protons L_bound Binding Fragment (e.g., this compound) P->L_bound Binding Pocket P->L_bound 2. Saturation Transfer (NOE) L_free Free Fragment (in solution) L_bound->L_free Fast Exchange (k_off) L_bound->L_free 3. Saturated Fragment Dissociates observe Observe Attenuated Fragment Signal L_free->observe RF Selective RF Saturation (On-Resonance) RF->P 1. Saturate Protein

Caption: The principle of STD NMR for detecting fragment binding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample A: Protein (~10-50 µM) + Fragment (e.g., 500 µM).

    • Sample B (Control): Fragment only (500 µM).

  • Acquire Spectra:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify fragment proton resonances.

    • On Sample A, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm) as a reference.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the saturated protein.

  • Interpretation: The presence of signals in the STD difference spectrum is unambiguous proof that the fragment binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.[20]

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[21][22] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for structure-based drug design and hit-to-lead evolution.[23][24]

Step-by-Step Methodology:

  • Obtain Apo-Protein Crystals: Grow high-quality crystals of the target protein without any ligand present. This requires extensive screening of crystallization conditions (precipitant, pH, temperature).[25]

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 10-50 mM, solubility permitting) dissolved in a cryo-protectant-compatible mother liquor.[22]

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time is target-dependent and must be determined empirically.

  • Co-crystallization (Alternative): If soaking fails or disrupts the crystal lattice, mix the protein and fragment together prior to setting up crystallization trials. This can sometimes trap binding modes that are not accessible in a pre-formed crystal lattice.[22]

  • Data Collection:

    • Harvest a soaked or co-crystallized crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for positive difference density in the binding site corresponding to the fragment.

    • Model the fragment into the density, refine the structure, and validate the final model.[23] The resulting structure will guide the next phase of medicinal chemistry.

Conclusion and Future Directions

This compound represents an ideal scaffold for fragment-based drug discovery campaigns seeking to expand beyond flatland. Its favorable physicochemical properties and 3D architecture provide a high-quality starting point for identifying novel interactions with challenging drug targets. The integrated workflow presented here—combining high-throughput SPR screening with robust NMR and crystallographic validation—provides a reliable pathway from initial hit identification to a structure-guided lead optimization program. By systematically applying these protocols, research teams can effectively leverage the power of 3D fragments to accelerate the discovery of the next generation of innovative therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization Reactions for Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of piperazin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of piperazin-2-one cyclization reactions and optimize your experimental outcomes.

Introduction to Piperazin-2-one Synthesis

Piperazin-2-ones are a privileged structural motif found in numerous bioactive molecules and pharmaceuticals.[1] Their synthesis, typically involving the intramolecular cyclization of N-substituted amino acid amides or related precursors, can present several challenges. Achieving high yields and purity requires careful control over reaction conditions. This guide will delve into the common issues encountered during these cyclization reactions and provide scientifically grounded solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of piperazin-2-ones, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My cyclization reaction is resulting in a very low yield of the desired piperazin-2-one, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge in piperazin-2-one synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid/Ester: The intramolecular cyclization requires the activation of the carboxylic acid or ester group to facilitate nucleophilic attack by the amine.

    • Causality: Insufficient activation leads to a high energy barrier for the cyclization, resulting in a slow or stalled reaction.

    • Solution:

      • For carboxylic acid precursors: Employ a reliable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Ensure anhydrous conditions as these reagents are moisture-sensitive.

      • For ester precursors (e.g., methyl or ethyl esters): The reaction may require elevated temperatures or the use of a base to promote the cyclization. Consider converting the ester to a more reactive species, such as a thioester, which can undergo intramolecular aminolysis.[2]

  • Unfavorable Reaction Kinetics: The rate of the intramolecular cyclization might be too slow under the current conditions.

    • Causality: The energy of activation for the ring-closing step is not being sufficiently overcome.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.

      • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can be effective. In some cases, a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the cyclized product.[3]

      • Catalyst: For certain substrates, a catalyst may be necessary. For instance, some cyclizations benefit from acid or base catalysis to activate the electrophile or enhance the nucleophilicity of the amine, respectively.

  • Steric Hindrance: Bulky substituents on the precursor molecule can sterically hinder the cyclization.

    • Causality: Large groups can prevent the molecule from adopting the necessary conformation for ring closure.

    • Solution:

      • Protecting Groups: If the steric hindrance is from a protecting group, consider switching to a smaller one.

      • Reaction Conditions: Higher temperatures can sometimes provide enough energy to overcome steric barriers.

      • Alternative Synthetic Route: In severe cases, a different synthetic strategy that forms the ring at an earlier stage with less hindered intermediates might be necessary.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, with significant amounts of impurities alongside the desired piperazin-2-one. How can I identify and minimize these side reactions?

Answer: The formation of side products is a common issue, often arising from competing intermolecular reactions or rearrangements. Identifying the byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Dimerization and Polymerization: Intermolecular reactions between two or more precursor molecules can lead to linear or cyclic dimers and higher-order oligomers.

    • Causality: At high concentrations, the probability of intermolecular reactions increases, competing with the desired intramolecular cyclization.

    • Solution: High Dilution Conditions. Perform the reaction at a very low concentration (typically 0.01-0.05 M). This can be achieved by slowly adding the precursor solution to a larger volume of solvent over an extended period using a syringe pump. This technique, known as "high dilution," favors intramolecular processes.

  • Formation of Disubstituted Piperazines: If using a diamine as a starting material, double substitution can occur.[4]

    • Causality: Both nitrogen atoms of the diamine are nucleophilic and can react.

    • Solution:

      • Use of Excess Diamine: Employing a large excess of the diamine can statistically favor monosubstitution.

      • Mono-protected Diamine: The most effective strategy is to use a mono-protected diamine (e.g., N-Boc-ethylenediamine).[5] This ensures that only one nitrogen is available for the initial reaction, with the second nitrogen being deprotected for the subsequent cyclization step.

  • Rearrangement Products: Depending on the substrate and reaction conditions, rearrangement reactions can occur.

    • Causality: The presence of certain functional groups or acidic/basic conditions can promote molecular rearrangements.

    • Solution:

      • Reaction Condition Optimization: Carefully screen reaction temperatures and pH. Neutral conditions are often preferable if rearrangements are observed.

      • Protecting Group Strategy: Protect sensitive functional groups that might be prone to rearrangement under the reaction conditions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of my piperazin-2-one from the crude reaction mixture. What are the best purification strategies?

Answer: The purification of piperazin-2-ones can be challenging due to their often polar and basic nature.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying piperazin-2-ones.

    • Stationary Phase: Silica gel is typically used. However, the basicity of the piperazin-2-one can lead to tailing of the product peak.

    • Troubleshooting Tailing: To improve peak shape, add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol. Alternatively, use a deactivated stationary phase like neutral alumina.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly employed.

  • Crystallization: If the piperazin-2-one is a solid, crystallization can be a highly effective purification method.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexanes mixtures.

  • Acid-Base Extraction: The basic nature of the piperazin-2-one can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated piperazin-2-one will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

    • Caution: Ensure your product is stable to acidic and basic conditions before employing this method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization to form a piperazin-2-one?

A1: The most common route involves the intramolecular nucleophilic attack of a primary or secondary amine onto an activated carbonyl group (e.g., an ester or an activated carboxylic acid) to form a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., an alcohol from an ester or the activating group from a carboxylic acid) to form the six-membered lactam ring of the piperazin-2-one.

Q2: How do I choose the right solvent for my cyclization reaction?

A2: The ideal solvent should fully dissolve your starting material and be inert to the reaction conditions.

  • Aprotic Polar Solvents: DMF, DMSO, and acetonitrile are often good choices as they can stabilize charged intermediates that may form during the reaction.

  • Non-Polar Solvents: Toluene or benzene can be used, especially if azeotropic removal of water is desired to drive the reaction to completion.

  • Protic Solvents: Alcohols like ethanol or isopropanol can sometimes be used, but they may compete with the intramolecular amine as a nucleophile, leading to side products.

Q3: My reaction involves a catalyst. What are the common reasons for catalyst deactivation?

A3: Catalyst deactivation can be a significant issue in catalyzed reactions. Common causes include:

  • Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or halide compounds) can bind to the catalyst's active sites and inhibit its activity.[6]

  • Coking or Fouling: The deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.[6]

  • Sintering: At high temperatures, the small metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[6] To avoid deactivation, ensure the use of high-purity reagents and solvents, and operate within the recommended temperature range for the catalyst.

Q4: What are the best analytical techniques to monitor the progress of my reaction?

A4:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the consumption of starting material and the formation of the product. Use a suitable stain (e.g., ninhydrin for primary/secondary amines, or potassium permanganate) if your compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting material, product, and any major byproducts. This is particularly useful for identifying unexpected side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product. ¹H NMR is often sufficient for this purpose.

Experimental Protocols & Data

General Protocol for Piperazin-2-one Synthesis via Intramolecular Cyclization of an N-Boc-protected Amino Acid Amide

This protocol provides a general starting point. Optimization of temperature, reaction time, and reagents will likely be necessary for specific substrates.

Materials:

  • N-Boc-protected amino acid amide (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Anhydrous DMF

Procedure:

  • Deprotection: Dissolve the N-Boc-protected amino acid amide in DCM. Add an excess of TFA (e.g., 10-20 eq) and stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The crude amine salt can be used directly in the next step.

  • Cyclization: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude amine salt in anhydrous DMF to a concentration of 0.01-0.05 M. Add a base (e.g., TEA or DIPEA, 3-4 eq) to neutralize the salt and free the amine. Add the coupling agent (e.g., HATU) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Suggested Solution(s)
Low YieldIncomplete activation of carbonylUse a more effective coupling agent (e.g., HATU).
Slow reaction kineticsIncrease temperature; screen different solvents.
Steric hindranceUse smaller protecting groups; increase temperature.
Side ProductsDimerization/PolymerizationUse high dilution conditions (0.01-0.05 M).
DisubstitutionUse a mono-protected diamine.
Purification IssuesProduct tailing on silica gelAdd a basic modifier (e.g., triethylamine) to the eluent.
Complex mixtureOptimize reaction conditions to minimize side products before purification.

Visualizations

Diagram 1: General Reaction Scheme for Piperazin-2-one Synthesis

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product Precursor N-Substituted Amino Acid Amide Product Piperazin-2-one Precursor->Product Intramolecular Cyclization Conditions High Dilution Coupling Agent Base, Solvent, Temp. Conditions->Precursor

Caption: General workflow for piperazin-2-one synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield of Piperazin-2-one check_sm Is Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No sm_degraded Starting Material Degraded? check_sm->sm_degraded Yes optimize_coupling Optimize Coupling Agent or Activation Method incomplete_reaction->optimize_coupling increase_temp Increase Temperature Cautiously incomplete_reaction->increase_temp change_solvent Change Solvent incomplete_reaction->change_solvent degradation Decomposition Occurred sm_degraded->degradation Yes product_instability Product Instability? sm_degraded->product_instability No lower_temp Lower Temperature degradation->lower_temp check_reagents Check Reagent Purity degradation->check_reagents end Improved Yield optimize_coupling->end increase_temp->end change_solvent->end lower_temp->end check_reagents->end isolate_quickly Isolate Product Quickly Under Mild Conditions product_instability->isolate_quickly Yes product_instability->end No isolate_quickly->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Chiral Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of chiral piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these valuable synthetic scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring a robust understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses broad, common issues encountered during chiral piperazinone synthesis. If you are experiencing a general problem of low yield or product impurity, this is the best place to start.

Question: My overall yield for the chiral piperazinone synthesis is significantly lower than expected. What are the first things I should check?

Answer: A low overall yield can stem from a variety of factors. Before diving into specific reaction steps, a systematic initial assessment is crucial. Here’s a checklist of primary areas to investigate:

  • Purity of Starting Materials: Verify the purity of your reactants, especially the chiral precursors, amino acids, or diamines. Impurities can act as catalyst poisons or participate in side reactions.

  • Solvent and Atmosphere Quality: Ensure all solvents are anhydrous, and reactions sensitive to air or moisture are conducted under an inert atmosphere (e.g., nitrogen or argon). Residual water can hydrolyze intermediates or quench reagents.

  • Reaction Monitoring: Actively monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine if the reaction has gone to completion or if side products are forming.

  • Purification Method: Evaluate your purification strategy. Piperazinones can sometimes be challenging to purify due to their polarity. Consider alternative chromatographic conditions or acid-base extraction techniques.[1] Product loss during purification is a common and often overlooked source of low yield.

Question: I am unsure if I have successfully formed the piperazinone ring. How can I confirm its presence?

Answer: Confirmation of the piperazinone ring formation can be achieved through a combination of spectroscopic methods:

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the protons on the piperazinone ring. The chemical shifts and coupling patterns will be distinct from your starting materials.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the piperazinone ring will have a characteristic chemical shift in the range of 160-180 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch (typically around 1650-1680 cm⁻¹) is a key indicator of the piperazinone ring.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of your target piperazinone.

Part 2: Troubleshooting Specific Synthetic Steps

This section delves into specific issues that may arise during common synthetic routes to chiral piperazinones.

A. Issues in Cyclization Reactions

The cyclization step is often the most critical and challenging part of the synthesis.

Question: My intramolecular cyclization to form the piperazinone is inefficient, resulting in a low yield of the desired product. What are the likely causes and solutions?

Answer: Inefficient cyclization is a frequent bottleneck. The underlying causes can be electronic, steric, or related to the reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solutions
Poor Nucleophilicity of the Amine The nitrogen atom may not be sufficiently nucleophilic to attack the electrophilic center (e.g., an ester or activated carboxylic acid) due to electronic effects or steric hindrance.- Increase Reaction Temperature: This can provide the necessary activation energy for the cyclization to occur. - Use a Stronger Base: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. - Activate the Electrophile: Convert a carboxylic acid to a more reactive species like an acid chloride or use a coupling agent.
Unfavorable Ring Conformation The linear precursor may adopt a conformation that is not conducive to cyclization, increasing the energetic barrier for the ring-closing step.- Solvent Screening: The choice of solvent can influence the conformation of the substrate. Experiment with different solvents of varying polarity. - Catalyst Choice: In some cases, a catalyst can act as a template, bringing the reactive ends of the molecule into proximity.
Side Reactions Intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization, especially at high concentrations. Side reactions such as elimination can also occur.[1][2]- High Dilution Conditions: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular side reactions. - Slow Addition of Reagents: Adding the substrate or a reagent slowly can maintain a low instantaneous concentration, further promoting intramolecular reactions.

Experimental Workflow for Optimizing Cyclization:

G cluster_start Start: Low Cyclization Yield cluster_conditions Reaction Conditions cluster_concentration Concentration Effects cluster_reagents Reagent Modification cluster_outcome Outcome start Initial Low Yield temp Increase Temperature start->temp Thermodynamic Control base Screen Stronger Bases start->base Enhance Nucleophilicity solvent Solvent Screening start->solvent Conformational Control dilution High Dilution start->dilution activation Activate Electrophile start->activation Increase Reactivity success Improved Yield temp->success fail Yield Still Low temp->fail base->success base->fail solvent->success solvent->fail slow_add Slow Addition dilution->slow_add slow_add->success slow_add->fail activation->success activation->fail fail->start Re-evaluate G cluster_input Inputs cluster_process Process Control cluster_output Output chiral_precursor Chiral Precursor mild_conditions Mild Reaction Conditions chiral_precursor->mild_conditions optimal_temp Optimal Temperature mild_conditions->optimal_temp ph_control pH Control in Workup optimal_temp->ph_control high_ee High Enantiomeric Excess ph_control->high_ee

References

Technical Support Center: A Guide to GC-MS Analysis of 5-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-Methylpiperazin-2-one. As researchers and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This document provides in-depth, field-proven insights into identifying and troubleshooting common impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to resolve issues confidently and ensure the integrity of your results.

Part 1: Understanding Potential Impurities in this compound

A robust analytical method begins with understanding what you are looking for. Impurities can arise from various sources, including the synthetic route and subsequent degradation.

Q: What are the most probable impurities I should expect to find in a sample of this compound?

A: Impurities in this compound can be broadly categorized into two groups: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are substances that are either starting materials, intermediates, or by-products of side reactions. The specific impurities will depend on the synthetic pathway used. For instance, syntheses of piperazin-2-one scaffolds can involve starting materials like N-methylethylenediamine or α-amino acids.[1][2] Common by-products can include isomers, over-alkylated products, or unreacted starting materials.

  • Degradation Products: These form when the main compound breaks down due to factors like hydrolysis, oxidation, or thermal stress.[3][4] The lactam ring in this compound is susceptible to hydrolysis, which would open the ring structure.

Below is a table summarizing potential impurities. Understanding their structure and mass is the first step in identification.

Table 1: Potential Impurities in this compound and Their Characteristics

Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol ) Key Expected m/z Fragments
This compound Active Compound C₅H₁₀N₂O 114.15 [5] 114 (M+), 99, 85, 70, 56, 42
Piperazin-2-one Unmethylated Starting Material C₄H₈N₂O 100.12[6] 100 (M+), 85, 70, 56, 43
2-Methylpiperazine Reductive side-reaction/starting material C₅H₁₂N₂ 100.16[7] 100 (M+), 85, 70, 57, 44
1-Methylpiperazine Isomeric Impurity/Starting Material C₅H₁₂N₂ 100.16[2] 100 (M+), 85, 71, 58, 42
N,N'-dimethylpiperazine Over-methylation by-product C₆H₁₄N₂ 114.19 114 (M+), 99, 70, 58, 42

| Ring-Opened Hydrolysis Product | Degradation (Hydrolysis) | C₅H₁₂N₂O₂ | 132.16 | 132 (M+), 115, 87, 74, 45 |

Part 2: Recommended GC-MS Protocol

A well-defined analytical method is the foundation of reliable impurity profiling. This protocol provides a robust starting point for your experiments.

Q: What is a recommended starting GC-MS method for analyzing impurities in this compound?

A: The following method is optimized for the separation and detection of this compound and its common, volatile impurities. The choice of a mid-polar column like a DB-5ms or equivalent is crucial for good peak shape and resolution of these nitrogen-containing heterocyclic compounds.[8]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of a suitable solvent, such as Methanol or Acetonitrile, to create a 1 mg/mL solution.
  • Vortex until fully dissolved.
  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent GC or equivalent.
  • MS System: Agilent MS or equivalent single quadrupole or ion trap.
  • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[8]
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
  • Injector Temperature: 250 °C.[9]
  • Injection Volume: 1.0 µL.
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.[8]
  • Ion Source: Electron Ionization (EI).
  • Electron Energy: 70 eV.[8]
  • Ion Source Temperature: 230 °C.
  • Scan Range: m/z 40 - 450.

3. System Suitability:

  • Before running samples, inject a standard solution of this compound to confirm system performance.
  • Expected Result: A sharp, symmetrical peak at the expected retention time with a reproducible mass spectrum. The molecular ion peak at m/z 114 should be clearly visible.

Part 3: GC-MS Troubleshooting Guide

Even with a robust method, challenges can arise. This guide addresses common problems in a direct question-and-answer format.

Q1: I see an unexpected peak in my chromatogram. How do I approach its identification?

A: Identifying an unknown peak is a systematic process. Do not rely on a single piece of evidence. The workflow below outlines a logical progression from detection to identification.

G cluster_0 Phase 1: Initial Data Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation start Unexpected Peak Detected rt_check Check Retention Time (RT) Is it reproducible? start->rt_check ms_analysis Analyze Mass Spectrum Identify Molecular Ion (M+) and key fragments rt_check->ms_analysis db_search Compare with Library (e.g., NIST) and Literature Data ms_analysis->db_search impurity_table Compare with Potential Impurity Table (See Table 1) db_search->impurity_table hypothesize Hypothesize Structure Based on M+ and fragmentation patterns impurity_table->hypothesize standard Confirm with Reference Standard Co-inject to match RT and MS hypothesize->standard degradation_study Perform Forced Degradation Does the peak increase under stress? hypothesize->degradation_study identified Impurity Identified standard->identified degradation_study->identified

Caption: Workflow for identifying an unknown chromatographic peak.

Q2: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for amine-containing compounds like piperazines is a classic issue in gas chromatography. The primary cause is unwanted interaction between the basic nitrogen atoms in your analyte and active sites (e.g., free silanol groups) on the column or in the injector liner.

  • Causality: These active sites are acidic and can form strong secondary interactions (like hydrogen bonds) with your basic analyte. This slows the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.

  • Troubleshooting Steps:

    • System Maintenance: The first step is always basic maintenance. Active sites accumulate over time.

      • Action: Replace the injector liner and septum. Use a high-quality, deactivated liner.

      • Action: Trim the first 10-15 cm from the front of the GC column to remove non-volatile residues that create active sites.

    • Column Choice: Ensure you are using a column designed for robust performance. A column with "ms" or similar designation (e.g., DB-5ms) typically has very low bleed and is well-deactivated.[8]

    • Derivatization (If Necessary): If tailing persists, derivatization can be used to block the active N-H groups. While not always required for GC-MS, it's a powerful problem-solving tool. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will cap the active hydrogens, reducing their ability to interact with silanol groups.

Q3: The mass spectrum of my unknown peak is confusing. How should I approach interpretation?

A: Interpreting an EI mass spectrum is like solving a puzzle. The key is to understand how molecules break apart under high energy (70 eV).[10]

  • Find the Molecular Ion (M+): This is the peak corresponding to the intact molecule's mass. It will be the peak with the highest m/z value (excluding isotope peaks). For nitrogen-containing compounds, remember the Nitrogen Rule : a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₅H₁₀N₂ O) has two nitrogen atoms, so its molecular weight is an even number (114).[11]

  • Look for Characteristic Losses: Molecules lose stable neutral fragments. Common losses to look for include:

    • -15: Loss of a methyl group (•CH₃).

    • -28: Loss of carbon monoxide (CO) or ethylene (C₂H₄).

    • -43: Loss of a propyl group (•C₃H₇) or an acetyl group.

  • Identify Key Fragment Ions: The fragmentation of piperazine analogues is often characterized by the cleavage of C-N bonds within the piperazine ring or between the ring and any substituents.[12] For this compound (m/z 114), you should look for fragments like:

    • m/z 99: Loss of a methyl group [M-15]+.

    • m/z 70, 56, 42: These are common fragments resulting from the cleavage of the piperazine ring itself. These smaller ions are often very stable and can be prominent in the spectrum.

Part 4: Frequently Asked Questions (FAQs)

Q: Is derivatization mandatory for analyzing this compound by GC-MS?

A: No, it is not mandatory. This compound is sufficiently volatile and thermally stable for direct GC-MS analysis. However, as mentioned in the troubleshooting section, derivatization can be a valuable tool to improve peak shape if you are experiencing significant tailing due to active sites in your GC system. For HPLC analysis, where a UV chromophore is needed for detection, derivatization is much more common.[13][14]

Q: How do I quantify an impurity once I have identified it?

A: Quantification requires a reference standard for the specific impurity. You would create a calibration curve by injecting known concentrations of the impurity standard. The peak area of the impurity in your sample can then be compared to this curve to determine its concentration. If a standard is not available, you can perform semi-quantification by assuming the response factor is the same as the main compound (this compound). This is less accurate but can provide an estimate.

Q: What are the general regulatory expectations for impurity profiling?

A: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on impurities in new drug substances. The core principle is that impurities must be identified, reported, and qualified at specific thresholds. For example, under ICH Q3A guidelines, impurities present at levels above 0.1% often require structural identification. It is crucial to consult the relevant ICH guidelines to ensure your analytical methods and reporting meet the required standards for drug development.

References

Technical Support Center: Resolving Racemic Mixtures of Methylpiperazinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of methylpiperazinone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral intermediates.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the theory and strategy behind resolving racemic methylpiperazinone.

Q1: What is a racemic mixture and why is its resolution critical for methylpiperazinone isomers in drug development?

A racemic mixture contains equal amounts (a 50:50 mixture) of two enantiomers.[1][2][3] Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have identical physical properties like melting point and boiling point in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4] For methylpiperazinone derivatives, which are key structural motifs in many active pharmaceutical ingredients (APIs) such as kinase inhibitors, one enantiomer may be therapeutically active (the eutomer) while the other could be inactive, less active, or even cause harmful side effects (the distomer).[5][6] Therefore, regulatory agencies mandate the development of enantiomerically pure drugs, making the resolution of racemic mixtures a critical step in pharmaceutical development to ensure safety and efficacy.

Q2: What are the principal methods for resolving racemic methylpiperazinone?

There are three primary strategies for resolving racemic mixtures of chiral amines like methylpiperazinone:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][2][7] This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[8][9][10]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme (often a lipase or protease) to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other unreacted.[11][12] For example, an enzyme might acylate the (R)-enantiomer while leaving the (S)-enantiomer untouched. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard chromatographic methods.

  • Chiral Chromatography: This method uses a chiral stationary phase (CSP) within an HPLC column to directly separate the enantiomers.[4][13][14] The enantiomers interact differently with the CSP, leading to different retention times and allowing for both analytical quantification (determining enantiomeric excess) and preparative separation.[15][16]

Q3: How do I choose the most suitable resolution strategy for my specific methylpiperazinone derivative?

The choice of strategy depends on several factors, including the scale of the separation, the properties of the specific methylpiperazinone derivative, cost, and available equipment.

StrategyBest Suited ForKey AdvantagesKey Considerations
Diastereomeric Salt Formation Large-scale, industrial production.Economical, scalable, and straightforward.[9]Success is highly dependent on finding a suitable resolving agent and solvent system that yields good crystal formation and solubility differences. Can be labor-intensive due to multiple recrystallization steps.[1][3]
Enzymatic Kinetic Resolution Small to medium scale; when high selectivity is needed.High enantioselectivity (high ee%), mild reaction conditions, environmentally friendly (green chemistry).Maximum theoretical yield is 50% for the unreacted enantiomer. Requires screening for a suitable enzyme and reaction conditions.[17]
Chiral HPLC Analytical determination of enantiomeric purity; small-scale preparative work.Rapid method development, high resolution, applicable to a wide range of compounds.[13][15]Higher cost for columns and solvents, limited throughput for large-scale purification.
Q4: What are enantiomeric excess (ee%) and diastereomeric excess (de%) and why are they critical metrics?

Enantiomeric Excess (ee%) is a measure of the purity of a chiral sample. It reflects how much more of one enantiomer is present compared to the other. It is calculated as:

% ee = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100[15]

where Area_major and Area_minor are the peak areas of the two enantiomers in a chromatogram. An ee of 100% indicates an enantiomerically pure sample, while a racemic mixture has an ee of 0%. This is the ultimate measure of success for a resolution.

Diastereomeric Excess (de%) is used when assessing the composition of the diastereomeric salts formed during classical resolution. It measures the excess of one diastereomer over the other. A high de% in the crystalline salt is a prerequisite for achieving a high ee% in the final, liberated amine enantiomer.

PART 2: Troubleshooting Guides

Section 2.1: Diastereomeric Salt Crystallization
Q: I'm not getting any crystal formation after adding the chiral resolving agent. What are the possible causes and solutions?
  • Cause 1: High Solubility of Diastereomeric Salts. The salts may be too soluble in the chosen solvent.

    • Solution: Gradually add a less polar "anti-solvent" to the mixture to induce precipitation. Alternatively, concentrate the solution by slowly evaporating the solvent. Ensure the cooling process is slow, as rapid cooling can lead to oiling out rather than crystallization.[18]

  • Cause 2: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic amine is critical.

    • Solution: While a 1.0 equivalent of resolving agent is a common starting point, the optimal ratio can vary. Perform small-scale screening experiments with different molar ratios (e.g., 0.5, 1.0, and 1.2 equivalents).[18] In some cases, using less than 0.5 or more than 1.5 equivalents can surprisingly yield more enantiopure products.[9]

  • Cause 3: Inappropriate Solvent. The solvent plays a crucial role in the differential solubility of the diastereomeric salts.

    • Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).[18] The ideal solvent will dissolve the salts at an elevated temperature but allow the less soluble diastereomer to crystallize upon cooling.

Q: The yield of my resolved diastereomeric salt is very low. How can I improve it?
  • Cause 1: Partial Solubility of the Target Diastereomer. Even the "less soluble" diastereomer has some solubility in the mother liquor, leading to product loss.

    • Solution: Optimize the crystallization temperature. After the initial cooling to room temperature, further cool the mixture in an ice bath or refrigerator to maximize precipitation.[18] Be cautious not to crash out the more soluble diastereomer, which would reduce purity.

  • Cause 2: Suboptimal Molar Ratio.

    • Solution: Re-evaluate the molar ratio of the resolving agent. A systematic screening is the most effective way to determine the ratio that maximizes the yield of the desired diastereomer.[18]

Q: The enantiomeric excess (ee%) of the methylpiperazinone recovered from the salt is poor. What went wrong?
  • Cause 1: Insufficient Difference in Solubility. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution: This is the most common issue. A thorough screening of different resolving agents and solvents is necessary. Common chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1][19]

  • Cause 2: Co-precipitation. The more soluble diastereomer may have crystallized along with the less soluble one.

    • Solution: Perform one or more recrystallization steps. Dissolve the isolated crystals in a minimal amount of hot solvent and allow them to cool slowly again.[1][3] This process enriches the diastereomeric purity of the solid. Monitor the optical rotation of the crystals; the resolution is complete when there is no further change in rotation after recrystallization.[1]

Q: I've separated the diastereomeric salts, but how do I recover the pure enantiomer of methylpiperazinone?

This process is often called "liberation" or "breaking" the salt.

  • Step 1: Dissolve the Salt. Suspend the purified diastereomeric salt in water or a suitable solvent mixture.

  • Step 2: Basify the Solution. Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.[20] This deprotonates the chiral resolving agent (the acid), making it water-soluble, and liberates the free amine (methylpiperazinone).

  • Step 3: Extraction. Extract the liberated methylpiperazinone enantiomer into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The salt of the resolving agent will remain in the aqueous layer.[20]

  • Step 4: Isolate and Purify. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the resolved enantiomer.[18]

Section 2.2: Chiral HPLC (Analytical & Preparative)
Q: I am seeing poor or no separation (low resolution) between the enantiomers on my chiral column. What should I try?
  • Cause 1: Incorrect Chiral Stationary Phase (CSP). The CSP is the most critical factor for chiral separation.[15]

    • Solution: Screen different types of CSPs. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® IC or Chiralcel® OD-H) are often highly effective.[15][16]

  • Cause 2: Suboptimal Mobile Phase. The mobile phase composition significantly affects the interaction between the enantiomers and the CSP.

    • Solution (Normal Phase): Vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the alkane solvent (e.g., hexane). Small changes can have a large impact.

    • Solution (Reversed Phase/Polar Organic): Adjust the ratio of organic solvents like acetonitrile and methanol. Adding a small amount of an amine additive (e.g., diethylamine, DEA) to the mobile phase (typically 0.1%) is often crucial for obtaining good peak shape and resolution for basic compounds like methylpiperazinone.[15][16]

  • Cause 3: Incorrect Temperature. Column temperature affects separation kinetics and thermodynamics.

    • Solution: Test different column temperatures (e.g., 25 °C, 35 °C, 40 °C). Lower temperatures sometimes improve resolution but may increase backpressure and run times.[15]

Q: My peaks are broad and tailing. How can I improve the peak shape?
  • Cause 1: Secondary Interactions. The basic amine functionality of methylpiperazinone can interact strongly with residual silanol groups on the silica support, causing peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This additive competes for the active sites on the stationary phase, leading to more symmetrical peaks.[16]

  • Cause 2: Sample Overload. Injecting too much sample can saturate the column, leading to broad, distorted peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. Prepare a working standard solution at a concentration around 0.1 to 1 mg/mL for initial screening.[15]

Section 2.3: Enzymatic Kinetic Resolution
Q: The enzymatic reaction is very slow or not proceeding at all. What factors should I investigate?
  • Cause 1: Inactive Enzyme. The enzyme may be denatured or inhibited.

    • Solution: Ensure the enzyme has been stored correctly. Check the pH and temperature of the reaction; most enzymes have a narrow optimal range. Avoid solvents or co-solvents known to denature the specific enzyme.

  • Cause 2: Poor Choice of Acyl Donor. The enzyme's activity is highly dependent on the acylating agent.

    • Solution: Screen various acyl donors. For lipases, common choices include vinyl acetate, ethyl acetate, or more specialized agents like trifluoroethyl isobutyrate.[12]

  • Cause 3: Water Content. For reactions in organic solvents, a small amount of water is often essential for enzyme activity, but too much can promote unwanted hydrolysis.

    • Solution: Optimize the water content or use a solvent with the appropriate level of water saturation. Molecular sieves can be used to control the water level.

Q: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
  • Cause 1: Suboptimal Enzyme. Not all enzymes are highly selective for a given substrate.

    • Solution: Screen a panel of different enzymes (e.g., various lipases like Candida antarctica Lipase B (CAL-B), proteases).[11][12]

  • Cause 2: Suboptimal Conditions. Temperature and solvent can dramatically influence enantioselectivity.

    • Solution: Lowering the reaction temperature often increases the E-value, although it will also slow the reaction rate.[12] Screen different organic solvents, as the solvent can affect the conformation of the enzyme and its interaction with the substrate.

PART 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
  • Dissolution: In 8 separate vials, dissolve 100 mg of racemic methylpiperazinone in a small amount of 4 different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone).

  • Addition of Resolving Agent: Prepare stock solutions of two different chiral resolving agents (e.g., (+)-Tartaric Acid, (R)-Mandelic Acid). Add 0.5 equivalents to one set of 4 vials and 1.0 equivalent to the other set.[18]

  • Crystallization: Allow the vials to stand at room temperature. If no crystals form, slowly cool to 4 °C. Note any precipitation.

  • Isolation: If crystals form, isolate them by vacuum filtration, wash with a small amount of cold solvent, and air dry.

  • Analysis: Liberate the amine from a small sample of the crystals using NaOH and extract it. Analyze the enantiomeric excess (ee%) of the recovered amine using a validated chiral HPLC method.

  • Selection: Choose the combination of solvent and resolving agent that provides the best balance of yield and enantiomeric excess for scale-up.[18]

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_reaction Salt Formation cluster_sep Separation cluster_recovery Recovery racemate Racemic (R/S) Methylpiperazinone dissolve Dissolve in Screening Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., R'-Acid) agent->dissolve salts Mixture of Diastereomeric Salts (R,R') and (S,R') dissolve->salts crystallize Fractional Crystallization (Cool Slowly) salts->crystallize filter Filtration crystallize->filter crystals Crystalline Salt (Enriched in one Diastereomer, e.g., S,R') filter->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer, e.g., R,R') filter->mother_liquor liberate Liberate Amine (Add Base, e.g., NaOH) crystals->liberate extract Liquid-Liquid Extraction liberate->extract enantiomer Enantiopure (S)- Methylpiperazinone extract->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Principle of Enzymatic Kinetic Resolution

G cluster_products Reaction Products racemate Racemic (R/S)-Amine (50% R, 50% S) reagents + Acyl Donor + Enzyme (e.g., Lipase) racemate->reagents label_start Start: Racemic Mixture s_amine (S)-Amine (Unreacted) reagents->s_amine Slow/No Reaction r_amide (R)-Amide (Product) reagents->r_amide Fast Reaction label_end End (at ~50% conversion): Separable Mixture

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

PART 4: References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations . The Journal of Organic Chemistry. 19

  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine . Benchchem. 8

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines . ResearchGate. 7

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase . ResearchGate. 11

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase . NJIT Digital Commons. 21

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase . Experts@Minnesota. 22

  • Synthesis method of chiral piperazinone derivative . Google Patents. 5

  • Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts. 1

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Elsevier. 9

  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine . Benchchem. 18

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers . ResearchGate. 12

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers . Benchchem. 15

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation . stoltz2.caltech.edu. 6

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis . MDPI. 17

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. 16

  • Chiral Resolution with and without Resolving Agents . Pharmaceutical Technology. 23

  • Chiral HPLC Separations . Phenomenex. 4

  • Basics of chiral HPLC . Sigma-Aldrich. --INVALID-LINK--

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. 13

  • Racemic Mixtures and the Resolution of Enantiomers . MCC Organic Chemistry. 2

  • Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts. 3

  • Racemic Mixtures Separation Of Enantiomers . Jack Westin. 10

  • Resolution of a Racemic Mixture . YouTube. 20

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines . MDPI. 14

References

Technical Support Center: Troubleshooting the Scale-Up of 5-Methylpiperazin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the production of 5-Methylpiperazin-2-one. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a key heterocyclic scaffold, successful and efficient production of this compound is critical, yet fraught with challenges ranging from reaction control to purification. This guide provides in-depth, field-proven insights in a troubleshooting format to address the specific issues you may encounter.

Section 1: Reaction Chemistry & Optimization

This section addresses common problems encountered during the core synthesis, focusing on yield, purity, and reaction kinetics. The intramolecular cyclization of a suitable precursor, such as an N-(2-aminoethyl)alanine derivative, is a common synthetic route and will be the focus of our discussion.

Q1: My cyclization reaction is showing low conversion and poor yield. How can I diagnose the root cause and improve the outcome?

A1: Low conversion is a frequent issue in early-stage process development. The cause can be multifactorial, stemming from reaction kinetics, equilibrium limitations, or reagent degradation. A systematic approach is essential for diagnosis.

Causality & Diagnosis: The intramolecular cyclization to form the piperazinone ring is often a condensation reaction that can be reversible or kinetically slow. Key factors influencing the reaction rate and completion are temperature, catalyst (if any), solvent, and concentration.

  • Kinetic Monitoring: The first step is to establish a reliable in-process control (IPC) method, typically HPLC or GC-MS, to track the consumption of the starting material and the formation of the product over time.[1][2] This will reveal if the reaction is stalling or simply proceeding slowly.

  • Thermodynamic vs. Kinetic Control: Consider if the reaction is under thermodynamic or kinetic control. Low temperatures might favor the desired product but lead to slow reaction rates, while high temperatures could accelerate the reaction but also promote side reactions or decomposition.

  • Reagent Stability: Verify the purity and stability of your starting materials and any reagents used. For instance, if using an activated ester of the alanine precursor, it may be susceptible to hydrolysis, reducing the effective concentration of the active intermediate.

Troubleshooting & Improvement Strategies:

  • Temperature & Concentration: Systematically screen a range of temperatures. An increase in temperature often accelerates the reaction, but a Design of Experiments (DoE) approach is recommended to find the optimal balance between reaction rate and impurity formation. Similarly, while high dilution can favor intramolecular cyclization over intermolecular polymerization, it is often not economically viable at scale. Evaluate the effect of concentration carefully.

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often used but can be difficult to remove and have safety concerns.[3] Consider greener alternatives like higher-boiling alcohols or MeCN under pressure. The solvent must fully solubilize the starting material and facilitate the desired transition state for cyclization.

  • Catalysis/Activation: If the reaction is uncatalyzed, explore the use of acid or base catalysis to promote the cyclization. For syntheses starting from amino acids, activation of the carboxylic acid (e.g., as an ester or using coupling agents) is a prerequisite. The choice of activating group can significantly impact reaction success.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct, especially at higher concentrations. What is it and how can I prevent its formation?

A2: The formation of high-molecular-weight species is a classic challenge when scaling up intramolecular cyclization reactions. This byproduct is almost certainly a result of intermolecular polymerization or dimerization competing with the desired intramolecular ring-closing reaction.

Mechanism of Side Reaction: Instead of the nucleophilic amine on one end of the molecule attacking the electrophilic center (e.g., an activated ester) on the other end of the same molecule, it attacks the electrophilic center of a different molecule. This initiates a chain reaction leading to linear or cyclic oligomers and polymers.

Side_Reaction_Pathway cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Polymerization SM1 Precursor Molecule Product This compound SM1->Product (High Dilution, Optimized Temp) SM2 Precursor Molecule SM3 Another Precursor Molecule Dimer Dimer/Oligomer Polymer Polymer

Prevention Strategies for Scale-Up:

  • Controlled "Pseudo-Dilution" Addition: This is the most effective industrial strategy. Instead of running the entire reaction at high concentration, a concentrated solution of the precursor is added slowly and sub-surface into a hot, well-agitated reactor containing the solvent. This technique, known as "pseudo-dilution" or "high-dilution principle under concentrated conditions," ensures that the instantaneous concentration of the unreacted precursor remains low, thus kinetically favoring the first-order intramolecular cyclization over the second-order intermolecular reaction.

  • Optimize Temperature and Agitation: Ensure the reaction temperature is high enough to make the cyclization reaction rapid. As soon as the precursor is introduced, it should react. Vigorous agitation is crucial to rapidly disperse the added precursor, preventing localized areas of high concentration.

  • Template-Assisted Synthesis: In some advanced cases, a template effect can be employed where a Lewis acid or other agent temporarily holds the molecule in a conformation that favors cyclization. However, this adds complexity and cost.

Section 2: Process Engineering & Scale-Up

Successfully scaling a chemical process requires more than just scaling the quantities of reagents. It involves a deep understanding of chemical engineering principles like heat transfer, mass transfer, and fluid dynamics.

Q3: The cyclization reaction is highly exothermic. What are the best practices for managing thermal safety during scale-up?

A3: Thermal runaway is one of the most significant safety risks during scale-up. An exotherm that is easily managed in a lab flask with a large surface-area-to-volume ratio can become uncontrollable in a large reactor where this ratio is much smaller.

Causality & Risk Assessment: The heat generated by the reaction (Q_gen) must be effectively removed by the reactor's cooling system (Q_rem). A thermal runaway occurs when Q_gen > Q_rem, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.

Best Practices for Thermal Management:

  • Thermal Hazard Evaluation: Before any scale-up, perform a reaction calorimetry study using a device like a Reaction Calorimeter (RC1) or Differential Scanning Calorimetry (DSC) on the reaction mixture. This will quantify the heat of reaction (ΔH_rxn), the maximum temperature of the synthesis reaction (MTSR), and identify any potential secondary decomposition exotherms.

  • Controlled Dosing: As discussed for preventing polymerization, slow, controlled addition of a limiting reagent is the primary method for controlling heat generation. The rate of addition should be dictated by the reactor's ability to remove heat, maintaining a safe internal temperature.

  • Emergency Planning: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc or pressure relief valve, and potentially a quench system to rapidly stop the reaction in an emergency.

Thermal_Safety_Workflow Start Proposed Scale-Up Calorimetry Perform Reaction Calorimetry (DSC, RC1) Start->Calorimetry Assess Is ΔT_ad > 50°C? Is MTSR > T_decomposition? Calorimetry->Assess Control Implement Engineered Controls: - Controlled Reagent Addition - Enhanced Cooling - Dilution Assess->Control Yes Safe Process is Thermally Safe for Scale-Up Assess->Safe No Unsafe High Risk: Re-evaluate Process or Reactor Choice Assess->Unsafe Yes, and cannot be controlled Control->Safe

Section 3: Downstream Processing & Purification

Isolation and purification often become the most challenging aspects of a process at scale. The physical properties of this compound—specifically its polarity and water solubility—present unique hurdles.

Q4: this compound is highly water-soluble. What is an effective and scalable strategy for extraction and isolation from an aqueous reaction mixture?

A4: The high water solubility of small, polar molecules like this compound makes traditional extraction with common immiscible organic solvents like ethyl acetate or DCM highly inefficient.

Challenges:

  • High Polarity: The amide and secondary amine functionalities lead to strong hydrogen bonding with water, resulting in a high partition coefficient (logP) favoring the aqueous phase. The computed LogP is -0.7.[4]

  • Salt Formation: As a basic compound, it will readily form salts with any acidic species in the reaction mixture, further increasing its aqueous solubility.

Recommended Strategies:

  • pH Adjustment & Extraction with Less Polar Solvents:

    • First, ensure the aqueous phase is made strongly basic (pH > 12) using NaOH or K2CO3. This deprotonates any ammonium salts of the product, converting it to the free base, which is inherently less water-soluble.

    • Use more polar, water-immiscible solvents for extraction. Solvents like n-butanol or a mixture of dichloromethane/isopropanol (e.g., 3:1) can be much more effective than ethyl acetate.

    • Perform multiple extractions (e.g., 3-5 times) to ensure a good recovery.

  • Azeotropic Distillation: If the product is thermally stable, an alternative is to remove the water directly. After filtering off any inorganic salts, the aqueous solution can be concentrated, and a solvent like toluene or xylene can be added. Azeotropic distillation will then remove the remaining water, leaving a solution/slurry of the product in the organic solvent, from which it can be crystallized.

  • Salt Crystallization: An often-overlooked but highly effective method is to crystallize the product as a salt.[5] After the initial workup, the pH of the aqueous solution can be carefully adjusted with an acid (e.g., HCl, H2SO4, or an organic acid) to precipitate the corresponding salt of this compound. This salt may have much lower aqueous solubility than the free base, allowing for direct isolation by filtration. The free base can then be liberated in a subsequent step if required.

Q5: I'm struggling with crystallization. What solvents and techniques are recommended for obtaining a pure, crystalline product?

A5: Achieving a robust and reproducible crystallization protocol is paramount for ensuring final product quality and batch-to-batch consistency.

Systematic Approach to Crystallization:

  • Solvent Screening: A thorough solvent screen is the first step. The ideal crystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Good Anti-solvents: Aliphatic hydrocarbons (heptane, hexane), aromatic hydrocarbons (toluene), and ethers (MTBE) are often good anti-solvents.

    • Good Solubilizing Solvents: Alcohols (IPA, ethanol), ketones (acetone, MEK), and nitriles (acetonitrile) are typically good solvents.

  • Crystallization Methodologies:

    • Cooling Crystallization: This is the most common method. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

    • Anti-solvent Crystallization: Dissolve the product in a good solvent, then slowly add an anti-solvent in which the product is insoluble. This induces precipitation and is often effective for highly soluble compounds.

    • Reactive Crystallization: As mentioned in Q4, forming a salt can be a form of reactive crystallization to isolate the product.

Recommended Solvent Systems for this compound: Based on its structure, solvent systems like Isopropanol/Heptane, Acetone/MTBE, or Ethanol/Toluene are excellent starting points for screening.

ParameterCooling CrystallizationAnti-Solvent Crystallization
Principle Solubility decreases with temperatureSolubility decreases upon addition of a miscible non-solvent
Typical Solvents Single solvent (e.g., IPA, Acetone)Solvent/Anti-solvent pair (e.g., Acetone/Heptane)
Process Control Control of cooling rate is criticalControl of anti-solvent addition rate is critical
Best For Compounds with a steep solubility curveHighly soluble compounds or when cooling is ineffective

Appendix A: Protocols

Protocol 1: In-Process Control (IPC) by HPLC

This protocol provides a general starting point for monitoring the cyclization reaction. It must be validated for your specific process.

  • Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Quench immediately in a known volume (e.g., 10 mL) of a suitable diluent (e.g., water/acetonitrile 50:50) to stop the reaction and dilute the sample. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the piperazinone has no strong chromophore) or ELSD/CAD for universal detection.

    • Injection Volume: 10 µL

  • Analysis: Monitor the peak area of the starting material and the product over time to determine the reaction profile.

Appendix B: References

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks. RSC Publishing. --INVALID-LINK--

  • ResearchGate. (n.d.). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. --INVALID-LINK--

  • Xingrui Pharm. (n.d.). Piperazine-2-One Supplier & Manufacturer. --INVALID-LINK--

  • GSK. (n.d.). N alkylation at sp3 Carbon Reagent Guide. --INVALID-LINK--

  • ResearchGate. (n.d.). Scale-up mono-N-alkylation and application. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. --INVALID-LINK--

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. --INVALID-LINK--

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. --INVALID-LINK--

  • MDPI. (n.d.). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. --INVALID-LINK--

  • PubMed Central. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. --INVALID-LINK--

  • ResearchGate. (2018). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. --INVALID-LINK--

  • Google Patents. (n.d.). CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). --INVALID-LINK--

  • American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. --INVALID-LINK--

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). This compound. PubChem. --INVALID-LINK--

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety. --INVALID-LINK--

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. --INVALID-LINK--

  • National Library of Medicine. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. --INVALID-LINK--

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. --INVALID-LINK--

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. --INVALID-LINK--

  • ChemScene. (n.d.). (5S)-5-Methylpiperazin-2-one. --INVALID-LINK--

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. --INVALID-LINK--

  • Liu, et al. (n.d.). A Novel and Facile Method to Synthesize (R)- and (S)-2-methylpiperazine. --INVALID-LINK--

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). --INVALID-LINK--

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. --INVALID-LINK--

References

Technical Support Center: Method Refinement for Reductive Amination of Piperazinone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazinone-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists. Reductive amination is a cornerstone of modern medicinal chemistry for its reliability in forming crucial C-N bonds, and it is frequently employed in the synthesis of piperazinone scaffolds—a prevalent motif in pharmacologically active agents.[1]

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and refine your experimental methods for optimal results.

Core Principles & Mechanism FAQs

Before diving into troubleshooting, a solid grasp of the reaction's fundamentals is essential for logical problem-solving.

Q: What is the fundamental mechanism of a one-pot reductive amination?

A: Reductive amination is a sequential, two-step process that occurs in a single reaction vessel.[2][3]

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine (your piperazinone precursor) on the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is reversible and often the rate-limiting step.[2]

  • Reduction: A mild reducing agent, present in the same pot, selectively reduces the imine or iminium ion to form the new amine C-N bond. The key is that the reducing agent should be selective for the protonated iminium intermediate over the starting carbonyl compound.[4][5]

Q: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) so commonly used for this reaction?

A: Sodium triacetoxyborohydride (STAB) is the reagent of choice for several reasons:[6]

  • Selectivity: It is a mild and less reactive reducing agent compared to sodium borohydride (NaBH₄).[5][6] Its bulk and the electron-withdrawing acetate groups temper its hydridic character, making it highly selective for reducing the iminium ion intermediate over the more stable starting aldehyde or ketone.[5][6] This minimizes the formation of alcohol byproducts from premature carbonyl reduction.[7]

  • One-Pot Convenience: Because of its selectivity, STAB can be added directly to the mixture of the amine and carbonyl compound, streamlining the experimental process into a single step.[5]

  • Acid Tolerance: It is effective under the mildly acidic conditions that are optimal for imine/iminium ion formation, unlike NaBH₄ which can decompose rapidly.[4]

Q: What is the role of acetic acid in these reactions?

A: Acetic acid serves as a crucial catalyst.[8] Its primary role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[7][8] It also facilitates the dehydration step required to form the iminium ion. For less reactive ketones, the addition of an acid catalyst is often essential for the reaction to proceed efficiently.[5][9]

Troubleshooting Guide: Common Experimental Issues

Q: My reaction is stalled or showing low conversion. What are the likely causes and how can I fix it?

A: Low conversion is one of the most common issues. Here’s a systematic approach to diagnosing the problem:

Potential Cause 1: Inefficient Imine/Iminium Formation The equilibrium between the starting materials and the iminium ion may not be favorable. This is often the bottleneck of the entire process.

  • Solution A - Increase Concentration: Le Châtelier's principle is your best friend here. Increasing the concentration of the reactants can help drive the equilibrium towards the iminium intermediate.

  • Solution B - Remove Water: The formation of the imine/iminium ion generates water as a byproduct.[2] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can sequester this water and shift the equilibrium to the right, significantly boosting conversion.

  • Solution C - Add an Acid Catalyst: If you are using a ketone or an unreactive aldehyde and haven't included an acid, add 1-2 equivalents of acetic acid to catalyze imine formation.[4][9]

  • Solution D - Pre-formation of the Imine: For particularly stubborn substrates, you can perform the reaction in two distinct steps. First, stir the amine and carbonyl compound together (often with a dehydrating agent or under Dean-Stark conditions) to form the imine, which you can monitor by NMR or LC-MS. Once imine formation is complete, add the reducing agent.[4]

Potential Cause 2: Degradation of the Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Using old reagents or allowing moisture into the reaction can quench the hydride source.

  • Solution: Always use freshly opened or properly stored STAB. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Potential Cause 3: Incorrect Stoichiometry Using insufficient reducing agent will naturally lead to incomplete conversion.

  • Solution: Typically, 1.3 to 1.6 equivalents of STAB are used to ensure the reaction goes to completion.[4] If you suspect your reagent has partially degraded, using a slightly larger excess (e.g., 2.0 equivalents) may be beneficial.

Q: I'm observing significant side products. How can I improve the selectivity?

A: Side product formation usually points to issues with reagent choice or reaction conditions.

Observation 1: Significant amount of alcohol byproduct from the starting aldehyde/ketone. This indicates that your reducing agent is not selective enough and is reducing the carbonyl starting material.

  • Cause: This is common when using a stronger reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[10]

  • Solution: The best solution is to switch to the milder, more selective sodium triacetoxyborohydride (STAB).[6] If you must use NaBH₄, a two-step procedure is recommended: first form the imine, then add the NaBH₄.[4][9]

Observation 2: Dialkylation of the piperazinone nitrogen (if starting with a primary amine functionality). This occurs when the newly formed secondary amine product reacts again with the aldehyde in the pot.

  • Cause: The product amine can be more nucleophilic than the starting amine, leading to a second reductive amination.

  • Solution A - Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde (e.g., 1.2 to 1.5 equivalents). This ensures the aldehyde is consumed before significant dialkylation can occur.

  • Solution B - Stepwise Procedure: A stepwise approach provides the most control. Form the imine, then reduce it with NaBH₄ in a separate step. This protocol is particularly effective at preventing dialkylation.[9]

Q: The workup is messy, and I'm struggling to isolate my product. Any tips?

A: A clean workup is critical for obtaining a pure product. Piperazinone products are basic, a property you can leverage.

  • Problem: Emulsions during aqueous extraction.

    • Cause: Boron salts and other byproducts can act as surfactants.

    • Solution: After quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break up emulsions. Filtering the entire biphasic mixture through a pad of Celite can also be effective.

  • Problem: Product is water-soluble or difficult to extract.

    • Cause: The basic nitrogens of the piperazinone core can be protonated, forming salts that are highly soluble in water.

    • Solution: Ensure the aqueous layer is basic (pH > 8) during extraction by adding sufficient base (e.g., NaHCO₃, K₂CO₃, or even 1M NaOH) to deprotonate your product fully.[11] This neutral, free-base form will be much more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Use multiple extractions (3x) with your organic solvent to maximize recovery.

  • Problem: Product is not a solid after evaporation.

    • Cause: The crude product may contain unreacted starting materials or byproducts like triacetoxyborane.

    • Solution: Purification is necessary. Flash column chromatography on silica gel is the most common method.[2] Given the basic nature of piperazinones, it is often beneficial to pre-treat the silica with triethylamine (e.g., using a solvent system like DCM/Methanol with 0.5-1% triethylamine) to prevent streaking and improve recovery.

Protocol Optimization & FAQs

Q: How do I choose the right solvent?

A: The solvent choice is critical for solubility and reaction rate.

  • 1,2-Dichloroethane (DCE): This is often the preferred solvent as it provides good solubility for a wide range of substrates and does not react with the reagents.[5][9]

  • Tetrahydrofuran (THF) & Acetonitrile (MeCN): These are also effective alternatives, though solubility of all components should be checked.[5][9]

  • Methanol (MeOH): While it can accelerate imine formation, methanol can also react with STAB.[11] It is more suitable for two-step procedures where the imine is formed first, followed by reduction with NaBH₄.[4]

Q: What is the optimal temperature for the reaction?

A: Most reductive aminations with STAB are run at room temperature (20-25 °C) and proceed to completion within 4-24 hours.[2] For particularly unreactive ketones or sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be required. However, be aware that higher temperatures can also increase the rate of side reactions. Always monitor the reaction progress by TLC or LC-MS.[2]

Q: Can this reaction tolerate other functional groups?

A: Yes, one of the major advantages of using STAB is its high functional group tolerance. Groups such as esters, amides, nitriles, nitro groups, and even carbon-carbon multiple bonds are generally stable under these mild conditions.[5][9]

Data & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCMHigh selectivity for imines/iminiums; enables one-pot reactions; good functional group tolerance.[4][5][6]Moisture sensitive; higher cost.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHSelective for iminiums at controlled pH (5-6); stable in protic solvents.[6][10]Highly toxic (releases HCN gas upon acidification); less effective for ketones.[4][6]
Sodium Borohydride NaBH₄MeOH, EtOHInexpensive and readily available.Reduces aldehydes/ketones directly, leading to byproducts; requires a two-step process for good selectivity.[6][10]
Catalytic Hydrogenation H₂/Pd, PtO₂MeOH, EtOH, EtOAc"Green" method with high atom economy; excellent for large-scale synthesis.[6]Requires specialized hydrogenation equipment; can reduce other functional groups (e.g., alkenes, C-N bonds in benzyl groups).[6][12]
Diagrams

General Reaction Mechanism

Reductive Amination Mechanism Figure 1: General Mechanism of Reductive Amination cluster_0 Step 1: Iminium Formation (Acid Catalyzed) cluster_1 Step 2: Reduction R1_CO_R2 R₁-C(=O)-R₂ (Ketone/Aldehyde) Hemiaminal R₁-C(OH)(NR₃R₄)-R₂ (Hemiaminal Intermediate) R1_CO_R2->Hemiaminal + H-NR₃R₄ + H⁺ H_NR3_R4 H-NR₃R₄ (Piperazinone Precursor) Iminium [R₁-C(=N⁺R₃R₄)-R₂] (Iminium Ion) Hemiaminal->Iminium - H₂O (Dehydration) Iminium_ref [R₁-C(=N⁺R₃R₄)-R₂] H_Plus H⁺ H2O H₂O Hydride [H]⁻ (from NaBH(OAc)₃) Product R₁-CH(NR₃R₄)-R₂ (Final Product) Iminium_ref->Product + [H]⁻

Caption: Figure 1: General Mechanism of Reductive Amination

Experimental Workflow

Experimental Workflow Figure 2: Standard Experimental Workflow Start Combine Amine & Carbonyl in Anhydrous Solvent Stir Stir 30-60 min (for imine formation) Start->Stir Add_STAB Add NaBH(OAc)₃ (portion-wise) Stir->Add_STAB React Stir at RT, 4-24h (Monitor by TLC/LC-MS) Add_STAB->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄), Filter Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Pure Product Purify->End

Caption: Figure 2: Standard Experimental Workflow

Troubleshooting Decision Tree

Troubleshooting Tree Figure 3: Troubleshooting Low Conversion cluster_no_imine Imine Formation Issue cluster_yes_imine Reduction Issue Start Low Conversion by TLC/LC-MS? Check_Imine Is Imine/Iminium Intermediate Visible? Start->Check_Imine Yes_Imine Yes Check_Imine->Yes_Imine Yes No_Imine No Check_Imine->No_Imine No Check_Reagent Check STAB Quality (Use fresh reagent) Yes_Imine->Check_Reagent Add_Acid Add Catalyst (AcOH) No_Imine->Add_Acid Add_Drying Add Dehydrating Agent (e.g., MgSO₄) Add_Acid->Add_Drying Increase_Conc Increase Reactant Concentration Add_Drying->Increase_Conc Increase_Equiv Increase STAB Stoichiometry (1.5-2.0 eq) Check_Reagent->Increase_Equiv

Caption: Figure 3: Troubleshooting Low Conversion

Detailed Experimental Protocol: General Procedure

This protocol is a representative example for the N-alkylation of a piperazinone precursor with an aldehyde using STAB.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperazinone precursor (1.0 eq). Dissolve or suspend it in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE), 0.1-0.2 M).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.2 eq) to the mixture. If using a ketone, add glacial acetic acid (1.0-2.0 eq).

  • Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.[2]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.[2]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the limiting starting material by TLC or LC-MS.[2]

  • Workup - Quench: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with an organic solvent (e.g., DCM).[2]

  • Workup - Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated piperazinone product.[2]

References

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 5-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methylpiperazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We will move beyond a simple peak listing to explore the structural nuances that shape the spectral output, comparing it with relevant alternatives to provide a comprehensive analytical framework for researchers. The discussion is grounded in fundamental NMR principles and supported by established experimental protocols.

The Structural Context: Why NMR is a Definitive Tool

This compound is a chiral, cyclic diamide derivative. Its structure contains several key features that are exquisitely reported by NMR spectroscopy:

  • An amide functional group , which introduces magnetic anisotropy and restricted bond rotation.

  • A secondary amine , whose protons are exchangeable and have characteristic chemical shifts.

  • A chiral center at the C5 position, which renders the molecule asymmetric.

  • Methylene (CH₂) groups adjacent to the chiral center and heteroatoms.

The presence of the stereocenter at C5 is the most influential feature in the ¹H NMR spectrum. It removes the plane of symmetry that would exist in the parent piperazin-2-one, making the geminal protons on the C3 and C6 methylene groups chemically non-equivalent. This phenomenon, known as diastereotopicity , is a critical concept for accurate spectral interpretation.[1][2] Protons are diastereotopic if their replacement by another group would create a pair of diastereomers; in a chiral molecule, geminal protons adjacent to a stereocenter will always be diastereotopic.[1][3]

To facilitate our analysis, the atoms in this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show 7 distinct signals, assuming the two N-H protons are resolved.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
N1-H 7.5 - 8.5Broad Singlet (br s)1HAmide protons are deshielded, often broad due to quadrupole broadening and exchange.
N4-H 1.5 - 3.0Broad Singlet (br s)1HAmine protons have variable shifts and are often broad due to exchange.
H5 3.0 - 3.5Multiplet (m)1HMethine proton on a chiral center, adjacent to a methyl group and two nitrogens, leading to complex splitting.
H3a, H3b 3.2 - 3.82 x Doublet of Doublets (dd)2HDiastereotopic protons adjacent to the carbonyl group. They split each other (geminal coupling) and are further split by the N4-H (if coupling occurs). The proximity to the C=O group causes a downfield shift.[4]
H6a, H6b 2.8 - 3.22 x Doublet of Doublets (dd)2HDiastereotopic protons adjacent to the chiral center (C5). They are chemically non-equivalent and will show distinct signals and geminal coupling.[1]
-CH₃ (H7) 1.1 - 1.3Doublet (d)3HMethyl group protons are split by the single adjacent proton on C5. This signal appears in the typical upfield alkyl region.[4]

Key Interpretive Insights:

  • The C3 Methylene Group (H3a, H3b): These protons are adjacent to the electron-withdrawing amide carbonyl group and the N4 nitrogen, shifting them downfield. Their diastereotopicity arises from the chirality at C5. They will appear as a complex pattern, likely an "AB quartet," where each line is further split by any vicinal coupling.

  • The C6 Methylene Group (H6a, H6b): These protons are also diastereotopic. They are adjacent to the C5 chiral center and the N1 nitrogen. Their chemical environment differs from the C3 protons as they are further from the carbonyl group, resulting in a slightly more upfield resonance compared to H3a/b.

  • Conformational Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations.[5][6] Furthermore, rotation around the N1-C2 amide bond can be restricted.[7] These factors can lead to signal broadening or even the appearance of multiple conformer species in the NMR spectrum, particularly at low temperatures.[5][8] The data presented here assumes a single, time-averaged conformation at room temperature.

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show 5 distinct signals, as all five carbon atoms are in unique chemical environments.

Carbon LabelPredicted δ (ppm)Rationale
C2 168 - 172Carbonyl carbon of the amide group, appearing significantly downfield. Amide carbonyls typically resonate in this region.[9][10]
C5 48 - 55Methine carbon adjacent to two nitrogen atoms and bearing a methyl group.
C3 45 - 50Methylene carbon adjacent to the amide carbonyl and a nitrogen atom.
C6 42 - 48Methylene carbon adjacent to the chiral center and a nitrogen atom. Its chemical shift will be similar but distinct from C3.
-CH₃ (C7) 15 - 20Methyl carbon in a typical upfield aliphatic region.

Comparison with Structural Alternatives

To appreciate the spectral signatures of this compound, it is instructive to compare it with simpler, related molecules.

CompoundKey Structural DifferenceExpected ¹H NMR ChangesExpected ¹³C NMR Changes
Piperazin-2-one No methyl group at C5 (achiral)Fewer signals due to symmetry. Protons on C3/C6 and C5 are equivalent, respectively. No diastereotopicity; methylene protons appear as simple triplets (assuming coupling to NH).Only 3 signals are expected due to the plane of symmetry.
2-Methylpiperazine No carbonyl group (C2=O)The deshielding effect of the carbonyl is absent. Protons at C3 would shift significantly upfield. The amide N1-H signal is replaced by a second amine N-H signal.[11]The C2 carbonyl signal is absent. The C3 and C6 carbons would shift upfield into the 45-55 ppm range, typical for carbons adjacent to amines.[12]

This comparison highlights how the introduction of the methyl group at C5 breaks the molecule's symmetry, leading to a more complex and information-rich NMR spectrum. The carbonyl group in the piperazin-2-one ring is a strong deshielding feature, significantly influencing the chemical shifts of adjacent nuclei.

Experimental Protocol for NMR Spectral Acquisition

This section provides a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Objective: To obtain high-resolution 1D ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), 0.7-1.0 mL

  • NMR Tube (5 mm, clean and dry)

  • Pipette and filter (if sample contains particulates)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample into a clean, small vial.[13] b. Add approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds; DMSO-d₆ can be used for more polar compounds and better resolution of N-H protons). c. Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution or carefully pipette the clear supernatant into the NMR tube to avoid compromising the spectral resolution.[13] d. The final solution depth in the NMR tube should be approximately 4-5 cm.

  • Spectrometer Setup and Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock: The spectrometer will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. c. Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.[14] d. ¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a recycle delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[14] e. ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 512 to 2048). A longer recycle delay (2-5 seconds) is often used, especially to observe quaternary carbons (though none are present here except the carbonyl).[14]

  • Data Processing: a. Apply Fourier transformation to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum. b. Perform phase and baseline corrections to ensure accurate peak shapes and integration. c. Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ signal appears at 77.16 ppm. Tetramethylsilane (TMS) at 0 ppm is the primary standard. d. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

For unambiguous assignment, especially of the diastereotopic protons and their corresponding carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[15]

Conclusion

The NMR spectra of this compound are rich with structural information. The key diagnostic features are the presence of seven unique proton signals and five unique carbon signals. In the ¹H spectrum, the most telling feature is the appearance of four distinct signals for the two methylene groups (C3 and C6), a direct consequence of the molecular asymmetry introduced by the chiral center at C5. This guide provides a robust predictive framework for researchers to analyze and confirm the structure of this compound, distinguishing it from achiral or non-carbonyl analogues. The provided protocol outlines a reliable method for obtaining high-quality experimental data to validate these predictions.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methylpiperazin-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern of a molecule under mass spectrometric analysis provides a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Methylpiperazin-2-one, contrasting it with its structural parent, Piperazin-2-one, and its N-methylated isomer, 1-Methylpiperazin-2-one. Understanding these distinct fragmentation pathways is crucial for unambiguous identification in complex matrices and for designing robust analytical methods.

Introduction to Piperazinones and Their Significance

Piperazin-2-one and its derivatives are heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural nuances, such as the position of a methyl group, can significantly alter their biological activity and metabolic fate. Consequently, the ability to differentiate between isomers like this compound and 1-Methylpiperazin-2-one is of paramount importance in medicinal chemistry and pharmaceutical quality control.

Predicted Fragmentation Pattern of this compound

While specific experimental mass spectra for this compound are not widely published, a highly probable fragmentation pattern can be deduced from established principles of mass spectrometry for cyclic amides (lactams) and piperazine derivatives.[1]

The molecular ion ([M]•+) of this compound (C₅H₁₀N₂O, molecular weight: 114.15 g/mol , exact mass: 114.0793 Da[2]) is expected to undergo fragmentation through several key pathways initiated by the ionization of one of the nitrogen atoms or the carbonyl oxygen.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Amine: The bond between C5 and C6 is prone to cleavage, leading to the expulsion of a methyl radical (•CH₃) to form a stable acylium ion at m/z 99 . This is often a favored pathway for C-alkylated cyclic amines.

  • Ring Opening and Cleavage: The piperazinone ring can undergo fragmentation, particularly cleavage of the C-N and C-C bonds. A characteristic fragmentation of cyclic amides involves the cleavage of the bond alpha to the carbonyl group, followed by the loss of carbon monoxide (CO).

  • Loss of Ethyleneimine: A retro-Diels-Alder-type fragmentation could lead to the loss of ethyleneimine (C₂H₅N), resulting in a fragment at m/z 71 .

  • Cleavage adjacent to the Carbonyl Group: Breakage of the C2-C3 bond can lead to the formation of various smaller fragments.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

References

A Comparative Guide to 5-Methylpiperazin-2-one and Other Chiral Synthons for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety.[1][2] Chiral synthons, or building blocks, are the foundational components that allow medicinal chemists to construct these complex architectures with stereochemical precision.[1][3] Among the vast arsenal of available synthons, nitrogen-containing heterocycles, and particularly the piperazine scaffold, are cornerstones of modern drug discovery.[4][5][6] Their prevalence is due to the advantageous physicochemical properties they impart, such as improved solubility and bioavailability, and their ability to form key interactions with biological targets.[4][6]

This guide provides a comparative analysis of (S)-5-Methylpiperazin-2-one, a valuable chiral building block, against other strategic alternatives. We will delve into the synthetic nuances, comparative performance, and practical applications to inform the selection of the optimal synthon for your research and development endeavors.

The Subject of Comparison: (S)-5-Methylpiperazin-2-one

(S)-5-Methylpiperazin-2-one is a chiral lactam built upon the piperazine core. The presence of a methyl group at the C5 position introduces a defined stereocenter, while the lactam functionality provides a handle for further chemical elaboration. This combination of features makes it a desirable starting point for the synthesis of complex, C-substituted piperazine derivatives, which are often underrepresented in compound libraries despite their potential for novel biological activity.[4][7]

Key Attributes:

  • Defined Stereochemistry: The chiral center at C5 allows for the creation of stereochemically pure downstream compounds.

  • Versatile Functionality: The secondary amine and the lactam carbonyl offer two distinct points for chemical modification.

  • Structural Rigidity: The cyclic nature of the piperazine ring imparts a degree of conformational constraint, which can be advantageous for target binding.[6]

Alternative Chiral Synthons: A Comparative Overview

The selection of a chiral synthon is a critical decision in the design of a synthetic route. Factors such as synthetic accessibility, cost, and the desired final structure all play a role. Here, we compare (S)-5-Methylpiperazin-2-one to two other classes of valuable chiral building blocks: chiral 2-methylpiperazines and chiral 3-aminopyrrolidines.

Synthon ClassStructure ExampleKey AdvantagesKey Disadvantages
5-Substituted Piperazin-2-ones (S)-5-Methylpiperazin-2-oneDirect access to C-substituted piperazines; lactam provides unique reactivity.Synthesis can be multi-step; may require specific catalytic systems for high enantiopurity.[8]
Chiral 2-Methylpiperazines (R)-1-Boc-2-methylpiperazineWell-established synthetic routes from chiral pool (e.g., amino acids); commercially available with various protecting groups.[9][10]The methyl group is at the C2 position, leading to different substitution patterns compared to C5-substituted analogs.
Chiral 3-Aminopyrrolidines (R)-3-Amino-1-Boc-pyrrolidineFive-membered ring offers a different scaffold geometry and vector orientation for substituents compared to the six-membered piperazine ring.Different heterocyclic core may lead to different pharmacokinetic properties; may not be a direct replacement for a piperazine in all cases.

Synthetic Strategies: Causality Behind Experimental Choices

The synthesis of chiral synthons can be broadly categorized into three approaches: resolution of racemates, utilization of the chiral pool, and asymmetric synthesis.[3][10][11]

  • From the Chiral Pool: A common and cost-effective strategy involves starting from readily available, enantiomerically pure natural products like amino acids.[12] For instance, chiral 2-methylpiperazines can be synthesized from alanine. This approach is powerful because the stereochemistry is set from the beginning.

  • Asymmetric Catalysis: This modern approach creates the chiral center from an achiral precursor using a chiral catalyst.[3][11] For example, the asymmetric hydrogenation of a pyrazin-2-ol can yield a chiral piperazin-2-one with high enantioselectivity.[13] This method is highly versatile but may require specialized and expensive catalysts and equipment.[13]

  • One-Pot Approaches: Recent advances have focused on developing "one-pot" or "telescoped" syntheses that combine multiple steps without isolating intermediates. This can significantly improve efficiency and reduce waste. A notable example is the one-pot synthesis of 3-substituted piperazin-2-ones via a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization sequence.[8][13]

Experimental Protocols

Below are representative, high-level protocols for the synthesis of a chiral piperazin-2-one and a chiral 2-methylpiperazine. These are intended to be illustrative and should be adapted based on specific laboratory conditions and target molecules.

Protocol 1: Asymmetric Synthesis of a 3-Aryl-Piperazin-2-one via One-Pot Reaction

This protocol is adapted from a method described for the synthesis of 3-aryl/alkyl piperazin-2-ones.[8]

  • Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, dissolve the desired aryl aldehyde (1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and a quinine-derived urea catalyst (0.1 equiv) in anhydrous toluene. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20°C. Add cumyl hydroperoxide (1.1 equiv) dropwise and stir until the alkene intermediate is consumed.

  • Domino Ring-Opening Cyclization (DROC): Add the desired N-substituted ethylenediamine (1.2 equiv) and triethylamine (2.0 equiv) to the cooled mixture. Allow the reaction to warm to room temperature and stir until the formation of the piperazin-2-one is complete.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the enantiomerically enriched piperazin-2-one.

Protocol 2: Synthesis of (R)-1-Boc-2-methylpiperazine from (R)-Alanine

This protocol outlines a general strategy starting from a chiral amino acid.[12]

  • Amide Coupling: Couple N-Boc-(R)-alanine with a suitable protected aminoethanol derivative using a standard peptide coupling reagent (e.g., DCC, HBTU).

  • Reduction: Reduce the amide bond of the resulting dipeptide analog using a reducing agent such as LiAlH4 to form the corresponding diamine.

  • Cyclization: Induce cyclization to form the piperazine ring, often through a two-step process of activating one alcohol as a leaving group (e.g., tosylation) followed by intramolecular nucleophilic substitution by the other amine.

  • Deprotection/Reprotection: Selectively deprotect and reprotect the nitrogen atoms as needed to arrive at the desired orthogonally protected chiral 2-methylpiperazine.

Visualization of Synthetic Logic

Diagram 1: Decision Workflow for Chiral Synthon Selection

This diagram illustrates the thought process a medicinal chemist might follow when choosing a chiral building block for a new drug discovery campaign.

G start Define Target Scaffold (e.g., Substituted Piperazine) q1 Is a specific C-substitution pattern required? start->q1 q2 Is a 6-membered ring critical for activity? q1->q2 No s1 5-Methylpiperazin-2-one (for C5 substitution) q1->s1 Yes, C5 s2 2-Methylpiperazine (for C2 substitution) q1->s2 Yes, C2 s3 Consider Pyrrolidine or other heterocyclic scaffolds q2->s3 No q3 Is a scalable, established synthesis route preferred? q2->q3 Yes s1->q3 s2->q3 end_node Final Synthon Selection s3->end_node s4 Utilize Chiral Pool Synthesis (e.g., from amino acids) q3->s4 Yes s5 Explore Asymmetric Catalysis (e.g., one-pot methods) q3->s5 No/Novelty desired s4->end_node s5->end_node

Caption: Decision tree for selecting a chiral synthon.

Diagram 2: General Synthetic Pathway for Piperazine Derivatives

This diagram shows a generalized workflow for creating a library of compounds from a chiral piperazine core.

G cluster_0 Synthon Preparation cluster_1 Library Generation start Chiral Pool or Achiral Precursor asym_synth Asymmetric Synthesis or Resolution start->asym_synth synthon Enantiopure Synthon (e.g., this compound) asym_synth->synthon n1_func N1 Functionalization (e.g., Alkylation, Acylation) synthon->n1_func n4_func N4 Functionalization (e.g., Arylation, Reductive Amination) n1_func->n4_func library Diverse Compound Library n4_func->library

Caption: General workflow for library synthesis.

Conclusion

The choice between this compound and other chiral synthons is not a matter of inherent superiority, but of strategic alignment with the goals of the drug discovery program. This compound offers a powerful route to novel, C5-substituted chiral piperazines, a chemical space that remains rich with opportunity. In contrast, synthons like chiral 2-methylpiperazines provide access to a different substitution pattern and benefit from well-established synthetic routes from the chiral pool. Finally, alternative scaffolds such as chiral pyrrolidines should be considered when a different geometric presentation of functional groups is desired.

By understanding the causality behind the various synthetic strategies and carefully weighing the advantages of each building block, researchers can make informed decisions that accelerate the discovery of new, life-saving therapeutics.

References

A Comparative Guide to the Biological Activity of 5-Methylpiperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its inherent structural features allow for diverse substitutions, leading to a wide array of biological activities. This guide provides a comparative analysis of the biological activities of various this compound analogs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the experimental data supporting these activities, the methodologies used for their evaluation, and the underlying signaling pathways they modulate.

Introduction to the this compound Scaffold

The piperazin-2-one ring system is a six-membered heterocycle containing two nitrogen atoms. The presence of a methyl group at the 5-position can influence the compound's conformational flexibility and interactions with biological targets. This core structure is readily synthesized and can be functionalized at various positions, making it an attractive starting point for the design of new drug candidates. The diverse biological activities exhibited by its analogs underscore the therapeutic potential of this chemical class.[1]

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are diverse, with specific substitutions leading to potent effects in different therapeutic areas. Below, we compare the performance of representative analogs in anticancer, neuroprotective, and antimicrobial applications, supported by experimental data.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of piperazin-2-one derivatives against a range of cancer cell lines.[2] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and survival pathways.

A series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines using the MTT assay.[2] One notable study synthesized piperazine derivatives and tested their anticancer activity against five human cancer cell lines, including colorectal, colon, and breast cancer.[3] Another study reported on 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), a protein kinase inhibitor, which demonstrated effects on Lewis lung carcinoma.[4]

Table 1: Cytotoxicity of Representative this compound Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog A N-aryl substitutionHCT-116 (Colon)4.26[3]
H-7 Isoquinolinylsulfonyl at N1Lewis Lung CarcinomaNot specified[4]
Analog B Phenylacetamide at N1MCF-7 (Breast)Not specified[3]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Piperazine derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog This compound Analog Analog->PI3K inhibits

Neuroprotective Activity

Piperazine derivatives have shown promise as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[5] Their mechanisms of action often involve the modulation of neurotransmitter receptors and signaling pathways crucial for neuronal survival and function.

One area of investigation is the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating dendritic spine stability.[5] Agonists of TRPC6 have demonstrated beneficial effects in models of Alzheimer's disease.[5] Additionally, piperazine derivatives have been designed as multi-target antipsychotics with high affinities for dopamine D2 and serotonin 5-HT1A receptors.[6][7]

Table 2: Neuroprotective Activity of Representative Piperazine Analogs

Compound IDTarget/MechanismIn Vitro/In Vivo ModelObserved EffectReference
PPZ Analog TRPC6 Agonist5xFAD mouse hippocampal slicesRestores long-term potentiation[5]
Compound 29 D2, 5-HT1A, 5-HT2A receptor affinityApomorphine-induced climbing in miceReduced climbing behavior[7]
Compound 11 D2, 5-HT1A, 5-HT2A receptor affinityMK-801-induced hyperactivity in miceReduced hyperactivity[6]

Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (D2, 5-HT1A) Analog_Treatment Treat with Analog Receptor_Binding->Analog_Treatment Neuronal_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Induction Induce Neurotoxicity (e.g., with Amyloid-β) Neuronal_Culture->Toxicity_Induction Toxicity_Induction->Analog_Treatment Viability_Assay Assess Neuronal Viability (e.g., MTT Assay) Analog_Treatment->Viability_Assay Animal_Model Animal Model of Neurodegeneration (e.g., 5xFAD mice) Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histology Histological Analysis Behavioral_Tests->Histology

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperazine derivatives have been explored for their antibacterial and antifungal activities.[8]

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]

Table 3: Antimicrobial Activity of Representative Piperazine Analogs

Compound IDSubstitution PatternTarget MicroorganismMIC (µg/mL)Reference
Analog C N-aryl substitutionStaphylococcus aureus1-5[9]
Analog D N-arylacetamideEscherichia coli>100[10]
Analog E Chalcone moietyCandida albicans2.22[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11][12][13][14]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analogs (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[19][20][21][22][23]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound analogs

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase enzyme, the test compound, and the kinase substrate.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP). The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Analogs of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse libraries for screening against various therapeutic targets. The data presented in this guide highlight the potential of these analogs as anticancer, neuroprotective, and antimicrobial agents. Further optimization of the substitution patterns on the this compound scaffold, guided by structure-activity relationship studies and mechanistic investigations, will be crucial for the development of clinically viable drug candidates. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these versatile compounds.

References

Comparative SAR Analysis: Tailoring the 5-Methylpiperazin-2-one Scaffold for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Methylpiperazin-2-one Derivatives for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. This class of compounds, built upon the versatile piperazine scaffold, has demonstrated a wide spectrum of pharmacological activities, making it a focal point in modern medicinal chemistry.[1][2] This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and biological function, supported by experimental data and detailed protocols.

The piperazine ring is a privileged structure in drug discovery due to its unique physicochemical properties. The two nitrogen atoms offer opportunities for hydrogen bonding, while the ring's conformational flexibility allows it to interact with various biological targets.[2] The introduction of a methyl group at the 5-position and a ketone at the 2-position creates the this compound core, a scaffold that has been successfully exploited to develop agents with anticancer, antimicrobial, and central nervous system (CNS) activities.[3] This guide will dissect the critical structural modifications that govern the potency and selectivity of these derivatives across different therapeutic areas.

The art of medicinal chemistry lies in the rational modification of a core structure to optimize its interaction with a biological target. The this compound scaffold serves as an excellent case study for this principle. Below, we compare how different substitutions on this nucleus dictate its therapeutic potential.

Anticancer Activity: The Impact of Electronic Properties and Steric Factors

The development of novel cytotoxic agents is a cornerstone of cancer research. Piperazin-2-one derivatives have emerged as promising candidates, with their efficacy being highly dependent on the nature of the substituents.[4][5]

A key strategy involves the bioisosteric replacement of known pharmacophores on established anticancer drugs with the piperazinone ring.[4][5] For instance, studies have explored these derivatives as farnesyltransferase (FTase) inhibitors. The core insight from these investigations is that the electronic properties of the groups attached to the piperazinone nitrogen and adjacent positions are paramount.

Key SAR Insights for Anticancer Activity:

  • N1-Position Substitutions: The substituent at the N1 position of the piperazinone ring plays a crucial role in determining cytotoxic potency. Aromatic groups, such as a 3-chlorophenyl ring, often serve as a foundational element.

  • N4-Position Substitutions: Modifications at the N4 position have yielded significant insights. Attaching a side chain that terminates in a polar, electron-rich group can dramatically enhance cytotoxicity.

  • Bioisosteric Replacements: Replacing an ester group with moieties like guanidine, thiourea, and hydrazide has been shown to increase cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines.[4][5] This is likely due to the increased ability of these groups to form hydrogen bonds and electrostatic interactions within the target's active site.

  • Selectivity: Encouragingly, many of these potent derivatives exhibit lower cytotoxicity against normal cell lines (e.g., MRC-5) compared to cancer cells, suggesting a favorable therapeutic window.[4][5]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Piperazin-2-one Derivatives

Compound IDN4-Side Chain Terminal GroupHT-29 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung)
Parent Ester -COOCH₃> 500> 500> 500
Derivative A Guanidine< 500< 500> 500
Derivative B Thiourea< 500< 500> 500
Derivative C Hydrazide< 500< 500> 500
Derivative D Urea< 500< 500> 500

Data synthesized from findings reported in studies on piperazinone-based cytotoxic agents.[4][5]

SAR_Anticancer SAR of this compound Derivatives as Anticancer Agents core This compound Core N1 N4 node_n1 N1 Substitutions Aryl Group (e.g., 3-Chlorophenyl) Essential for core activity core:n1->node_n1 node_n4 N4 Substitutions Side chain with terminal functional group core:n4->node_n4 groups Terminal Functional Groups Guanidine Thiourea Hydrazide Urea Increased H-bonding & Polarity Leads to Enhanced Cytotoxicity node_n4->groups activity Biological Activity|{Increased Cytotoxicity in Cancer Cells (HT-29, A549)|Lower Cytotoxicity in Normal Cells (MRC-5)} groups->activity improves SAR_Antimicrobial SAR of Piperazine Derivatives as Antimicrobial Agents core Piperazine Core substituent Aryl Ring Substituent core->substituent ewg Electron-Withdrawing Groups (EWGs)|{Cl, Br, NO₂}|{Increases Potency} substituent->ewg favors edg Electron-Donating Groups (EDGs)|{OCH₃, CH₃}|{Decreases Potency} substituent->edg disfavors activity Enhanced Antimicrobial Activity|{Gram-positive, Gram-negative, Fungal Pathogens} ewg->activity SAR_CNS SAR of Arylpiperazine Derivatives for CNS Activity core 1-Arylpiperazine Moiety aryl Aryl Substituents 2-OCH₃-Ph 3-CF₃-Ph 2-Cl-Ph Dictates primary receptor affinity core->aryl linker Linker e.g., Ethyl chain core->linker receptors Target Receptors Dopamine D₂ Serotonin 5-HT₂ₐ aryl->receptors modulate affinity for terminal Terminal Moiety e.g., Benzimidazole Fine-tunes selectivity linker->terminal terminal->receptors modulate affinity for activity Desired Profile|{High 5-HT₂ₐ / D₂ Affinity Ratio|Atypical Antipsychotic Potential} receptors->activity determines MTT_Workflow MTT Assay Experimental Workflow node1 1. Cell Seeding (e.g., A549, 10,000 cells/well) in 96-well plate node2 2. Incubation (24h, 37°C, 5% CO₂) Allow cells to attach node1->node2 node3 3. Compound Treatment Add serial dilutions of piperazinone derivatives node2->node3 node4 4. Incubation (48-72h, 37°C, 5% CO₂) node3->node4 node5 5. Add MTT Reagent (20 µL of 5 mg/mL solution) node4->node5 node6 6. Incubation (3-4h, 37°C) Formation of formazan crystals node5->node6 node7 7. Solubilize Formazan (Add 150 µL DMSO) node6->node7 node8 8. Read Absorbance (570 nm) node7->node8 node9 9. Data Analysis Calculate IC₅₀ values node8->node9

References

A Comparative Guide to X-ray Crystallography for the Absolute Configuration of (5S)-5-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in the spatial orientation of substituents around a stereocenter can mean the difference between a potent therapeutic and an inert or even harmful compound.[1] It is therefore imperative to unambiguously determine the absolute configuration of chiral drug candidates. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent techniques for this purpose, using the chiral molecule (5S)-5-Methylpiperazin-2-one as a central case study.

(5S)-5-Methylpiperazin-2-one is a chiral heterocyclic compound, and as a derivative of piperazine, a common scaffold in medicinal chemistry, its stereochemistry is of significant interest.[2][3][4] This guide will delve into the experimental nuances and theoretical underpinnings of assigning its 'S' configuration with confidence.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.

The Principle of Anomalous Dispersion

For chiral molecules, the determination of absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[5][8][9][10] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[5][10] This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[9] The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute structure of the molecule.[11]

The Flack Parameter: A Quantitative Measure

The Flack parameter, x, is a critical value refined during the crystallographic analysis that quantifies the absolute configuration.[11][12][13] It represents the molar fraction of the inverted enantiomer in the crystal.

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[11]

  • A value near 1 suggests that the inverted structure is the correct one.[11]

  • A value around 0.5 may indicate a racemic crystal or twinning.[11]

It is crucial to consider the standard uncertainty of the Flack parameter for a reliable assignment.[12][13]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a confirmed absolute configuration involves several meticulous steps.

Diagram 1: Experimental Workflow for X-ray Crystallography

workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Crystallization Crystallization of (5S)-5-Methylpiperazin-2-one Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Visual Inspection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounting Data_Processing Data Reduction and Scaling Data_Collection->Data_Processing Integration Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refinement of Atomic Parameters Structure_Solution->Structure_Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Refinement->Absolute_Config Analysis of Bijvoet Pairs vcd_workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Dissolve (5S)-5-Methylpiperazin-2-one in suitable solvent (e.g., CDCl3) VCD_Measurement Measure Experimental VCD Spectrum Sample_Prep->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Conformational_Search Perform Conformational Search for one enantiomer (e.g., S) DFT_Calculation DFT Calculation of VCD Spectrum for each conformer Conformational_Search->DFT_Calculation Boltzmann_Avg Generate Boltzmann-Averaged Calculated VCD Spectrum DFT_Calculation->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

References

A Comparative Guide to the Synthetic Efficacy of 5-Methylpiperazin-2-one Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 5-Methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry, is no exception. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the leading synthetic routes to this compound, supported by experimental data, to inform strategic decisions in research and process development.

Introduction to this compound

The piperazin-2-one core is a privileged scaffold in numerous biologically active compounds and approved drugs. The introduction of a methyl group at the 5-position introduces a chiral center, significantly expanding the accessible chemical space and allowing for stereospecific interactions with biological targets. Consequently, the development of efficient, scalable, and enantiomerically pure synthetic routes to (R)- and (S)-5-methylpiperazin-2-one is of paramount importance.

This guide will dissect and compare four prominent synthetic strategies:

  • Reductive Amination of Alanine Derivatives

  • Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

  • One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening Cyclization (DROC)

  • Classical Cyclization of Ethylenediamine Derivatives

The efficacy of these routes will be evaluated based on yield, purity (including enantiomeric excess), scalability, cost-effectiveness, and safety considerations.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for the most effective methods for synthesizing this compound.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Enantiomeric Excess (ee) Scalability Key Advantages Key Disadvantages
Reductive Amination of Alanine Derivatives L- or D-Alanine methyl ester, Protected ethanolamineSodium triacetoxyborohydride, Pd/C90-91%[1][2]>98%[1][2]Demonstrated on multi-gram scaleHigh yield and enantioselectivity, readily available chiral starting materials.Multi-step process, requires protecting groups.
Asymmetric Hydrogenation 5-Methyl-pyrazin-2-olChiral Palladium Catalyst (e.g., Pd(OCOCF3)2/(S)-synphos)~93%[3]~90%[3]Demonstrated on gram scale, reported as scalableHigh yield and enantioselectivity in a single hydrogenation step.Requires high-pressure hydrogenation equipment and expensive chiral catalysts.
One-Pot Knoevenagel/DROC Aldehyde, (phenylsulfonyl)acetonitrile, Ethylenediamine derivativeQuinine-derived urea catalyst, Cumyl hydroperoxideUp to 90% (for derivatives)[4]Up to 99% (for derivatives)[4]Demonstrated on mmol scaleHigh enantioselectivity, one-pot procedure.Multi-component reaction, optimization can be complex.
Classical Cyclization Ethylenediamine derivative, Ethyl chloroacetateBase (e.g., triethylamine, ammonia)~80% (for 2-piperazinone)[5]AchiralScalableInexpensive starting materials, straightforward procedure.Produces a racemic mixture, requiring subsequent resolution for chiral applications.

In-Depth Analysis of Key Synthetic Routes

Reductive Amination of Alanine Derivatives

This route stands out for its high yield and exceptional enantioselectivity, leveraging the readily available chiral pool of alanine. The synthesis is a multi-step process that involves the formation of a chiral diamine intermediate, followed by deprotection and cyclization.

Causality of Experimental Choices: The use of a protecting group on the ethanolamine is crucial to prevent side reactions and ensure regioselective amination. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and high selectivity for imines over other functional groups, which is critical for achieving a clean reaction with high yield.[6][7] The final deprotection and cyclization step under hydrogenation conditions is efficient and often proceeds with high fidelity.

Self-Validating System: The high purity and enantiomeric excess of the final product are a direct consequence of the stereochemical integrity maintained throughout the reaction sequence, starting from an enantiomerically pure amino acid derivative. The progress of each step can be readily monitored by standard analytical techniques such as HPLC and NMR, allowing for process control and optimization.

Reductive_Amination_Route A Protected Ethanolamine B Oxidation A->B C Protected Aminoacetaldehyde B->C E Reductive Amination (Sodium Triacetoxyborohydride) C->E D Alanine Methyl Ester D->E F Chiral Diamine Intermediate E->F G Deprotection & Cyclization (Pd/C, H2) F->G H (R)- or (S)-5-Methylpiperazin-2-one G->H Asymmetric_Hydrogenation_Route A 5-Methyl-pyrazin-2-ol B Asymmetric Hydrogenation (Chiral Pd Catalyst, H2) A->B C Chiral this compound B->C

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays of Novel 5-Methylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's cytotoxic potential is a critical early step in the drug discovery pipeline.[1][2] This guide provides an in-depth comparison of key in vitro cytotoxicity assays, tailored specifically for the analysis of novel 5-methylpiperazin-2-one derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to support your research endeavors.

The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its presence in numerous anticancer compounds.[3] The exploration of novel derivatives, such as the this compound series, necessitates a robust and logical approach to cytotoxicity screening to identify promising candidates for further development.[4][5]

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and meaningful data. The choice depends on the specific research question, the expected mechanism of action of the compound, and the available laboratory resources. Here, we compare three widely used assays: MTT, LDH, and apoptosis assays.

Assay Principle Advantages Limitations Best For
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7][8][9]Rapid, inexpensive, high-throughput, and widely used.[2]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. The insoluble formazan product requires a solubilization step.[7]Initial screening of large compound libraries to assess overall cell viability and proliferation.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[10][11]Non-destructive to remaining cells, allowing for kinetic studies. Measures a direct marker of cell death.Less sensitive for early apoptotic events where the membrane is still intact. Background LDH in serum can interfere.[12]Assessing compound-induced necrosis or late-stage apoptosis leading to membrane rupture.
Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Detects specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) or the activation of caspases.[13][14][15]Provides mechanistic insights into the mode of cell death. Can distinguish between early and late apoptosis, and necrosis.[1]More complex and time-consuming than viability assays. May require specialized equipment like a flow cytometer.Elucidating the mechanism of action of lead compounds and confirming apoptosis induction.

Experimental Design: The Foundation of Trustworthy Data

A well-designed experiment is a self-validating system. For in vitro cytotoxicity assays, this involves careful consideration of cell line selection, compound concentration ranges, and the inclusion of appropriate controls.

Cell Line Selection

The choice of cell line is critical and should be guided by the therapeutic target of the novel compounds.[16][17] For anticancer drug screening, a panel of cancer cell lines from different tissue origins is often employed to assess the spectrum of activity.[4] For instance, when evaluating the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, researchers have utilized cell lines from liver, breast, colon, gastric, and endometrial cancers.[4] It is also prudent to include a non-cancerous cell line to assess for selective toxicity.

Concentration Range and Controls

Determining an appropriate concentration range for the test compounds is crucial for generating a complete dose-response curve and accurately calculating the IC50 value (the concentration that inhibits 50% of cell viability).[1][18] A common starting point is a wide range of serial dilutions (e.g., 0.1 µM to 100 µM).[8]

Essential Controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced cytotoxicity.[8]

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.[19][20]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.[1][21]

In-Depth Protocol: The MTT Assay for Cytotoxicity Screening

The MTT assay is a robust and widely adopted method for initial cytotoxicity screening.[6][9] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials:
  • 96-well flat-bottom plates

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Novel this compound derivatives (and Doxorubicin as a positive control) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for your chosen cell line to ensure they are not over-confluent at the end of the experiment.[22] A common starting range is 5,000 to 10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the novel this compound derivatives and the positive control (Doxorubicin) in complete culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound concentrations to the respective wells. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][23]

    • Incubate the plate for an additional 3-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into purple formazan crystals.[7][8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][23]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the in vitro cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment (24-72h) Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay Treatment->Apoptosis Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Calculation Data_Acquisition->IC50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Interpreting the Data: A Comparative Analysis

The primary output of these assays is often the IC50 value, which provides a quantitative measure of a compound's potency.[1] The results are typically presented in a tabular format for easy comparison.

Hypothetical Data for Novel this compound Derivatives:

Compound MCF-7 (Breast Cancer) IC50 (µM) HCT-116 (Colon Cancer) IC50 (µM) HepG2 (Liver Cancer) IC50 (µM) MRC-5 (Normal Lung Fibroblast) IC50 (µM)
Derivative A 5.2 ± 0.48.1 ± 0.612.5 ± 1.1> 100
Derivative B 15.8 ± 1.222.4 ± 1.835.1 ± 2.5> 100
Derivative C 0.9 ± 0.11.5 ± 0.22.3 ± 0.355.7 ± 4.3
Doxorubicin 0.5 ± 0.050.8 ± 0.071.1 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, Derivative C shows the highest potency across all cancer cell lines, approaching the efficacy of the positive control, Doxorubicin. Importantly, Derivatives A and B exhibit high selectivity, with IC50 values greater than 100 µM for the normal cell line, suggesting a favorable therapeutic window. Derivative C, while potent, shows some toxicity towards the normal cell line, which would be a critical consideration for further development.

Delving Deeper: Mechanistic Insights through Apoptosis

For promising candidates like Derivative C, understanding the mechanism of cell death is the next logical step. Many anticancer agents, including some piperazine derivatives, induce apoptosis, or programmed cell death.[3]

A common signaling cascade involved in apoptosis is the intrinsic pathway, which is initiated by intracellular stress and culminates in the activation of effector caspases, leading to the dismantling of the cell.

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Troubleshooting and Ensuring Data Integrity

In any experimental setting, unexpected results can occur. High variability between replicate wells, low absorbance readings, or inconsistent results are common issues in cytotoxicity assays.[22] These can often be traced back to inconsistent cell seeding, pipetting errors, or reagent issues.[22] Regular pipette calibration, ensuring a homogenous cell suspension, and using fresh reagents are critical for maintaining data integrity.[22][24]

Conclusion

The in vitro cytotoxicity assessment of novel this compound derivatives is a multi-faceted process that requires careful planning, execution, and interpretation. By selecting the appropriate assays, designing robust experiments with proper controls, and understanding the underlying biological principles, researchers can confidently identify promising candidates for the next stages of drug development. This guide provides a framework for conducting these essential studies with scientific rigor and a clear understanding of the causality behind each experimental choice.

References

5-Methylpiperazin-2-one versus piperazin-2-one in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists: 5-Methylpiperazin-2-one vs. Piperazin-2-one in Drug Design

In the landscape of modern medicinal chemistry, the piperazine ring is a celebrated "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms, which often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4] A common variant of this scaffold is the piperazin-2-one core, which incorporates an amide group and offers a rigidified structure for precise ligand presentation.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the parent piperazin-2-one scaffold and its C5-methylated analogue, this compound. The strategic addition of a single methyl group—a seemingly minor modification—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. We will explore the causal mechanisms behind these changes, supported by experimental data and detailed protocols, to empower rational decision-making in drug design.

Structural and Physicochemical Foundations

The fundamental difference between the two scaffolds is the presence of a methyl group at the C5 position. This substitution directly impacts key physicochemical parameters that govern a molecule's behavior in a biological system.

Table 1: Comparative Physicochemical Properties

PropertyPiperazin-2-oneThis compoundRationale for Change
Molecular Formula C₄H₈N₂OC₅H₁₀N₂OAddition of a -CH₂- group.
Molecular Weight 100.12 g/mol 114.15 g/mol [5]Increased mass from the methyl group.
cLogP (Lipophilicity) -1.5 (Predicted)-0.7 (Predicted)[5]The alkyl methyl group increases lipophilicity (reduces polarity).
TPSA 41.1 Ų41.1 Ų[5]The polar surface area remains unchanged as no polar atoms are added.
H-Bond Donors 22The two ring nitrogens remain as potential donors.
H-Bond Acceptors 22The two nitrogens and one carbonyl oxygen are acceptors.

The primary takeaway from this comparison is the increase in lipophilicity (higher cLogP) upon methylation. This single change can cascade into significant effects on solubility, cell permeability, and metabolic stability—a central theme of this guide.

The Decisive Impact of C5-Methylation in Drug Design

The decision to use this compound over its unsubstituted counterpart is typically driven by a specific hypothesis related to improving a lead compound's drug-like properties. Below, we dissect the three most critical areas of impact.

Enhancing Metabolic Stability: The "Metabolic Blocking" Strategy

A frequent liability of piperazine and its derivatives is their susceptibility to oxidation by Cytochrome P450 (CYP) enzymes in the liver.[6][7] The carbon atoms adjacent to the nitrogen atoms are often metabolic "hotspots." By introducing a methyl group at the C5 position, we can physically obstruct the CYP active site from accessing this vulnerable position.

This strategy, known as "metabolic blocking," is a cornerstone of modern medicinal chemistry used to decrease the rate of metabolic clearance, thereby extending the compound's half-life (t₁/₂) and increasing its overall exposure in the body.[8]

G compound1 Piperazin-2-one Scaffold cyp CYP450 Enzyme compound1->cyp Binds to active site metabolism Oxidative Metabolism (at C5 'soft spot') cyp->metabolism no_metabolism Metabolism Blocked cyp->no_metabolism clearance Rapid Clearance metabolism->clearance compound2 This compound Scaffold block Methyl group (Steric Shield) compound2->block block->cyp Steric hindrance prevents binding stability Enhanced Stability (Longer Half-life) no_metabolism->stability

Table 2: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound IDScaffoldHLM t₁/₂ (min)HLM CLint (µL/min/mg protein)
LEAD-01 Piperazin-2-one886.6
LEAD-02 This compound4515.4
HLM: Human Liver Microsomes. Data are representative and intended for comparative purposes.

The data clearly illustrates the potential of C5-methylation. LEAD-02, containing the methylated scaffold, shows a significantly longer half-life and lower intrinsic clearance (CLint), predicting better in vivo stability compared to its unmethylated parent, LEAD-01.

Modulating Target Affinity and Selectivity

The introduction of a methyl group can directly influence how a molecule interacts with its biological target.

  • Enhanced Affinity: If the target's binding pocket contains a small, hydrophobic region, the methyl group can engage in favorable van der Waals interactions, "filling" the pocket and increasing binding affinity (potency).

  • Improved Selectivity: This same hydrophobic interaction can be used to engineer selectivity. If the intended target has this pocket but a closely related off-target (which could cause side effects) does not, the methylated compound will preferentially bind to the desired target.

  • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the added bulk of the methyl group can cause a clash, preventing optimal binding and reducing or abolishing activity. This is a critical consideration and necessitates experimental validation.

Table 3: Representative Receptor Binding Data

Compound IDScaffoldTarget A Kᵢ (nM)Off-Target B Kᵢ (nM)Selectivity (B/A)
LEAD-01 Piperazin-2-one25502x
LEAD-02 This compound5500100x
Kᵢ: Inhibitory constant; a lower value indicates higher binding affinity. Data are representative.

In this example, methylation not only improved potency at Target A by 5-fold but also dramatically increased selectivity by disfavoring binding at Off-Target B.

Impact on ADME Properties

The increased lipophilicity of the this compound scaffold can influence other ADME parameters:

  • Aqueous Solubility: A potential drawback of increasing lipophilicity is a decrease in aqueous solubility. This is a critical trade-off that must be monitored, as poor solubility can hinder formulation and absorption.

  • Membrane Permeability: Higher lipophilicity often correlates with improved passive diffusion across cell membranes. This can lead to better oral absorption and, in the context of CNS targets, enhanced ability to cross the blood-brain barrier.[9]

Essential Experimental Protocols

To empirically validate the hypotheses discussed above, rigorous in vitro assays are indispensable. The following are standardized, step-by-step protocols for assessing the key parameters.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes.[10][11][12]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled HLM (e.g., from Corning or BioIVT) on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted HLM solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 4-fold excess of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide). The cold solvent precipitates the microsomal proteins, halting all enzymatic activity.[13]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.[14]

    • Calculate intrinsic clearance: CLint = (0.693 / t₁/₂) / (mg/mL protein concentration).[14]

G start Prepare HLM, Compound, NADPH pre_incubate Pre-incubate Compound + HLM @ 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate @ 37°C (Take Aliquots at Time Points) initiate->incubate quench Quench with Cold Acetonitrile + Internal Std. incubate->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze end Calculate t1/2 & CLint analyze->end

Protocol 2: Competitive Radioligand Binding Assay

This assay determines a compound's binding affinity (Kᵢ) for a specific receptor.[15][16]

Objective: To measure the inhibitory constant (Kᵢ) of a test compound.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Prepare a stock solution of a known radioligand (e.g., ³H- or ¹²⁵I-labeled) that binds to the target.

    • Prepare serial dilutions of the test compound (e.g., 10 concentrations over a 5-log unit range).

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, cell membranes, and the radioligand.

    • Non-Specific Binding (NSB) Wells: Add buffer, membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate the receptors.

    • Test Compound Wells: Add buffer, membranes, radioligand, and the various concentrations of your test compound.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound vs. Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes (and any bound radioligand) are trapped on the filter, while the unbound radioligand passes through.[16]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability and provides a general measure of a compound's toxicity.[17][18][19]

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Methodology:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][19]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization:

    • Carefully remove the media.

    • Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading:

    • Shake the plate gently to ensure complete dissolution.

    • Read the absorbance of the purple solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.[19]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the test compound to determine the CC₅₀.

Synthesis Considerations

While piperazin-2-one is a readily available chemical intermediate, the synthesis of chiral this compound requires more specialized asymmetric methods to control the stereochemistry at the C5 position.[22][23] This is a crucial factor, as biological systems are chiral, and often only one enantiomer ((S) or (R)) will have the desired biological activity. While adding synthetic complexity and cost, the potential benefits in potency, selectivity, and pharmacokinetics often justify the investment.

Conclusion

The choice between piperazin-2-one and this compound is a strategic decision in drug design, not a simple substitution. It represents a classic optimization challenge with clear trade-offs.

  • Piperazin-2-one serves as an excellent foundational scaffold, offering favorable physicochemical properties and synthetic accessibility.

  • This compound is a powerful tool for addressing specific liabilities, most notably poor metabolic stability. It can also be leveraged to fine-tune target affinity and selectivity.

The decision-making process must be data-driven. The introduction of a C5-methyl group may solve a metabolism problem but could simultaneously reduce solubility or abolish target binding due to steric hindrance. Therefore, a parallel synthesis and testing strategy, guided by the robust experimental protocols outlined in this guide, is the most effective path to identifying the optimal scaffold for a given drug discovery program.

References

A Comparative Guide to the Characterization of N-methylpiperazine Analogs using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous N-methylpiperazine Scaffold

The N-methylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceutical agents, from antihistamines like cyclizine to blockbuster drugs like sildenafil (Viagra).[1] Its prevalence stems from its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. Given its importance, the unambiguous structural characterization of novel N-methylpiperazine analogs is a critical step in the drug discovery and development pipeline.[2][3]

This guide provides an in-depth comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of N-methylpiperazine derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to equip researchers, scientists, and drug development professionals with the insights needed for confident and comprehensive characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] It provides a detailed map of the atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). The resulting spectrum reveals not just the types of atoms present but also their immediate electronic environment and how they are connected to one another.

¹H and ¹³C NMR Fingerprints of the N-methylpiperazine Core

The unsubstituted N-methylpiperazine core presents a simple, yet characteristic, set of signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: In a deuterated solvent like chloroform (CDCl₃), the spectrum typically shows:

    • A singlet for the N-methyl (N-CH₃) protons, usually appearing upfield around δ 2.29 ppm.[4]

    • Two multiplets, often appearing as triplets, for the two sets of chemically equivalent methylene (CH₂) protons on the piperazine ring. The protons at positions 2 and 6 are adjacent to the N-methyl group, while those at 3 and 5 are adjacent to the secondary amine (NH). These typically resonate around δ 2.45 and δ 2.65 ppm, respectively.[4]

    • A broad singlet for the NH proton, the chemical shift of which is variable and concentration-dependent.[4]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is even simpler, showing:

    • A signal for the N-methyl carbon.

    • Signals for the piperazine ring carbons. The symmetry of the unsubstituted ring often results in fewer signals than the number of carbons.

The Influence of Substitution: Decoding the Analogs

When substituents are introduced onto the piperazine ring, this symmetry is broken, and the NMR spectrum becomes more complex and informative. For instance, attaching an aryl group to the second nitrogen atom dramatically alters the chemical shifts of the adjacent protons and carbons due to electronic effects and anisotropic shielding from the aromatic ring. These shifts provide crucial information about the point of attachment and the conformation of the molecule. For example, in a series of N-methylpiperazine chalcones, the N-CH₂ protons of the piperazine ring were observed as triplets at distinct chemical shifts (e.g., 3.41 and 2.56 ppm), clearly differentiating them due to the influence of the larger substituent.[5]

Experimental Protocol: NMR Analysis

A rigorous and reproducible NMR analysis is predicated on careful sample preparation and standardized acquisition parameters.

  • Sample Preparation: Dissolve 5-10 mg of the purified N-methylpiperazine analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to δ 0.00 ppm.[2] Alternatively, the residual solvent peak can be used for referencing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[4]

  • 2D NMR (Optional but Recommended): For complex analogs, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.

Data Presentation: Comparative NMR Data

The following table summarizes typical NMR spectral data for N-methylpiperazine and a representative analog, illustrating the effect of substitution.

CompoundProton Assignment¹H Chemical Shift (δ) ppm (in CDCl₃)Multiplicity¹³C Chemical Shift (δ) ppm
N-Methylpiperazine N-CH₃~2.29s~46.1
H-2, H-6~2.45t~55.0
H-3, H-5~2.65t~55.0
1-(4-fluorophenyl)ethan-1-one derivative [5]N-CH₃2.36s46.15
N-CH₂ (piperazine)2.56t47.16
N-CH₂ (piperazine)3.41t54.73

Part 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It serves two primary purposes in structural characterization:

  • Molecular Weight Determination: It provides the exact molecular weight of the compound, allowing for the confirmation of its elemental formula.

  • Structural Information: It fragments the molecule in a predictable manner, and the resulting fragmentation pattern serves as a "fingerprint" that can help identify the compound and reveal its substructures.

Molecular Ion and Fragmentation Patterns

In electrospray ionization (ESI) mass spectrometry, which is commonly coupled with liquid chromatography, molecules are typically protonated to form a pseudomolecular ion, [M+H]⁺. The m/z value of this ion directly corresponds to the molecular weight of the analog plus the mass of a proton.

The true diagnostic power of MS lies in tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation of N-methylpiperazine analogs is characterized by the cleavage of C-N bonds within the piperazine ring and the bonds connecting the ring to its substituents.[6]

A common and highly characteristic fragmentation pathway for many N-substituted piperazine derivatives is the neutral loss of the N-methylpiperazine moiety (100 Da).[7][8] For phenylpiperazines, common fragment ions are observed at m/z 119, 70, and 56, corresponding to different parts of the cleaved piperazine ring.[6] Analyzing these fragments allows scientists to piece together the structure of the original molecule.

The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[9][10] This is particularly useful when analyzing reaction mixtures or libraries of compounds. The LC system separates the individual analogs, which are then sequentially introduced into the mass spectrometer for analysis.[11] This ensures that the resulting mass spectra are from pure compounds, simplifying interpretation.

Experimental Protocol: LC-MS Analysis
  • Standard Solution Preparation: Prepare a stock solution of the N-methylpiperazine analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9] Further dilute this stock to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The formic acid aids in the protonation of the analytes for positive ion ESI.

    • Gradient Elution: Start with a low percentage of organic mobile phase (B) and gradually increase the concentration to elute compounds of increasing hydrophobicity. A representative gradient might be: 5% B to 95% B over 5-10 minutes.[9]

  • Mass Spectrometer Settings:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Data Acquisition: Acquire data in full scan mode to detect the [M+H]⁺ ions of all eluting compounds.

    • MS/MS Acquisition: Perform data-dependent MS/MS, where the instrument automatically selects the most intense ions from the full scan to fragment and acquire their product ion spectra.

Data Presentation: Comparative MS Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
N-Methylpiperazine C₅H₁₂N₂100.16101.158, 43, 56, 44[12]
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂176.26177.191, 134, 119[6][7]
1-(3-chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂196.68197.1154, 140, 119, 70, 56[6]

Part 3: A Synergistic Workflow for Unambiguous Characterization

Neither NMR nor MS alone can provide a complete structural picture with absolute certainty. NMR excels at defining the precise connectivity and stereochemistry of a molecule but is insensitive to its overall mass. Conversely, MS provides the exact mass and fragmentation clues but offers limited information on the specific arrangement of atoms. Therefore, a synergistic approach is the gold standard.

The logical workflow begins with MS to quickly confirm the molecular weight of the synthesized or isolated compound, verifying that the target molecule has been formed. Following this, comprehensive NMR analysis (¹H, ¹³C, and 2D experiments) is performed to confirm the detailed atomic connectivity and finalize the structural assignment.

Workflow for Characterization of N-methylpiperazine Analogs

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS NMR NMR Analysis (1H, 13C, 2D) Purification->NMR MS_Data Confirm Molecular Weight & Fragmentation LCMS->MS_Data NMR_Data Assign Structure & Confirm Connectivity NMR->NMR_Data Final_Structure Final Structure Confirmation MS_Data->Final_Structure NMR_Data->Final_Structure caption Characterization Workflow

A typical workflow for the structural characterization of novel N-methylpiperazine analogs.
Illustrative Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for a substituted N-methylpiperazine analog in MS/MS analysis.

G Parent [M+H]⁺ (Substituted N-Methylpiperazine) Frag1 Fragment A (Substituent Cation) Parent->Frag1 Neutral Loss of N-Methylpiperazine (100 Da) Frag2 Fragment B (Piperazine Ring Fragments) Parent->Frag2 Ring Cleavage Frag3 Fragment C (e.g., m/z 58, [C₃H₈N]⁺) Frag2->Frag3 Further Fragmentation caption Common Fragmentation Pathway

A simplified diagram showing common fragmentation routes for N-methylpiperazine analogs in MS/MS.

Conclusion

The characterization of N-methylpiperazine analogs is a critical task in pharmaceutical sciences. NMR spectroscopy and mass spectrometry are indispensable and complementary techniques that, when used in concert, provide an unparalleled level of structural detail.[4] MS rapidly confirms molecular identity via mass determination, while NMR provides the definitive blueprint of atomic connectivity. A thorough understanding and application of both methodologies, as outlined in this guide, ensure the scientific integrity of the data and accelerate the journey from a novel molecule to a potential therapeutic agent.

References

The Ascendant Role of Piperazine Analogs in Oncology: A Comparative Guide to Antiproliferative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, the piperazine moiety has emerged as a "privileged scaffold"—a versatile structural framework consistently found in a multitude of biologically active compounds, including a growing number of FDA-approved cancer therapies.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its flexible binding features, allow piperazine-containing molecules to interact with a wide array of biological targets implicated in cancer pathogenesis.[1][4]

This guide provides an in-depth comparison of several novel classes of piperazine analogs, contextualizing their antiproliferative performance with supporting experimental data. We will delve into the causality behind the experimental designs used to validate these compounds, offering a transparent view of their therapeutic potential for researchers, scientists, and drug development professionals.

The Mechanistic Versatility of Piperazine Scaffolds

The power of the piperazine ring lies in its adaptability. Its derivatives have been shown to combat cancer through a variety of mechanisms, making it a rich source for developing targeted therapies. Key antiproliferative strategies include:

  • Induction of Apoptosis: Many piperazine analogs can trigger programmed cell death. One notable study demonstrated that a novel derivative, PCC, induces both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This was evidenced by the release of cytochrome c, activation of caspases 3/7, 8, and 9, and a reduction in the activation of the pro-survival NF-κB signaling pathway.[4]

  • Cell Cycle Arrest: The piperazine moiety is a component of molecules reported to inhibit the cell cycle, a critical process for tumor growth.[1] For instance, some derivatives can cause cells to accumulate in the G1 phase, preventing their progression into the DNA synthesis (S) phase and thereby halting proliferation.[4]

  • Targeted Enzyme Inhibition: Piperazine is a key structural component in numerous kinase inhibitors. For example, derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a protein often overactive in various cancers.[5] By blocking such pathways, these compounds can effectively shut down the signals that tell cancer cells to grow and divide.

cluster_0 Piperazine Analog Action Piperazine Novel Piperazine Analog Induce_Apoptosis Apoptosis Induction Piperazine->Induce_Apoptosis Triggers Arrest_Cell_Cycle Cell Cycle Arrest Piperazine->Arrest_Cell_Cycle Inhibits Inhibit_Kinase Kinase Signaling (e.g., EGFR) Piperazine->Inhibit_Kinase Blocks Caspase_Activation Caspase Cascade Activation Induce_Apoptosis->Caspase_Activation via G1_S_Block G1/S Checkpoint Arrest_Cell_Cycle->G1_S_Block e.g., at Downstream_Block Downstream Signal Transduction Inhibit_Kinase->Downstream_Block Prevents Cell_Death Programmed Cell Death Caspase_Activation->Cell_Death Leads to Inhibit_Proliferation Inhibition of Proliferation G1_S_Block->Inhibit_Proliferation Prevents Downstream_Block->Inhibit_Proliferation Prevents

Caption: Mechanisms of antiproliferative action for piperazine analogs.

Comparative Efficacy of Novel Piperazine Analogs

The true measure of a novel compound's potential lies in its performance. Below, we compare several recently developed piperazine derivatives, highlighting their efficacy against various cancer cell lines. For context, we include Gefitinib, an established EGFR inhibitor that also contains a piperazine-like morpholine ring, which is often used as a standard in these types of studies.[5][6]

Compound Class Specific Analog Target Cancer Cell Line Reported Efficacy (IC₅₀/GI₅₀) Reference
Vindoline-Piperazine Conjugate Compound 23Breast Cancer (MDA-MB-468)GI₅₀ = 1.00 µM[7][8][9]
Compound 25Non-Small Cell Lung Cancer (HOP-92)GI₅₀ = 1.35 µM[7][8][9]
Alepterolic Acid Derivative Compound 3nTriple-Negative Breast Cancer (MDA-MB-231)IC₅₀ = 5.55 µM[10]
Methyl Piperazine Derivative Compound A-11Colon Cancer (HCT-116)IC₅₀ = 4.26 µM[5]
Compound A-11Lung Cancer (A-549)IC₅₀ = 5.71 µM[5]
Phenylbenzamide Derivative Compound C-14Pancreatic Cancer (MIAPaCa-2)IC₅₀ < 1 µM[6][11]
Benchmark Control GefitinibColon Cancer (HCT-116)IC₅₀ = 10.51 µM[6][11]
GefitinibLung Cancer (A-549)IC₅₀ = 16.56 µM[6][11]
Analysis of Novel Analogs:
  • Vindoline-Piperazine Conjugates (Compounds 23 & 25): These compounds merge the natural product vindoline with N-substituted piperazines.[7][8] This hybridization results in potent growth inhibition at low micromolar concentrations across a wide range of cancer cell lines.[7][8][9] Notably, compound 23, containing a [4-(trifluoromethyl)benzyl]piperazine moiety, was particularly effective against the MDA-MB-468 breast cancer cell line.[7][8][9] Importantly, these compounds also demonstrated promising selectivity, showing significantly higher IC₅₀ values in non-tumor Chinese hamster ovary (CHO) cells, suggesting a favorable therapeutic window.[9][12]

  • Alepterolic Acid-Piperazine Derivatives (Compound 3n): This work showcases the modification of a natural diterpenoid, alepterolic acid, with an arylformyl piperazinyl group.[10] The resulting analog, compound 3n, displayed potent and selective activity against triple-negative breast cancer cells (MDA-MB-231), a particularly aggressive cancer subtype.[10] Mechanistic studies confirmed that its efficacy stems from the inhibition of cell growth and the induction of caspase-dependent apoptosis.[10]

  • Methyl Piperazine-Phenylbenzamide Derivatives (Compound A-11): Designed with structural similarities to EGFR inhibitors, this class of compounds demonstrated excellent antiproliferative activity.[5] Compound A-11 was significantly more potent than the standard drug gefitinib against both HCT-116 colon cancer and A-549 lung cancer cell lines, with IC₅₀ values of 4.26 µM and 5.71 µM, respectively.[5] Docking studies suggest these compounds fit well into the EGFR active site, providing a strong rationale for their mechanism of action.[5]

  • Piperazine-propoxy-phenylbenzamide Derivatives (Compound C-14): This series yielded a highly potent compound, C-14, which exhibited an IC₅₀ value of less than 1 µM against the MIAPaCa-2 pancreatic cancer cell line.[6][11] This level of potency is exceptional and marks it as a highly promising lead for a notoriously difficult-to-treat cancer.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of antiproliferative data hinges on robust and well-executed experimental protocols. The following methodologies represent the standard for evaluating the efficacy of novel compounds like the piperazine analogs discussed.

MTT Assay for Cell Viability and IC₅₀ Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. The causality is straightforward: viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the novel piperazine analogs and a benchmark control (e.g., Gefitinib) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours. This duration is chosen to allow sufficient time for the antiproliferative effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Piperazine Analogs A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E Mitochondrial Dehydrogenase (in viable cells) D->E F Yellow MTT -> Purple Formazan E->F G 5. Solubilize Formazan (e.g., with DMSO) F->G H 6. Read Absorbance (570 nm) G->H I 7. Calculate IC50 Value H->I

Caption: Workflow for determining cell viability via MTT Assay.

Western Blot Analysis for Mechanistic Insights

To validate that a compound works through a proposed mechanism, such as apoptosis, Western blotting is used to detect the levels of specific proteins. For example, an increase in cleaved caspase-3 and a decrease in the anti-apoptotic protein Bcl-2 would strongly support an apoptosis-based mechanism.

Step-by-Step Protocol:

  • Cell Culture and Lysis: Grow cells to ~80% confluency and treat them with the piperazine analog at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Bcl-2, anti-β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of target protein.

cluster_workflow Western Blot Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking (Non-specific sites) D->E F 6. Primary Antibody (Binds Target Protein) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Substrate & Chemiluminescence G->H I 9. Imaging & Analysis H->I

Caption: Workflow for protein expression analysis via Western Blot.

Conclusion and Future Directions

The piperazine scaffold continues to prove its immense value in the development of novel antiproliferative agents. The analogs presented here—from natural product hybrids to targeted EGFR inhibitors—demonstrate not only potent efficacy but also the chemical tractability of the piperazine ring for creating diverse and highly active molecules. Several of these novel compounds outperform established benchmarks in preclinical models, marking them as strong candidates for further investigation.

The path forward will involve optimizing these lead compounds to improve their pharmacokinetic properties and conducting in vivo studies to confirm their efficacy and safety in more complex biological systems. The consistent success of the piperazine moiety solidifies its position as a critical tool in the arsenal of medicinal chemists fighting to develop the next generation of cancer therapeutics.

References

Comparative analysis of enzyme inhibition by piperazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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The piperazinone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules targeting a diverse array of enzymes with significant therapeutic implications.[1][2][3] Its synthetic tractability and the ability of its dual nitrogen atoms to form key interactions within enzyme active sites make it a cornerstone for the design of potent and selective inhibitors.[1][2] This guide provides a comparative analysis of piperazinone derivatives as inhibitors of several key enzyme classes, supported by experimental data and detailed protocols for researchers in drug discovery.

Serine Proteases: Targeting the Coagulation Cascade

Serine proteases, such as Factor Xa (FXa) and thrombin, are critical enzymes in the blood coagulation cascade. Their inhibition is a major strategy for the prevention and treatment of thromboembolic diseases.[4][5][6] Piperazinone derivatives have emerged as highly effective inhibitors of these enzymes.

Factor Xa (FXa) Inhibition

FXa occupies a pivotal position in the coagulation cascade, making it an attractive target for anticoagulants.[7][8] Several piperazinone-based inhibitors have demonstrated impressive potency.

A notable example is M55113 , a 1-arylsulfonyl-3-piperazinone derivative, which exhibits a potent FXa inhibition with an IC50 of 0.06 µM.[4][7] Crucially, it shows high selectivity for FXa over other serine proteases like thrombin and trypsin.[4] Further structural modifications led to the discovery of M55551 , which incorporates an (R)-6-oxo-2-piperazinecarboxylic acid moiety and displays a tenfold increase in potency against FXa (IC50 = 0.006 µM) compared to its predecessor.

Comparative Data for Piperazinone-Based FXa Inhibitors:

DerivativeTarget EnzymeIC50 (µM)SelectivityReference
M55113Factor Xa0.06High vs. Thrombin & Trypsin[4][7]
M55551Factor Xa0.006High vs. Thrombin & Trypsin
Compound 34Factor Xa0.0009Not specified[9]
Thrombin Inhibition

Thrombin is another key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin.[5] Piperazide derivatives of 3-amidinophenylalanine have been synthesized as potent thrombin inhibitors, designed to offer improved pharmacokinetic properties over earlier benzamidine-type inhibitors.[5] Additionally, rigid piperazinedione templates have been utilized to design highly potent and selective peptidomimetic thrombin inhibitors.[10] While some piperazinone scaffolds have been explored for activity as antagonists of the thrombin receptor PAR1, the synthesized compounds in one study did not show activity.[11]

Aspartyl Proteases: A Focus on Alzheimer's Disease

Aspartyl proteases play crucial roles in various physiological processes. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[12][13]

BACE1 Inhibition

Several studies have reported the design and synthesis of piperazinone derivatives as BACE1 inhibitors.[12][14][15] One series incorporated mono- and bicyclic 6-substituted 2-oxopiperazines as novel P1′ and P2′ ligands, with one inhibitor showing a potent BACE1 inhibitory activity with a Ki of 2 nM.[12] Another study detailed N-(2-(piperazin-1-yl)phenyl)arylamide derivatives, where a thiophene-carboxamide derivative demonstrated superior BACE1 inhibition.[14] Molecular docking studies indicated that this compound forms favorable hydrogen bonding interactions with the catalytic residues Asp228 and Thr72 in the BACE1 active site.[14] Piperazine-substituted chalcones have also been identified as a new class of BACE1 inhibitors.[16]

Comparative Data for Piperazinone-Based BACE1 Inhibitors:

Derivative ClassTarget EnzymePotencyKey Structural FeatureReference
Mono- and bicyclic 2-oxopiperazinonesBACE1Ki = 2 nMN-benzyl-2-oxopiperazinone[12]
N-(2-(piperazin-1-yl)phenyl)arylamidesBACE1Superior inhibition at 10 & 40 µMThiophene-carboxamide[14]
Piperazine-substituted chalconesBACE1IC50 = 6.72 µMChalcone framework[16]

Other Enzyme Classes Targeted by Piperazinone Derivatives

The versatility of the piperazinone scaffold extends to the inhibition of other important enzyme classes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which regulate blood glucose.[17][18] Piperazinone derivatives have been designed and investigated as DPP-IV inhibitors.[19][20] In one study, molecular docking was used to design piperazinone derivatives with good predicted interactions with the DPP-IV receptor.[19] Another study reported the synthesis of piperazine sulfonamide derivatives that showed in vitro inhibitory activity against DPP-IV, with structure-activity relationships indicating that electron-withdrawing groups improved activity.[17][20]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[21][22] Several studies have explored piperazine and piperazinone derivatives as tyrosinase inhibitors.[21][23][24] One study reported a series of benzoyl and cinnamoyl piperazine/piperidine amides, with the most potent compound showing a pIC50 of 4.99 in the monophenolase assay.[21][22] Another study synthesized new piperazine derivatives, with those bearing a 1,2,4-triazole nucleus showing potent tyrosinase inhibition, with the most active compound exhibiting mixed-type inhibition with a Ki value of 9.54 µM.[23]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in treating neurological disorders.[16] A study on piperazine-substituted chalcones found that some derivatives were remarkable inhibitors of MAO-B, with IC50 values in the sub-micromolar range.[16] Kinetic studies revealed these compounds to be reversible and competitive inhibitors of MAO-B.[16]

Mechanistic Insights and Experimental Protocols

Understanding the mechanism of enzyme inhibition is crucial for drug development. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, which can be distinguished through kinetic analysis.

Diagram of Reversible Enzyme Inhibition Mechanisms:

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P I_comp Inhibitor (I) EI->E E_non Enzyme (E) ES_non Enzyme-Substrate Complex (ES) E_non->ES_non + S EI_non Enzyme-Inhibitor Complex (EI) E_non->EI_non + I S_non Substrate (S) ES_non->E_non P_non Product (P) ES_non->P_non ESI_non Enzyme-Substrate-Inhibitor Complex (ESI) ES_non->ESI_non + I I_non Inhibitor (I) EI_non->E_non EI_non->ESI_non + S ESI_non->ES_non ESI_non->EI_non E_un Enzyme (E) ES_un Enzyme-Substrate Complex (ES) E_un->ES_un + S S_un Substrate (S) ES_un->E_un P_un Product (P) ES_un->P_un ESI_un Enzyme-Substrate-Inhibitor Complex (ESI) ES_un->ESI_un + I I_un Inhibitor (I) ESI_un->ES_un

Caption: Modes of reversible enzyme inhibition.

Standard Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Workflow for IC50 Determination:

G A Prepare Reagents: Enzyme, Substrate, Buffer, and Inhibitor Stock Solutions B Create Serial Dilutions of the Inhibitor A->B C Set up Assay Plate: Control wells (no inhibitor), Test wells (varying inhibitor concentrations) B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., absorbance, fluorescence) over time E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Determine IC50 value using non-linear regression H->I

Caption: Experimental workflow for IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and piperazinone derivative (inhibitor) in an appropriate buffer.

  • Serial Dilution: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested.

  • Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The piperazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective enzyme inhibitors across various therapeutic areas. The structure-activity relationship studies have shown that modifications to the piperazinone core can significantly impact potency and selectivity.[5][9][20] Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives to produce drug candidates with improved efficacy and safety profiles. The continued exploration of the chemical space around the piperazinone nucleus holds great promise for the discovery of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Methylpiperazin-2-one. As a laboratory professional, your responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects personnel, the community, and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Part 1: Core Principles of Chemical Waste Management

The foundation of proper chemical disposal is a thorough understanding of the substance's inherent hazards. This compound is classified as a hazardous substance, and its disposal is regulated by federal and state authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5] The core principle is that this chemical waste must never be disposed of down the sanitary sewer or in regular trash.[1][6] It requires management as a hazardous waste from the point of generation to its final disposition, a concept known as "cradle-to-grave" management.[4]

Hazard Profile of this compound

The primary driver for these stringent disposal protocols is the hazard profile of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a significant risk.

PropertyDataSource
Molecular Formula C₅H₁₀N₂O[7]
Molecular Weight 114.15 g/mol [7]
GHS Hazard Statement H314: Causes severe skin burns and eye damage. [7]
GHS Signal Word Danger [7]
GHS Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant. [8]

This corrosive nature dictates that direct contact must be avoided and that the waste stream must be handled in a way that prevents reactions and environmental release.

Part 2: Procedural Workflow for Disposal

The following sections provide a step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.

Step 1: Identification and Segregation

Proper disposal begins with accurate identification and segregation at the point of generation.[9][10]

  • Designate as Hazardous Waste : As soon as this compound or a solution containing it is no longer needed, it is classified as hazardous waste.[6]

  • Segregate Incompatibles : Store this compound waste separately from incompatible materials. Based on the reactivity of similar amine compounds, this includes strong oxidizing agents and strong acids to prevent violent reactions.[11][12] Commingling incompatible chemicals is a primary cause of laboratory accidents.[2]

  • Maintain Separate Waste Streams : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Officer. For example, halogenated and non-halogenated solvent wastes should be kept separate.[13]

Step 2: Containerization and Labeling

The integrity of the waste containment is critical for safety and compliance.

  • Select a Compatible Container : Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended. Do not use metal containers for corrosive materials.[2] The container must be in good condition, free of cracks or leaks.[6]

  • Proper Labeling : The container must be labeled immediately upon the first addition of waste. Open or unlabeled waste containers are a common and serious regulatory violation.[4] The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accumulation and Storage in the Laboratory

Laboratories can accumulate waste in designated areas known as Satellite Accumulation Areas (SAAs) before it is transferred to a central facility.

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Secondary Containment : Store the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[2][14] This prevents spills from spreading.

  • Quantity Limits : Be aware of the volume limits for SAAs as defined by the EPA.

Step 4: Disposal of Contaminated Materials and Empty Containers

Solid waste and containers contaminated with this compound must also be managed as hazardous waste.

  • Contaminated Solids : Personal protective equipment (PPE) such as gloves, disposable lab coats, and other materials grossly contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

  • Empty Containers : Original containers of this compound are not considered "empty" until they have been triple-rinsed.[6]

    • Rinse the container three times with a suitable solvent (such as water, if appropriate) capable of removing the chemical residue.

    • Crucially, this rinsate is hazardous waste and must be collected and disposed of with the liquid this compound waste.[6]

    • After triple-rinsing and air-drying, the container may be disposed of in the normal trash, though it is best practice to deface the label first.[6]

Step 5: Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed professional for disposal.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal service that specializes in the safe collection, treatment, and disposal of chemical waste.[9] These facilities use approved methods, such as high-temperature incineration or chemical neutralization, to safely destroy the hazardous material in accordance with EPA regulations.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste in the laboratory.

G start Waste Generation (this compound or contaminated material) is_liquid Is the waste liquid (pure, solution, or rinsate)? start->is_liquid is_solid Is the waste solid (contaminated PPE, labware)? is_liquid->is_solid No liquid_container Select & Label Compatible Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_container Is it an empty product container? is_solid->is_container No solid_container Select & Label Solid Hazardous Waste Container is_solid->solid_container Yes is_container->start No (Re-evaluate) triple_rinse Triple-Rinse Container with appropriate solvent is_container->triple_rinse Yes store_waste Store in Satellite Accumulation Area (Secondary Containment) liquid_container->store_waste solid_container->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash (Deface Label) triple_rinse->dispose_container collect_rinsate->liquid_container contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) store_waste->contact_ehs end Professional Disposal by Licensed Waste Vendor contact_ehs->end

Caption: Decision workflow for proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.